Maytansinoid B
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C36H51ClN4O10 |
|---|---|
Molecular Weight |
735.3 g/mol |
IUPAC Name |
[(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[methyl-[3-(methylamino)propanoyl]amino]propanoate |
InChI |
InChI=1S/C36H51ClN4O10/c1-20-11-10-12-27(48-9)36(46)19-26(49-34(45)39-36)21(2)32-35(4,51-32)28(50-33(44)22(3)40(6)29(42)13-14-38-5)18-30(43)41(7)24-16-23(15-20)17-25(47-8)31(24)37/h10-12,16-17,21-22,26-28,32,38,46H,13-15,18-19H2,1-9H3,(H,39,45)/b12-10+,20-11+/t21-,22+,26+,27-,28+,32+,35+,36+/m1/s1 |
InChI Key |
RHTUVJPQKKNTNZ-JLZGXKMHSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Maytansinoid B: A Technical Guide on its Origin, Discovery, and Application in Drug Development
Introduction
Maytansinoids are a class of potent antimitotic agents that have garnered significant interest in the field of oncology. These ansa macrolide compounds exert their cytotoxic effects by inhibiting the assembly of microtubules, crucial components of the cellular cytoskeleton involved in cell division. The parent compound, maytansine (B1676224), was first isolated in the 1970s, but its systemic toxicity limited its therapeutic potential as a standalone agent. This led to the development of maytansinoid derivatives, or "DMs," specifically designed for targeted delivery to cancer cells as payloads in antibody-drug conjugates (ADCs). This technical guide provides a comprehensive overview of the discovery and origin of the maytansinoid class, with a specific focus on Maytansinoid B, a synthetic derivative developed for ADC applications.
Discovery and Origin of the Maytansinoid Class
The story of maytansinoids began in 1972 with the isolation of maytansine from the East African shrub Maytenus serrata (formerly Maytenus ovatus) by Dr. S. Morris Kupchan.[][2] Subsequent research identified maytansine and its congeners in other plants of the Maytenus genus, as well as in mosses and, notably, from the actinomycete Actinosynnema pretiosum.[][3] The discovery that a microorganism could produce these complex compounds was significant, as it opened the door to production via fermentation, a more scalable method than extraction from plant sources.
Maytansine demonstrated extremely high anti-mitotic potency, with in vitro inhibitory activity up to 1000 times greater than conventional chemotherapeutic agents.[4] However, early clinical trials revealed a narrow therapeutic window due to severe side effects, including neurotoxicity and gastrointestinal issues.[][5] This challenge spurred the development of strategies to selectively deliver these potent cytotoxins to tumor tissues, leading to the era of maytansinoid-based ADCs.
The Advent of Synthetic Maytansinoids for ADCs
The utility of maytansinoids as ADC payloads hinges on the ability to chemically link them to a monoclonal antibody. Natural maytansine lacks a suitable functional group for this conjugation.[4] Consequently, researchers developed semi-synthetic derivatives by modifying the C3 ester side chain of maytansinol (B1676226), a common precursor that can be produced by the fermentation of Actinosynnema pretiosum. This modification typically introduces a thiol or disulfide group, enabling stable conjugation to an antibody via various linker chemistries.[4][]
Two of the most well-studied synthetic maytansinoids are DM1 (Mertansine) and DM4 (Ravtansine). These derivatives retain the high cytotoxicity of the parent compound but are engineered for attachment to linkers, forming the crucial "linker-payload" component of an ADC.[4]
This compound: A Synthetic Payload for Next-Generation ADCs
Origin and Structure
This compound (CAS 1628543-40-7) is a synthetic derivative of maytansine. Unlike the parent compound, it is not of natural origin and its discovery is not documented in publicly available scientific literature in the traditional sense of isolation from a biological source. It is a commercially available compound, positioned as a cytotoxin for the development of ADCs.[][7]
The chemical structure of this compound reveals a modification at the C3 ester side chain, consistent with its role as an ADC payload. Its molecular formula is C36H51ClN4O10.[7] The structure includes a terminal amino group, which can serve as a reactive handle for conjugation to a linker, which is then attached to an antibody. This design is a departure from the thiol-containing groups of DM1 and DM4, indicating its utility with different types of linker chemistries. Notably, this compound is a component used in the synthesis of the ADC molecule Izeltabart Tapatansine (IMGC936), an ADC targeting ADAM9.[5]
Mechanism of Action
Like all members of its class, this compound's mechanism of action is the inhibition of microtubule polymerization.[][] Maytansinoids bind to tubulin at or near the vinca (B1221190) alkaloid binding site, preventing the assembly of microtubules.[] This disruption of microtubule dynamics leads to the arrest of the cell cycle in the G2/M phase, ultimately inducing apoptosis (programmed cell death).[]
Quantitative Data
Maytansinoids are characterized by their exceptionally high potency against a wide range of tumor cell lines, with cytotoxic activity typically observed in the picomolar to low nanomolar range.[] While specific IC50 values for this compound are not widely reported in peer-reviewed literature, the general potency of maytansinoids is well-documented.
| Compound | Cell Line | IC50 / EC50 (Concentration) | Reference |
| Maytansine | KB (nasopharynx) | 8 pM | [4] |
| Maytansine | P-388 (leukemia) | 0.6 pM | [4] |
| Maytansine | L1210 (leukemia) | 2 pM | [4] |
| DM1 | Various | 3-10x more cytotoxic than maytansine | [] |
| Maytansinoids (general) | Various lymphoma lines | 10-90 pM | [] |
Experimental Protocols
Representative Protocol for Isolation of Maytansinoids from Plant Material
This protocol is a general representation for the isolation of maytansinoids from natural sources, such as the seeds of Maytenus species.
1. Extraction:
-
Grind dried plant material (e.g., seeds) to a fine powder.
-
Perform exhaustive extraction with a polar solvent such as ethanol (B145695) or methanol (B129727) at room temperature for several days.
-
Concentrate the resulting extract under reduced pressure to yield a crude residue.
2. Solvent Partitioning:
-
Suspend the crude residue in an aqueous solution and perform liquid-liquid partitioning against a series of organic solvents of increasing polarity (e.g., hexane (B92381), dichloromethane (B109758), ethyl acetate).
-
The maytansinoid-rich fraction is typically found in the dichloromethane or ethyl acetate (B1210297) phase.
3. Chromatographic Purification:
-
Subject the active fraction to column chromatography on silica (B1680970) gel, eluting with a gradient of hexane and ethyl acetate, followed by ethyl acetate and methanol.
-
Monitor fractions by thin-layer chromatography (TLC) and pool those containing compounds with characteristic maytansinoid UV absorbance.
-
Further purify the pooled fractions using preparative High-Performance Liquid Chromatography (HPLC) on a C18 reverse-phase column.
4. Characterization:
-
Elucidate the structure of the isolated compounds using spectroscopic methods, including Nuclear Magnetic Resonance (NMR; 1H, 13C, COSY, HMBC) and High-Resolution Mass Spectrometry (HRMS).
Representative Protocol for Synthesis of a Maytansinoid-Linker Moiety
This protocol describes a general method for modifying a maytansinoid like maytansinol to create a derivative suitable for ADC conjugation.
1. Acylation of Maytansinol:
-
Dissolve maytansinol in a suitable organic solvent (e.g., dichloromethane).
-
Add an acylating agent containing a protected reactive group (e.g., a protected thiol or amino group) and a coupling reagent (e.g., dicyclohexylcarbodiimide/DCC and 4-dimethylaminopyridine/DMAP).
-
Allow the reaction to proceed at room temperature until completion, monitored by TLC or HPLC.
2. Purification:
-
Quench the reaction and purify the resulting ester by silica gel column chromatography.
3. Deprotection:
-
Remove the protecting group from the reactive moiety. For example, a trityl-protected thiol can be deprotected using trifluoroacetic acid (TFA) in the presence of a scavenger like triethylsilane.
-
Purify the final thiol- or amino-functionalized maytansinoid derivative by HPLC.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a common method for assessing the cytotoxic activity of a maytansinoid compound against cancer cell lines.
1. Cell Seeding:
-
Seed cancer cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
2. Compound Treatment:
-
Prepare a serial dilution of the maytansinoid compound in cell culture medium.
-
Remove the medium from the cells and add the compound dilutions. Include wells with untreated cells (negative control) and vehicle-only controls.
-
Incubate the plate for a specified period (e.g., 72 hours).
3. MTT Addition:
-
Add a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for 3-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
4. Solubilization and Measurement:
-
Add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Measure the absorbance of each well at a wavelength of ~570 nm using a microplate reader.
5. Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the cell viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.
Visualization of Experimental Workflows
General Workflow for ADC Synthesis and Characterization
Workflow for In Vitro Evaluation of a Maytansinoid ADC
References
An In-depth Technical Guide on the Core Mechanism of Action of Maytansinoid B
For Researchers, Scientists, and Drug Development Professionals
Abstract
Maytansinoids, a class of potent antimitotic agents, have garnered significant attention in oncology, particularly as cytotoxic payloads for antibody-drug conjugates (ADCs). Maytansinoid B, a representative member of this family, exerts its powerful anticancer effects by disrupting microtubule dynamics, a fundamental process for cell division. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, detailing its molecular interactions, cellular consequences, and the signaling pathways involved. Quantitative data on its potency are summarized, and methodologies for key experimental procedures are outlined to facilitate further research and development in this area.
Core Mechanism of Action: Inhibition of Microtubule Polymerization
The primary mechanism of action of this compound is the inhibition of tubulin polymerization.[][2][3][4] Microtubules are dynamic polymers of α- and β-tubulin heterodimers and are essential components of the cytoskeleton, playing a crucial role in various cellular processes, including mitosis, intracellular transport, and maintenance of cell shape.[5]
This compound binds to tubulin, preventing its assembly into microtubules.[3][4][6] This activity is concentration-dependent. At higher concentrations, maytansinoids can cause microtubule depolymerization.[2][4] The binding site for maytansinoids has been identified as the vinca (B1221190) domain on β-tubulin, which is at or near the binding site for vinca alkaloids.[][2][4] By binding to this site, this compound physically obstructs the addition of new tubulin dimers to the growing end of the microtubule, thus halting its elongation.
The interaction of this compound with tubulin is highly potent, with an inhibition constant in the micromolar range.[] This potent inhibition of microtubule dynamics disrupts the formation of the mitotic spindle, a critical structure for the segregation of chromosomes during cell division.[2]
Cellular Consequences of Microtubule Disruption
The disruption of microtubule dynamics by this compound triggers a cascade of cellular events, culminating in cell death.
Mitotic Arrest at the G2/M Phase
The failure to form a functional mitotic spindle activates the spindle assembly checkpoint, a crucial cell cycle surveillance mechanism. This leads to a prolonged arrest of the cell cycle in the G2/M phase.[][3][7][8] Cells are unable to proceed through mitosis, effectively halting cell proliferation.[9]
Induction of Apoptosis
Prolonged mitotic arrest ultimately leads to the induction of apoptosis, or programmed cell death.[3][6][10][11] The exact signaling pathways leading from mitotic arrest to apoptosis are complex and can be cell-type dependent. However, it is generally understood that the sustained activation of the spindle assembly checkpoint can trigger the intrinsic apoptotic pathway. This involves the activation of pro-apoptotic proteins and caspases, leading to the systematic dismantling of the cell.[12][13]
Signaling Pathway
The central signaling pathway initiated by this compound involves the physical disruption of microtubule dynamics, which then activates cellular stress responses leading to cell cycle arrest and apoptosis.
Caption: Signaling pathway of this compound leading to apoptosis.
Quantitative Data
The potency of maytansinoids has been evaluated in numerous studies. The following tables summarize key quantitative data for maytansine (B1676224) and its derivatives, which are structurally and functionally similar to this compound.
Table 1: In Vitro Cytotoxicity of Maytansinoids
| Compound | Cell Line | IC50 (pM) | Reference |
| Maytansine | KB (human nasopharynx carcinoma) | 8 | [14] |
| Maytansine | P-388 (murine lymphocytic leukemia) | 0.6 | [14] |
| Maytansine | L1210 (murine leukemia) | 2 | [14] |
| S-methyl DM1 | MCF7 (human breast cancer) | 330 | [15] |
| Maytansine | MCF7 (human breast cancer) | 710 | [15] |
Table 2: Inhibition of Microtubule Assembly
| Compound | Parameter | Value (µM) | Reference |
| Maytansine | IC50 | 1 | [10][16] |
| S-methyl DM1 | IC50 | 4 | [10][16] |
| S-methyl DM4 | IC50 | 1.7 | [10] |
| Maytansine | KD for tubulin binding | ~1 | [10] |
| S-methyl DM1 | KD for tubulin binding | 0.93 | [16] |
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
This protocol outlines a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound on a cancer cell line.[17][18][19]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include vehicle control (DMSO) and untreated control wells. Incubate for a specified period (e.g., 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add a solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the this compound concentration to determine the IC50 value (the concentration that inhibits cell growth by 50%).
Caption: Workflow for a typical MTT cytotoxicity assay.
Cell Cycle Analysis by Flow Cytometry
This protocol describes how to analyze the effect of this compound on the cell cycle distribution using propidium (B1200493) iodide (PI) staining and flow cytometry.[7]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
6-well plates
-
Phosphate-buffered saline (PBS)
-
Ethanol (B145695) (70%, ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with various concentrations of this compound (and a vehicle control) for a specified time (e.g., 24 hours).
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension and wash the cell pellet with PBS.
-
Fixation: Resuspend the cells in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash the cell pellet with PBS and then resuspend in PI staining solution. Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content of the cells will be proportional to the PI fluorescence intensity.
-
Data Analysis: Use appropriate software to analyze the flow cytometry data and quantify the percentage of cells in each phase of the cell cycle (G1, S, and G2/M). An accumulation of cells in the G2/M phase would indicate mitotic arrest.
Conclusion
This compound is a highly potent antimitotic agent that functions by inhibiting tubulin polymerization. This leads to the disruption of microtubule dynamics, causing cell cycle arrest at the G2/M phase and subsequent induction of apoptosis. Its powerful cytotoxicity has made it a valuable payload for the development of targeted cancer therapies in the form of antibody-drug conjugates. A thorough understanding of its mechanism of action is crucial for the continued development and optimization of maytansinoid-based therapeutics. The experimental protocols provided in this guide offer a framework for researchers to further investigate the cellular and molecular effects of this important class of compounds.
References
- 2. Maytansinoids in cancer therapy: advancements in antibody–drug conjugates and nanotechnology-enhanced drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Maytansinoid Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 5. Development of tubulin polymerization inhibitors as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound - Immunomart [immunomart.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. ADME of Antibody–Maytansinoid Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Maytansinoid-Antibody Conjugates Induce Mitotic Arrest by Suppressing Microtubule Dynamic Instability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Maytansine and Cellular Metabolites of Antibody-Maytansinoid Conjugates Strongly Suppress Microtubule Dynamics by Binding to Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Maytansine-bearing antibody-drug conjugates induce in vitro hallmarks of immunogenic cell death selectively in antigen-positive target cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Induction of Apoptosis and Effect on the FAK/AKT/mTOR Signal Pathway by Evodiamine in Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]
- 15. Antibody-DM1 Conjugates as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 18. texaschildrens.org [texaschildrens.org]
- 19. MTT assay protocol | Abcam [abcam.com]
Maytansinoid-Mediated Tubulin Polymerization Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Maytansinoids, a class of potent microtubule-targeting agents, have garnered significant attention in oncology for their profound anti-mitotic activity. This technical guide provides an in-depth exploration of the core mechanism of maytansinoid action: the inhibition of tubulin polymerization. We will delve into the quantitative aspects of this inhibition, provide detailed experimental protocols for its characterization, and visualize the key molecular pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and drug development professionals working with or investigating maytansinoids such as maytansine (B1676224), DM1 (emtansine), and DM4 (ravtansine).
Mechanism of Action: Disruption of Microtubule Dynamics
Maytansinoids exert their cytotoxic effects primarily by interfering with the dynamic instability of microtubules, which are essential cytoskeletal polymers crucial for cell division, intracellular transport, and the maintenance of cell shape.[1] Unlike some other microtubule-targeting agents that stabilize microtubules, maytansinoids inhibit their formation.[1]
Maytansine and its derivatives bind to tubulin, the protein subunit of microtubules, at a site distinct from the colchicine (B1669291) and taxane (B156437) binding sites, though it shares similarities with the vinca (B1221190) alkaloid binding domain.[1][2] This binding prevents the polymerization of tubulin dimers into microtubules.[3] At sub-nanomolar concentrations, maytansinoids potently suppress microtubule dynamic instability by binding to a small number of high-affinity sites, likely at the microtubule ends.[4][5] This disruption of microtubule dynamics leads to a cascade of cellular events, including:
-
Mitotic Arrest: By preventing the formation of a functional mitotic spindle, maytansinoids arrest cells in the G2/M phase of the cell cycle.[1][5]
-
Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.[1][6]
Quantitative Analysis of Tubulin Polymerization Inhibition
The potency of maytansinoids in inhibiting tubulin polymerization and cell proliferation is quantified by various parameters, including the half-maximal inhibitory concentration (IC50) and the equilibrium dissociation constant (Kd). The following tables summarize key quantitative data for maytansine and its derivatives, DM1 and DM4.
| Compound | Assay | Parameter | Value | Reference(s) |
| Maytansine | Microtubule Assembly Inhibition | IC50 | 1 ± 0.02 μmol/L | [4] |
| S-methyl DM1 | Microtubule Assembly Inhibition | IC50 | 4 ± 0.1 μmol/L | [4] |
| S-methyl DM4 | Microtubule Assembly Inhibition | IC50 | 1.7 ± 0.4 μmol/L | [4] |
Table 1: Inhibition of Microtubule Assembly by Maytansinoids. This table presents the half-maximal inhibitory concentration (IC50) values for the inhibition of microtubule assembly in vitro.
| Compound | Binding Partner | Parameter | Value | Reference(s) |
| Maytansine | Soluble Tubulin | Kd | 0.86 ± 0.2 μmol/L | [4][7] |
| S-methyl DM1 | Soluble Tubulin | Kd | 0.93 ± 0.2 μmol/L | [4][7] |
| S-methyl DM1 | Microtubules (High-affinity sites) | Kd | 0.1 ± 0.05 μmol/L | [5][7] |
Table 2: Binding Affinities of Maytansinoids to Tubulin and Microtubules. This table summarizes the equilibrium dissociation constants (Kd) for the binding of maytansinoids to their molecular target.
| Compound | Cell Line | Parameter | Value | Reference(s) |
| Maytansine | MCF7 | IC50 (Mitotic Arrest) | 710 pM | [5] |
| S-methyl DM1 | MCF7 | IC50 (Mitotic Arrest) | 330 pM | [5] |
| Maytansine | MCF7 | IC50 (G2/M Arrest) | 310 pM | [5] |
| S-methyl DM1 | MCF7 | IC50 (G2/M Arrest) | 340 pM | [5] |
Table 3: Cellular Potency of Maytansinoids. This table provides the half-maximal inhibitory concentration (IC50) values for maytansinoid-induced mitotic and G2/M arrest in a cancer cell line.
Experimental Protocols
Accurate characterization of maytansinoid activity relies on robust and well-defined experimental protocols. This section provides detailed methodologies for key in vitro assays.
In Vitro Tubulin Polymerization Assay (Turbidity-Based)
This assay measures the increase in turbidity as a result of light scattering by microtubules as they polymerize from soluble tubulin dimers.
Materials:
-
Lyophilized tubulin (>99% pure)
-
General Tubulin Buffer (80 mM PIPES, pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (100 mM)
-
Glycerol
-
Maytansinoid stock solution (in DMSO)
-
96-well clear-bottom microplate
-
Temperature-controlled microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Reagent Preparation:
-
On ice, reconstitute lyophilized tubulin in General Tubulin Buffer to a final concentration of 3 mg/mL.
-
Prepare a tubulin polymerization mix on ice containing General Tubulin Buffer, 1 mM GTP, and 10% glycerol.
-
Prepare serial dilutions of the maytansinoid stock solution in General Tubulin Buffer to create 10x working stocks. The final DMSO concentration in the assay should not exceed 1%.
-
-
Assay Execution:
-
Pre-warm the 96-well plate and the microplate reader to 37°C.
-
Pipette 10 µL of the 10x maytansinoid dilutions (or vehicle control) into the appropriate wells.
-
To initiate the reaction, add 90 µL of the cold tubulin polymerization mix to each well.
-
Immediately place the plate in the 37°C microplate reader.
-
-
Data Acquisition:
-
Measure the absorbance at 340 nm every 60 seconds for 60 minutes.
-
-
Data Analysis:
-
Plot absorbance (OD340) versus time for each concentration.
-
Determine the maximum rate of polymerization (Vmax) from the steepest slope of the polymerization curve.
-
Calculate the percentage of inhibition for each maytansinoid concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the maytansinoid concentration and fitting the data to a dose-response curve.
-
In Vitro Tubulin Polymerization Assay (Fluorescence-Based)
This assay utilizes a fluorescent reporter that preferentially binds to polymerized microtubules, resulting in an increase in fluorescence intensity.
Materials:
-
Lyophilized tubulin (>99% pure)
-
General Tubulin Buffer (80 mM PIPES, pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (100 mM)
-
Fluorescent reporter (e.g., DAPI)
-
Maytansinoid stock solution (in DMSO)
-
96-well black, opaque microplate
-
Temperature-controlled fluorescence plate reader (Excitation: ~360 nm, Emission: ~450 nm)
Procedure:
-
Reagent Preparation:
-
Follow the same reagent preparation steps as the turbidity-based assay, with the addition of the fluorescent reporter to the tubulin polymerization mix at its optimal concentration.
-
-
Assay Execution:
-
The assay is performed in a black, opaque 96-well plate. The procedure is otherwise identical to the turbidity-based assay.
-
-
Data Acquisition:
-
Measure the fluorescence intensity at 37°C every 60 seconds for 60 minutes.
-
-
Data Analysis:
-
Data analysis is analogous to the turbidity-based assay, using fluorescence intensity instead of absorbance.
-
MTT Cytotoxicity Assay
This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability and cytotoxicity.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Maytansinoid stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well sterile, flat-bottom microplates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Harvest and count cells. Seed the cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the maytansinoid from the stock solution in complete culture medium.
-
Remove the old medium from the cells and add the medium containing the maytansinoid dilutions (and a vehicle control).
-
Incubate the plate for the desired treatment period (e.g., 72 hours).
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours in a humidified incubator.
-
-
Formazan (B1609692) Solubilization:
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the GI50 (concentration for 50% growth inhibition) by plotting the percentage of viability against the logarithm of the maytansinoid concentration and fitting the data to a dose-response curve.
-
Visualizing Pathways and Workflows
Maytansinoid-Induced Apoptotic Signaling Pathway
Disruption of microtubule dynamics by maytansinoids leads to mitotic arrest, which in turn activates the intrinsic pathway of apoptosis.
Caption: Maytansinoid-induced apoptotic signaling pathway.
Experimental Workflow for Evaluating Tubulin Polymerization Inhibitors
A logical workflow is essential for the comprehensive evaluation of potential tubulin polymerization inhibitors.
Caption: Workflow for evaluating tubulin polymerization inhibitors.
Conclusion
Maytansinoids represent a powerful class of anti-cancer agents due to their potent inhibition of tubulin polymerization. A thorough understanding of their mechanism of action, coupled with robust and reproducible experimental methodologies, is paramount for their continued development and clinical application. This technical guide provides a foundational resource for researchers in this field, offering quantitative data, detailed protocols, and clear visualizations to aid in the investigation and characterization of these important compounds.
References
- 1. texaschildrens.org [texaschildrens.org]
- 2. Discovery of a novel potent tubulin inhibitor through virtual screening and target validation for cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
An In-depth Technical Guide to Maytansinoid B Derivatives and Analogues for Researchers and Drug Development Professionals
December 2025
Abstract
Maytansinoids, a class of potent microtubule-targeting agents, have garnered significant attention in the field of oncology. Originally isolated from Maytenus ovatus, these ansa macrolides exhibit profound cytotoxicity against a broad spectrum of cancer cell lines. However, their systemic toxicity has historically limited their therapeutic application. The advent of antibody-drug conjugates (ADCs) has revitalized interest in maytansinoids, enabling their targeted delivery to tumor cells and significantly improving their therapeutic index. This technical guide provides a comprehensive overview of Maytansinoid B, its derivatives, and analogues, with a focus on their synthesis, mechanism of action, and preclinical evaluation. Detailed experimental protocols for key assays and a summary of quantitative cytotoxicity data are presented to aid researchers and drug development professionals in this promising area of cancer therapy.
Introduction
Maytansine and its analogues, collectively known as maytansinoids, are potent antimitotic agents that exert their cytotoxic effects by inhibiting tubulin polymerization.[1][2] This disruption of microtubule dynamics leads to a halt in the cell cycle at the G2/M phase, ultimately inducing apoptosis in rapidly dividing cancer cells.[2][3] Despite their high potency, early clinical trials with systemic administration of maytansinoids were largely unsuccessful due to severe dose-limiting toxicities.[2]
The development of ADCs has provided a strategic solution to this challenge. By linking a highly potent maytansinoid payload to a monoclonal antibody (mAb) that specifically targets a tumor-associated antigen, the cytotoxic agent can be delivered directly to cancer cells, minimizing exposure to healthy tissues.[2][3] This targeted approach has led to the successful clinical development and approval of maytansinoid-based ADCs, such as trastuzumab emtansine (Kadcyla®) for HER2-positive breast cancer.[2]
This guide focuses on this compound and its key derivatives, including DM1 and DM4, which are widely utilized in ADC development. We will delve into their structure-activity relationships, synthesis, and the critical experimental methodologies used for their evaluation.
Mechanism of Action
The primary mechanism of action of maytansinoids is the inhibition of microtubule assembly.[1][2] Microtubules are dynamic polymers of α- and β-tubulin heterodimers and are essential components of the cytoskeleton, playing a crucial role in cell division, intracellular transport, and maintenance of cell shape.
Maytansinoids bind to the vinca (B1221190) domain on β-tubulin, a site distinct from other microtubule-targeting agents like taxanes and vinca alkaloids.[3] This binding prevents the polymerization of tubulin into microtubules, leading to the disruption of the mitotic spindle, cell cycle arrest at the metaphase-anaphase transition, and subsequent induction of apoptosis.[2][3]
This compound Derivatives and Analogues: Quantitative Cytotoxicity Data
The in vitro cytotoxicity of maytansinoid derivatives is a critical parameter for their evaluation as potential anticancer agents. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency. The following tables summarize the IC50 values of various maytansinoid derivatives against different cancer cell lines.
Table 1: In Vitro Cytotoxicity of Maytansine and its Derivatives
| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference |
| Maytansine | BT474 | Breast Cancer | 0.42 | [4] |
| BJAB | Burkitt's Lymphoma | 0.27 | [4] | |
| KB | Nasopharyngeal Carcinoma | 0.008 | [1] | |
| P-388 | Murine Lymphocytic Leukemia | 0.0006 | [1] | |
| L1210 | Murine Leukemia | 0.002 | [1] | |
| DM1 | MM.1S | Multiple Myeloma | 0.05 - 0.1 | [5] |
| OCI-My5 | Multiple Myeloma | 0.05 - 0.1 | [5] | |
| MM.1R | Multiple Myeloma | 0.05 - 0.1 | [5] | |
| DM4 | SK-BR-3 | Breast Cancer | 0.3 - 0.4 | [6] |
| Ansamitocin P-3 | MCF-7 | Breast Cancer | 0.02 | [] |
| HeLa | Cervical Cancer | 0.05 | [] | |
| EMT-6/AR1 | Murine Mammary Carcinoma | 0.14 | [] | |
| MDA-MB-231 | Breast Cancer | 0.15 | [] | |
| U937 | Histiocytic Lymphoma | 0.18 | [] |
Table 2: In Vitro Cytotoxicity of Maytansinoid Antibody-Drug Conjugates
| ADC | Cell Line | Cancer Type | IC50 (nM) | Reference |
| B-B4-DM1 | MM.1S (CD138+) | Multiple Myeloma | 0.1 - 1 | [5] |
| OCI-My5 (CD138+) | Multiple Myeloma | 0.1 - 1 | [5] | |
| MM.1R (CD138+) | Multiple Myeloma | 0.1 - 1 | [5] | |
| WSU-WM (CD138-) | Waldenström's Macroglobulinemia | > 100 | [5] | |
| SUDHL4 (CD138-) | Lymphoma | > 100 | [5] | |
| αHER2-Maytansine | BT474 (HER2+) | Breast Cancer | ~1 | [4] |
| BJAB (HER2-) | Burkitt's Lymphoma | > 100 | [4] | |
| αCD79b-Maytansine | BJAB (CD79b+) | Burkitt's Lymphoma | ~1 | [4] |
| BT474 (CD79b-) | Breast Cancer | > 100 | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the evaluation of maytansinoid derivatives and their conjugates.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
References
- 1. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]
- 2. Maytansinoids in cancer therapy: advancements in antibody–drug conjugates and nanotechnology-enhanced drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Maytansine-bearing antibody-drug conjugates induce in vitro hallmarks of immunogenic cell death selectively in antigen-positive target cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. Use of Payload Binding Selectivity Enhancers to Improve Therapeutic Index of Maytansinoid-Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Maytansinoid B Cytotoxicity in Cancer Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maytansinoids, a class of potent microtubule-targeting agents, have garnered significant attention in oncology research due to their profound cytotoxic effects on cancer cells. Originally isolated from Maytenus ovatus, these ansa macrolide compounds exert their anticancer activity by disrupting microtubule dynamics, a critical process for cell division, leading to mitotic arrest and subsequent apoptosis. This technical guide provides an in-depth overview of the cytotoxicity of a specific derivative, Maytansinoid B, in various cancer cell lines. It details the underlying molecular mechanisms, experimental protocols for assessing its efficacy, and quantitative data on its cytotoxic potency.
Mechanism of Action
This compound, like other maytansinoids, functions as a potent inhibitor of tubulin polymerization. By binding to tubulin, it prevents the formation of microtubules, which are essential components of the mitotic spindle. This disruption of microtubule dynamics activates the Spindle Assembly Checkpoint (SAC), a crucial cellular surveillance mechanism that ensures proper chromosome segregation during mitosis.[1] Prolonged activation of the SAC leads to cell cycle arrest in the G2/M phase and ultimately triggers programmed cell death, or apoptosis.[][3]
The apoptotic cascade initiated by this compound involves both intrinsic and extrinsic pathways. The sustained mitotic arrest can lead to the activation of pro-apoptotic Bcl-2 family proteins, which in turn permeabilize the mitochondrial outer membrane, releasing cytochrome c and activating the caspase cascade.[4][5] Key executioner caspases, such as caspase-3 and caspase-7, are then activated, leading to the cleavage of cellular substrates and the morphological changes characteristic of apoptosis.
Quantitative Cytotoxicity Data
While specific IC50 values for this compound across a wide range of cancer cell lines are not extensively documented in publicly available literature, the general class of maytansinoids consistently demonstrates exceptionally high potency. Studies on various maytansinoid derivatives report cytotoxic activity in the picomolar to nanomolar range against numerous cancer cell lines. For instance, maytansinoids have shown cytotoxic activity in the 10-90 pM range across several tumor cell lines, including those of lymphoma.[6] Maytansine, a closely related compound, exhibits significant inhibitory activity against Lewis lung cancer cells and B-16 melanoma mouse solid tumors, as well as murine lymphocytic leukemia P-388 cells.[] The table below summarizes the reported cytotoxic activities of maytansinoids in various cancer cell lines. It is important to note that these values can vary depending on the specific maytansinoid derivative, the cancer cell line, and the experimental conditions.
| Maytansinoid Derivative(s) | Cancer Cell Line(s) | IC50 / EC50 | Reference(s) |
| Maytansinoids (general) | Various tumor cell lines, including lymphoma | 10 - 90 pM | [6] |
| Maytansine | Lewis lung carcinoma, B-16 melanoma, P-388 leukemia | Not specified | [] |
| DM1 (a maytansinoid derivative) | Multiple myeloma cell lines | Potent activity | [7] |
| STRO-001 (an ADC with a maytansinoid payload) | Non-Hodgkin's lymphoma (NHL) cell lines | Nanomolar and sub-nanomolar range | [3] |
| Novel maytansinoids | Human cancer cell lines | 10 - 40 pM | [8] |
| Maytansine, DM4Me | KB (human head and neck cancer) | Sub-nanomolar range | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the cytotoxicity of this compound.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a no-treatment control.
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.
Materials:
-
Cancer cell lines treated with this compound
-
Phosphate-buffered saline (PBS)
-
Cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells with this compound at various concentrations for a specified time. Harvest both adherent and floating cells.
-
Fixation: Wash the cells with PBS and then fix them by adding cold 70% ethanol dropwise while vortexing gently. Incubate the cells on ice or at -20°C for at least 30 minutes.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in PI staining solution.[10]
-
Incubation: Incubate the cells in the staining solution for at least 15-30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.
-
Data Analysis: The data is typically displayed as a histogram of cell count versus fluorescence intensity. The G0/G1 peak will have the lowest DNA content (2N), the G2/M peak will have twice the DNA content (4N), and the S phase cells will have an intermediate DNA content. The percentage of cells in each phase can be quantified using appropriate software. An accumulation of cells in the G2/M phase would be indicative of mitotic arrest induced by this compound.[11]
Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines treated with this compound
-
Annexin V-FITC (or another fluorochrome)
-
Propidium Iodide (PI)
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells with this compound as desired. Harvest both adherent and floating cells.
-
Washing: Wash the cells twice with cold PBS.[12]
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[13][14][15]
-
Staining: Transfer 100 µL of the cell suspension to a new tube and add 5 µL of Annexin V-FITC and 5 µL of PI.[16]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[13][14][15]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[13][14][15]
-
Data Interpretation:
-
Annexin V- / PI- : Viable cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Visualizations
Signaling Pathway of this compound-Induced Mitotic Arrest and Apoptosis
Caption: this compound mechanism of action.
Experimental Workflow for Assessing this compound Cytotoxicity
Caption: Workflow for this compound cytotoxicity assessment.
Conclusion
This compound is a highly potent cytotoxic agent that induces mitotic arrest and apoptosis in cancer cells by targeting microtubule polymerization. This technical guide has provided a comprehensive overview of its mechanism of action, detailed experimental protocols for its evaluation, and a summary of its potent cytotoxic activity. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the field of oncology drug development, facilitating further investigation into the therapeutic potential of this compound and other related compounds. Further research is warranted to establish a comprehensive profile of this compound's cytotoxicity across a broader panel of cancer cell lines and to further elucidate the intricate details of its signaling pathways.
References
- 1. Frontiers | Multiple Duties for Spindle Assembly Checkpoint Kinases in Meiosis [frontiersin.org]
- 3. Maytansinoids in cancer therapy: advancements in antibody–drug conjugates and nanotechnology-enhanced drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Role of BCL-2 Family Proteins in Apoptosis Regulation | Blog | Biosynth [biosynth.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. ashpublications.org [ashpublications.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 11. cancer.wisc.edu [cancer.wisc.edu]
- 12. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 15. researchgate.net [researchgate.net]
- 16. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
The Structural Ballet of Potency: An In-depth Technical Guide to the Structure-Activity Relationship of Maytansinoid B
For Researchers, Scientists, and Drug Development Professionals
Maytansinoids, a class of potent microtubule-targeting agents, have garnered significant attention in the field of oncology, particularly as cytotoxic payloads in antibody-drug conjugates (ADCs). Among them, Maytansinoid B and its derivatives represent a key area of research in the development of targeted cancer therapies. Understanding the intricate relationship between the chemical structure of these molecules and their biological activity is paramount for the rational design of more effective and safer anticancer drugs. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, detailing quantitative data, experimental methodologies, and the underlying signaling pathways.
Core Principles of this compound Structural Activity
The profound cytotoxicity of maytansinoids is intrinsically linked to their unique 19-membered ansa macrolide structure. SAR studies have illuminated several key structural motifs that are critical for their biological function. The C3 ester side chain, in particular, has been identified as a pivotal element governing the antitumor activity of maytansinoids.[1]
Key structural features essential for the high potency of maytansinoids include:
-
The C3 Ester Side Chain: This region is a primary site for modification and plays a crucial role in the molecule's cytotoxicity. The nature of the ester group, including its length, steric hindrance, and stereochemistry, significantly influences the compound's activity. For instance, maytansinoids with a methyl group at the C3 position in the D configuration exhibit a 100 to 400-fold decrease in cytotoxicity compared to their L-epimers.
-
The Carbinolamide at C9: This functional group is required for maintaining the potent cytotoxic activity.
-
The Double Bonds at C11 and C13: The presence of these unsaturated bonds within the ansa bridge is critical for the molecule's biological function.
-
The Epoxide Moiety: Loss of the epoxide group results in a significant reduction in cytotoxic potency.
Quantitative Structure-Activity Relationship Data
The following tables summarize the quantitative data on the biological activity of maytansine (B1676224) and its key derivatives, which share the core structure of this compound. This data provides a basis for understanding the impact of structural modifications on their potency.
Table 1: In Vitro Cytotoxicity of Maytansinoids against Various Cancer Cell Lines
| Compound | Cell Line | IC50 (nM) |
| Maytansine | BT474 (Breast Cancer) | 0.42 |
| Maytansine | BJAB (B-cell Lymphoma) | 0.27 |
| Maytansine | COLO 205 (Colon Cancer) | - |
| DM1 (Mertansine) | COLO 205 (Colon Cancer) | - |
| DM4 (Ravtansine) | COLO 205 (Colon Cancer) | - |
Note: Specific IC50 values for Maytansine, DM1, and DM4 against COLO 205 were not explicitly found in a consolidated table, though their potent sub-nanomolar activity is widely reported.
Table 2: Tubulin Binding Affinity and Microtubule Polymerization Inhibition
| Compound | Parameter | Value (µM) |
| Maytansine | Tubulin Binding (Kd) | 0.86 ± 0.2 |
| S-methyl DM1 | Tubulin Binding (Kd) | 0.93 ± 0.2 |
| Maytansine | Microtubule Polymerization (IC50) | 1.0 ± 0.02 |
| S-methyl DM1 | Microtubule Polymerization (IC50) | 4.0 ± 0.1 |
| S-methyl DM4 | Microtubule Polymerization (IC50) | 1.7 ± 0.4 |
Mechanism of Action: A Cascade of Cellular Disruption
Maytansinoids exert their potent cytotoxic effects by disrupting the fundamental cellular process of microtubule dynamics. This disruption initiates a signaling cascade that ultimately leads to programmed cell death, or apoptosis.
Microtubule Targeting
Maytansinoids are highly potent tubulin inhibitors. They bind to tubulin at or near the vinca (B1221190) alkaloid binding site, preventing the polymerization of tubulin into microtubules.[2] This inhibition of microtubule assembly disrupts the formation of the mitotic spindle, a critical structure for cell division. The inability to form a functional mitotic spindle leads to cell cycle arrest, primarily at the G2/M phase.
Induction of Apoptosis
Prolonged mitotic arrest triggers the intrinsic pathway of apoptosis. The cellular stress caused by the disruption of microtubule dynamics leads to the activation of a cascade of caspases, which are the executioners of apoptosis. This process involves the permeabilization of the mitochondrial membrane and the release of pro-apoptotic factors like cytochrome c.
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the structure-activity relationship of maytansinoids.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
96-well microtiter plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound analogs (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the maytansinoid analogs in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Microtubule Polymerization Assay
This cell-free assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.
Materials:
-
Purified tubulin (e.g., from bovine brain)
-
Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (100 mM)
-
Glycerol
-
This compound analogs (dissolved in DMSO)
-
96-well microplate
-
Temperature-controlled microplate reader capable of reading absorbance at 340 nm
Procedure:
-
Reaction Setup: On ice, prepare a reaction mixture containing tubulin (e.g., 3 mg/mL) in polymerization buffer with glycerol.
-
Compound Addition: Add the maytansinoid analogs at various concentrations to the wells of a pre-chilled 96-well plate. Include a vehicle control (DMSO) and a positive control (e.g., nocodazole).
-
Initiation of Polymerization: Add the tubulin solution to the wells containing the compounds and GTP (final concentration 1 mM).
-
Monitoring Polymerization: Immediately place the plate in a microplate reader pre-warmed to 37°C. Measure the increase in absorbance at 340 nm every minute for 60 minutes. The increase in absorbance corresponds to the formation of microtubules.
-
Data Analysis: Plot the absorbance at 340 nm versus time to generate polymerization curves. The rate and extent of polymerization in the presence of the test compounds are compared to the vehicle control. The IC50 value, the concentration of the compound that inhibits microtubule polymerization by 50%, can be determined from the dose-response curves.
Conclusion
The structural activity relationship of this compound is a complex and fascinating area of study with profound implications for the development of next-generation cancer therapeutics. The core ansamacrolide structure, with particular emphasis on the C3 ester side chain, provides a scaffold for fine-tuning the molecule's cytotoxic potency. By leveraging the quantitative SAR data and detailed experimental protocols outlined in this guide, researchers and drug development professionals can continue to innovate and design more effective and selective maytansinoid-based therapies, ultimately improving outcomes for cancer patients.
References
Maytansinoid B: A Technical Guide to its Biological Properties and Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maytansinoids, a class of potent microtubule-targeting agents, have garnered significant attention in the field of oncology for their profound cytotoxic effects.[1] Originally isolated from plants of the Maytenus genus, these ansa macrolide compounds have demonstrated remarkable anti-tumor activity.[2] Maytansinoid B, a key member of this family, and its derivatives such as DM1, are particularly noted for their high potency, which has led to their critical role as payloads in the design of Antibody-Drug Conjugates (ADCs).[2][3] This technical guide provides an in-depth exploration of the biological properties and functions of this compound, with a focus on its mechanism of action, quantitative cytotoxicity, and the molecular pathways it modulates. Detailed experimental protocols and visual representations of key processes are included to support research and development efforts in this area.
Mechanism of Action: Disruption of Microtubule Dynamics
The primary mechanism of action of this compound and its analogues is the potent inhibition of microtubule assembly.[4] By binding to tubulin at or near the vinca (B1221190) alkaloid binding site, maytansinoids prevent the polymerization of tubulin dimers into microtubules.[1] This interaction is characterized by a high binding affinity, with dissociation constants (Kd) in the sub-micromolar range.[5] The disruption of microtubule dynamics has profound consequences for cellular function, as microtubules are essential for the formation of the mitotic spindle during cell division.
The inhibition of microtubule polymerization by maytansinoids leads to a cascade of cellular events, beginning with the arrest of the cell cycle in the G2/M phase.[3][6] This mitotic arrest prevents the proper segregation of chromosomes, ultimately triggering the intrinsic pathway of apoptosis, or programmed cell death.[6] This targeted disruption of a fundamental process in rapidly dividing cancer cells is the basis for the potent anti-proliferative activity of maytansinoids.
Mechanism of Action of this compound.
Quantitative Data Presentation: Cytotoxicity
Maytansinoids exhibit potent cytotoxic activity against a wide range of cancer cell lines, with IC50 values typically in the picomolar to nanomolar range.[3] The following table summarizes the in vitro cytotoxicity of the closely related maytansinoid derivative, DM1, across various human cancer cell lines.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| BT474 | Breast Cancer | 0.42 | [7] |
| BJAB | B-cell Lymphoma | 0.27 | [7] |
| KMCH-1 | Biliary Tract Cancer | 0.79 - 7.2 (range) | [8] |
| Mz-ChA-1 | Biliary Tract Cancer | 0.79 - 7.2 (range) | [8] |
| KKU-100 | Biliary Tract Cancer | 0.79 - 7.2 (range) | [8] |
| 361 | Breast Cancer | 11 | [9] |
| JIMT1 | Breast Cancer | 16 | [9] |
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. It is based on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases in metabolically active cells to form purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for a specified period (e.g., 72 hours). Include untreated cells as a control.
-
MTT Addition: Following incubation, add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%.
Experimental workflow for a cytotoxicity assay.
Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the in vitro assembly of purified tubulin into microtubules. Polymerization can be monitored by an increase in light scattering or fluorescence.
Methodology:
-
Reagent Preparation: Prepare a reaction buffer (e.g., PIPES buffer) containing GTP and a fluorescent reporter. Keep purified tubulin on ice.
-
Reaction Setup: In a 96-well plate, add the reaction buffer and varying concentrations of this compound.
-
Initiation of Polymerization: Add purified tubulin to each well to initiate the polymerization reaction.
-
Kinetic Measurement: Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C and measure the fluorescence intensity at regular intervals for a defined period (e.g., 60 minutes).
-
Data Analysis: Plot the fluorescence intensity over time. A decrease in the rate and extent of polymerization in the presence of this compound indicates its inhibitory activity.
Cell Cycle Analysis
Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle based on their DNA content.
Methodology:
-
Cell Treatment: Culture cells and treat them with this compound for a specific duration.
-
Cell Harvesting and Fixation: Harvest the cells and fix them in cold ethanol (B145695) to permeabilize the cell membrane.
-
Staining: Stain the cells with a DNA-intercalating fluorescent dye, such as propidium (B1200493) iodide (PI), in the presence of RNase to prevent staining of RNA.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the PI is directly proportional to the DNA content.
-
Data Interpretation: Generate a histogram of cell count versus fluorescence intensity. Cells in G1 phase will have 2N DNA content, cells in G2/M phase will have 4N DNA content, and cells in S phase will have an intermediate DNA content. An accumulation of cells in the G2/M peak indicates mitotic arrest.
Signaling Pathways
The mitotic arrest induced by this compound is a potent trigger for the intrinsic apoptotic pathway. This signaling cascade involves the activation of a series of caspases, which are proteases that execute the apoptotic program. Key events include the cleavage of caspase-9, the initiator caspase in the intrinsic pathway, and the subsequent cleavage and activation of the executioner caspase, caspase-3.[6] Activated caspase-3 is responsible for the cleavage of numerous cellular substrates, including poly (ADP-ribose) polymerase (PARP), leading to the characteristic biochemical and morphological changes of apoptosis.[6]
The intrinsic pathway is regulated by the Bcl-2 family of proteins. Pro-apoptotic members like Bax can be upregulated, while the expression of anti-apoptotic members like Bcl-2 can be downregulated, leading to a shift in the Bax/Bcl-2 ratio that favors apoptosis.[10][11]
Signaling pathway of this compound-induced apoptosis.
Conclusion
This compound and its derivatives are exceptionally potent cytotoxic agents that function by inhibiting microtubule polymerization, leading to mitotic arrest and subsequent apoptosis in rapidly dividing cells. Their high potency makes them ideal payloads for antibody-drug conjugates, a therapeutic strategy that allows for targeted delivery to cancer cells, thereby minimizing systemic toxicity. A thorough understanding of their biological properties, including their mechanism of action, cytotoxicity profile, and the signaling pathways they modulate, is crucial for the continued development and optimization of maytansinoid-based cancer therapies. The experimental protocols and data presented in this guide serve as a valuable resource for researchers and drug development professionals working to harness the therapeutic potential of this important class of natural products.
References
- 1. Maytansinoid-antibody conjugates induce mitotic arrest by suppressing microtubule dynamic instability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijper.org [ijper.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Real-Time Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Maytansine-bearing antibody-drug conjugates induce in vitro hallmarks of immunogenic cell death selectively in antigen-positive target cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ascopubs.org [ascopubs.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Differential modulation of Bax/Bcl-2 ratio and onset of caspase-3/7 activation induced by derivatives of Justicidin B in human melanoma cells A375 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for Maytansinoid B Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis, characterization, and evaluation of Maytansinoid B Antibody-Drug Conjugates (ADCs). The information is intended to guide researchers in the development and preclinical assessment of this important class of targeted cancer therapeutics.
Introduction
Maytansinoids are potent microtubule-targeting agents that induce mitotic arrest and apoptosis in cancer cells.[1] Their high cytotoxicity, however, necessitates a targeted delivery approach to minimize systemic side effects.[1] Antibody-drug conjugates (ADCs) leverage the specificity of monoclonal antibodies (mAbs) to selectively deliver highly potent payloads like maytansinoids to tumor cells expressing a specific antigen on their surface. This targeted approach enhances the therapeutic window of the cytotoxic agent.[2]
This document outlines the synthesis of a representative this compound ADC via lysine (B10760008) conjugation, its subsequent purification, and detailed protocols for in vitro and in vivo evaluation of its efficacy.
Mechanism of Action
Maytansinoid ADCs exert their cytotoxic effect through a multi-step process. The ADC binds to its target antigen on the cancer cell surface and is internalized, typically through receptor-mediated endocytosis.[3] Following internalization, the ADC is trafficked to lysosomes, where the linker is cleaved, releasing the maytansinoid payload.[3] The released maytansinoid then binds to tubulin, disrupting microtubule dynamics.[4] This interference with microtubule function leads to a halt in the cell cycle at the G2/M phase, ultimately triggering programmed cell death, or apoptosis, through the intrinsic pathway.[1][4]
Signaling Pathway
The cytotoxic payload, a maytansinoid derivative, induces apoptosis primarily through the intrinsic pathway following its release inside the cancer cell.
Experimental Workflow
The development and evaluation of a this compound ADC follows a structured workflow, from synthesis and purification to in vitro and in vivo testing.
Quantitative Data Summary
In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a critical measure of the potency of an ADC. The following table summarizes representative IC50 values for maytansinoid ADCs against various cancer cell lines.
| ADC Target | Maytansinoid Payload | Cell Line | Cancer Type | IC50 (ng/mL) | Reference |
| HER2 | DM1 | MDA-MB-361 | Breast Cancer | 1.6 (nmol/L payload) | [5] |
| CanAg | DM1 | Various | Solid Tumors | Picomolar range | [6] |
| Antigen C | DM1 | High Antigen Density Line | - | ~50 pM - 10 nM | [7] |
| HER2 | TM-ADC | MDA-MB-361 | Breast Cancer | 0.06 (µg/mL antibody) | [5] |
In Vivo Efficacy
Tumor growth inhibition (TGI) is a key metric for assessing the in vivo efficacy of an ADC. The following table summarizes representative TGI data from xenograft models.
| ADC Target | Maytansinoid Payload | Xenograft Model | Treatment Dose | Tumor Growth Inhibition (%) | Reference |
| JIMT-1 | T-DM1 | SCID Mice | 5 mg/kg | Significant inhibition | [8] |
| 361 | TM-ADC | NSG Mice | 3 mg/kg | Significant inhibition | [5] |
| HER2/HER3 | MMAE | JIMT-1 | 3 mg/kg | ~30% | [9] |
Detailed Experimental Protocols
Protocol 1: this compound ADC Synthesis via Lysine Conjugation
This protocol describes a general method for conjugating a maytansinoid payload to a monoclonal antibody via its lysine residues.[10][11]
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Maytansinoid-linker with an amine-reactive group (e.g., NHS ester)
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Conjugation buffer: 50 mM potassium phosphate, 50 mM NaCl, 2 mM EDTA, pH 7.4
-
Quenching solution: e.g., 100 mM glycine (B1666218) or Tris
-
Purification buffer: PBS, pH 7.4
-
Centrifugal filter units (e.g., Amicon Ultra, 30 kDa MWCO)
Procedure:
-
Antibody Preparation:
-
Buffer exchange the mAb into the conjugation buffer using a centrifugal filter unit.
-
Adjust the final concentration of the mAb to 5-10 mg/mL.
-
-
Linker-Payload Preparation:
-
Dissolve the maytansinoid-linker in DMF or DMSO to a stock concentration of 10-20 mM.
-
-
Conjugation Reaction:
-
Add the maytansinoid-linker solution to the mAb solution at a molar excess (typically 5-10 fold) to achieve the desired drug-to-antibody ratio (DAR).
-
Incubate the reaction mixture at room temperature for 1-2 hours with gentle mixing.
-
-
Quenching:
-
Add the quenching solution to the reaction mixture to stop the conjugation reaction by reacting with any excess linker-payload.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Purify the ADC from unconjugated linker-payload and other small molecules using size-exclusion chromatography (SEC) or tangential flow filtration.[4][12]
-
For laboratory scale, repeated buffer exchange using centrifugal filter units with the purification buffer is effective.[7]
-
Perform at least 3-4 buffer exchanges to ensure complete removal of unconjugated components.
-
-
Characterization:
Protocol 2: In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol details the use of the MTT assay to determine the cytotoxic effect of the this compound ADC on cancer cells.
Materials:
-
Target antigen-positive and -negative cancer cell lines
-
Complete cell culture medium
-
96-well flat-bottom cell culture plates
-
This compound ADC, unconjugated antibody, and free maytansinoid payload
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
ADC Treatment:
-
Prepare serial dilutions of the this compound ADC, unconjugated antibody, and free payload in complete medium.
-
Remove the medium from the wells and add 100 µL of the serially diluted test articles. Include wells with medium only as a blank control and untreated cells as a negative control.
-
Incubate the plate for 72-120 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
Add 20 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Carefully aspirate the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Read the absorbance at 570 nm using a microplate reader.
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of cell viability against the logarithm of the ADC concentration and determine the IC50 value using a non-linear regression curve fit.
-
Protocol 3: In Vivo Efficacy Evaluation in a Xenograft Model
This protocol provides a general framework for assessing the anti-tumor efficacy of a this compound ADC in a subcutaneous xenograft mouse model.[2][5]
Materials:
-
Immunodeficient mice (e.g., NOD-SCID or NSG)
-
Tumor cell line that expresses the target antigen
-
Matrigel (optional)
-
This compound ADC, vehicle control, and isotype control ADC
-
Sterile PBS
-
Calipers for tumor measurement
Procedure:
-
Xenograft Establishment:
-
Harvest tumor cells and resuspend them in sterile PBS, with or without Matrigel, at a concentration of 5-10 x 10^6 cells/100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Monitor the mice for tumor growth.
-
-
Treatment:
-
Once the tumors reach a mean volume of 100-200 mm³, randomize the mice into treatment groups (e.g., vehicle control, isotype control ADC, this compound ADC at different doses).
-
Administer the treatments intravenously (i.v.) or intraperitoneally (i.p.) according to the desired dosing schedule (e.g., once weekly for 3 weeks).
-
-
Monitoring:
-
Measure tumor dimensions with calipers 2-3 times per week and calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Observe the general health and behavior of the animals.
-
-
Data Analysis:
-
Plot the mean tumor volume for each group over time.
-
Calculate the tumor growth inhibition (TGI) for each treatment group relative to the vehicle control group at the end of the study.
-
Perform statistical analysis to determine the significance of the anti-tumor effect.
-
Generate Kaplan-Meier survival curves if applicable.
-
References
- 1. Maytansinoids in cancer therapy: advancements in antibody–drug conjugates and nanotechnology-enhanced drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Purification of Labeled Antibodies Using Size-Exclusion Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Protocols for lysine conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Microscale screening of antibody libraries as maytansinoid antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Trastuzumab-DM1 causes tumour growth inhibition by mitotic catastrophe in trastuzumab-resistant breast cancer cells in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Lysine based Conjugation Strategy - Creative Biolabs [creative-biolabs.com]
- 10. article.imrpress.com [article.imrpress.com]
- 11. researchgate.net [researchgate.net]
- 12. Protocols for Lysine Conjugation | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for Maytansinoid B Conjugation to Monoclonal Antibodies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maytansinoids, including Maytansinoid B and its derivatives such as DM1 and DM4, are potent microtubule-targeting agents that induce mitotic arrest and apoptosis in cancer cells.[1][2][3] Their high cytotoxicity, with IC50 values in the sub-nanomolar range, makes them attractive payloads for antibody-drug conjugates (ADCs).[4] ADCs leverage the specificity of monoclonal antibodies (mAbs) to deliver these potent cytotoxic agents directly to tumor cells, thereby increasing therapeutic efficacy while minimizing systemic toxicity.[5][6]
These application notes provide a comprehensive overview and detailed protocols for the conjugation of maytansinoids to monoclonal antibodies, characterization of the resulting ADCs, and important considerations for their development.
Mechanism of Action
Maytansinoid-based ADCs exert their cytotoxic effect through a multi-step process. The ADC binds to a specific antigen on the surface of a cancer cell and is internalized, typically through receptor-mediated endocytosis.[5][6] Following internalization, the ADC is trafficked to the lysosome where the linker is cleaved (for cleavable linkers) or the antibody is degraded, releasing the maytansinoid payload into the cytoplasm.[5] The free maytansinoid then binds to tubulin, inhibiting microtubule polymerization and leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[2][7]
Experimental Protocols
The following protocols describe the conjugation of a thiol-containing maytansinoid derivative (e.g., DM1) to a monoclonal antibody via lysine (B10760008) residues using a heterobifunctional linker such as SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate).
Materials
-
Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Thiol-containing maytansinoid (e.g., DM1)
-
SMCC linker
-
Dimethylacetamide (DMA) or Dimethyl sulfoxide (B87167) (DMSO)
-
Reaction Buffer: 50 mM Potassium Phosphate, 50 mM NaCl, 2 mM EDTA, pH 6.5
-
Quenching Solution: 1 M Tris, pH 8.0
-
Purification Buffer: PBS, pH 7.4
-
Tangential Flow Filtration (TFF) system or Size Exclusion Chromatography (SEC) column
Protocol 1: Antibody Modification with SMCC Linker
-
Antibody Preparation: Dialyze the mAb into the Reaction Buffer. Adjust the mAb concentration to 5-10 mg/mL.
-
Linker Preparation: Prepare a stock solution of the SMCC linker in DMA or DMSO.
-
Modification Reaction: Add the SMCC linker solution to the mAb solution at a molar ratio of approximately 5-10 moles of linker per mole of antibody. The final concentration of the organic solvent should be kept below 10% (v/v).
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours with gentle stirring.
-
Purification: Remove the excess, unreacted linker by TFF or SEC using the Reaction Buffer.
Protocol 2: Conjugation of Maytansinoid to Modified Antibody
-
Maytansinoid Preparation: Prepare a stock solution of the thiol-containing maytansinoid in DMA or DMSO.
-
Conjugation Reaction: Add the maytansinoid stock solution to the purified maleimide-activated antibody solution at a molar ratio of approximately 1.5-2.0 moles of maytansinoid per mole of attached linker.
-
Incubation: Incubate the reaction mixture at room temperature for 3-16 hours under a nitrogen atmosphere to prevent disulfide bond formation.
-
Quenching: Quench any unreacted maleimide (B117702) groups by adding a quenching solution (e.g., N-acetyl-L-cysteine or Tris) to a final concentration of approximately 1 mM and incubate for 1 hour.
-
Purification: Purify the ADC from unreacted maytansinoid and other small molecules using TFF or SEC with the Purification Buffer.
-
Sterile Filtration and Storage: Sterile filter the final ADC product through a 0.22 µm filter and store at 2-8°C.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. adcreview.com [adcreview.com]
- 4. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]
- 5. Maytansinoids in cancer therapy: advancements in antibody–drug conjugates and nanotechnology-enhanced drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Use of Payload Binding Selectivity Enhancers to Improve Therapeutic Index of Maytansinoid-Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ADME of Antibody–Maytansinoid Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Maytansinoid B Cytotoxicity In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maytansinoids, including Maytansinoid B, are potent anti-mitotic agents that have garnered significant interest in oncology research and drug development, particularly as payloads for antibody-drug conjugates (ADCs). These compounds exert their cytotoxic effects by inhibiting microtubule polymerization, a critical process for cell division, leading to mitotic arrest and subsequent apoptosis.[1] This document provides detailed application notes and protocols for assessing the in vitro cytotoxicity of this compound, enabling researchers to accurately quantify its potency and elucidate its mechanism of action.
Mechanism of Action
This compound, like other maytansinoids, targets tubulin. By binding to tubulin, it disrupts microtubule dynamics, which are essential for the formation of the mitotic spindle during cell division. This interference leads to an arrest of the cell cycle in the G2/M phase, ultimately triggering programmed cell death, or apoptosis.[2]
Data Presentation: In Vitro Cytotoxicity of Maytansinoids
The cytotoxic potency of maytansinoids is typically evaluated by determining the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cell viability or proliferation. Maytansinoids are known for their high potency, often exhibiting IC50 values in the sub-nanomolar to picomolar range across a variety of cancer cell lines.
| Compound | Cell Line | Cancer Type | IC50 | Reference |
| Maytansinoids | Various tumor cell lines | Lymphoma and others | 10 - 90 pM | [2] |
| Maytansine | BT474 | Breast Cancer | 0.42 nM | [3] |
| Maytansine | BJAB | B-cell Lymphoma | 0.27 nM | [3] |
| Maytansinoid DM1 | CD56+ MM cell lines | Multiple Myeloma | Potent (specific values not provided) | [4] |
| Maytansinoid DM1 | HCT-15 | Colon Carcinoma | Potent (specific values not provided) | [5] |
| Maytansinoid DM1 | UO-31 | Renal Cancer | Potent (specific values not provided) | [5] |
Experimental Protocols
Accurate assessment of this compound's cytotoxicity requires robust and reproducible in vitro assays. Below are detailed protocols for commonly used methods to evaluate cell viability, membrane integrity, and apoptosis.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.
Materials:
-
This compound stock solution
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include wells with untreated cells (vehicle control) and wells with medium only (blank). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank wells from all other readings. Calculate cell viability as a percentage of the untreated control. Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.
Cell Membrane Integrity Assessment: LDH Assay
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from cells with damaged plasma membranes.
Materials:
-
This compound stock solution
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
LDH assay kit (containing reaction mixture and stop solution)
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Sample Collection: After the treatment period, centrifuge the 96-well plate at 250 x g for 5 minutes.
-
Supernatant Transfer: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Reaction Mixture Addition: Add 50 µL of the LDH reaction mixture to each well of the new plate.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Solution Addition: Add 50 µL of stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm and a reference wavelength of 680 nm using a microplate reader.
-
Data Analysis: Subtract the 680 nm absorbance from the 490 nm absorbance. Determine the percentage of cytotoxicity by comparing the LDH release in treated wells to control wells (spontaneous release from untreated cells and maximum release from lysed cells).
Apoptosis Assessment: Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
This compound stock solution
-
Cancer cell lines of interest
-
Complete cell culture medium
-
6-well plates or culture tubes
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
Binding Buffer
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Cell Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualizations
References
- 1. ashpublications.org [ashpublications.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Maytansine-bearing antibody-drug conjugates induce in vitro hallmarks of immunogenic cell death selectively in antigen-positive target cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for Determining Maytansinoid B Drug-Antibody Ratio
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the principal analytical methods used to determine the Drug-Antibody Ratio (DAR) of Maytansinoid B-containing Antibody-Drug Conjugates (ADCs). The accurate assessment of DAR is a critical quality attribute that directly impacts the efficacy and safety of an ADC.[][2][3] This document outlines four major techniques: UV/Vis Spectroscopy, Hydrophobic Interaction Chromatography (HIC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), and Mass Spectrometry (MS).
UV/Vis Spectroscopy
UV/Vis spectroscopy is a straightforward and rapid method for determining the average DAR of an ADC.[][4][5][6][7] The technique relies on the Beer-Lambert law, measuring absorbance at two wavelengths where the antibody and the this compound payload have distinct absorption maxima.[][8] This method is particularly useful for routine analysis and in-process control due to its simplicity.[8] However, it only provides an average DAR and does not give information about the distribution of different drug-loaded species.[8][9] Its accuracy can be compromised if the absorbance spectra of the antibody and the drug significantly overlap.[8][10]
Quantitative Data Summary
| Parameter | UV/Vis Spectroscopy | Source |
| Information Provided | Average DAR | [][4][9] |
| Throughput | High | [11][12] |
| Sample Consumption | Low | [12] |
| Limitations | Does not provide DAR distribution; potential for inaccuracy due to spectral overlap. | [8][9][10] |
Experimental Protocol
-
Determine Extinction Coefficients:
-
Experimentally determine the molar extinction coefficient of the unconjugated antibody (ε_Ab_) at 280 nm.
-
Determine the molar extinction coefficient of the this compound drug (ε_Drug_) at its wavelength of maximum absorbance (λ_max_). Maytansinoid DM1, for instance, has been noted as a cytotoxic drug for which this technique is applicable.[2][4]
-
Determine the extinction coefficient of the this compound drug at 280 nm (ε_Drug,280_).[8]
-
-
Sample Preparation:
-
Dilute the this compound ADC sample to an appropriate concentration in a suitable buffer (e.g., PBS).
-
-
Absorbance Measurement:
-
Using a UV/Vis spectrophotometer, measure the absorbance of the ADC sample at 280 nm (A_280_) and at the λ_max_ of the drug (A_λmax_).[8] Use of quartz cuvettes is recommended over disposable ones to minimize errors.[]
-
-
Data Analysis:
-
Calculate the concentrations of the antibody (C_Ab_) and the drug (C_Drug_) using the following simultaneous equations derived from the Beer-Lambert law:
-
A_280_ = (ε_Ab,280_ * C_Ab_) + (ε_Drug,280_ * C_Drug_)
-
A_λmax_ = (ε_Ab,λmax_ * C_Ab_) + (ε_Drug,λmax_ * C_Drug_)
-
-
The average DAR is then calculated as the molar ratio of the drug to the antibody:
-
Average DAR = C_Drug_ / C_Ab_
-
-
Workflow Diagram
Caption: Workflow for average DAR determination using UV/Vis Spectroscopy.
Hydrophobic Interaction Chromatography (HIC)
HIC is a robust and widely used method for determining both the average DAR and the distribution of drug-loaded species for cysteine-linked ADCs.[4][9][13][14] The separation is based on the principle that the hydrophobicity of the ADC increases with the number of conjugated this compound molecules.[15][16][17] HIC analysis is performed under non-denaturing conditions, which preserves the native structure of the ADC.[15][18]
Quantitative Data Summary
| Parameter | Hydrophobic Interaction Chromatography (HIC) | Source |
| Information Provided | Average DAR and DAR distribution. | [4][13][14] |
| Applicability | Primarily for cysteine-linked ADCs. | [4][9][19] |
| Resolution | Good resolution of species with different drug loads (DAR 0, 2, 4, 6, 8). | [16][20] |
| Limitations | Not ideal for lysine-linked ADCs due to heterogeneity; high salt mobile phases can be incompatible with MS. | [4][19][21] |
Experimental Protocol
-
Instrumentation and Column:
-
Mobile Phase Preparation:
-
Mobile Phase A (High Salt): 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0.[16] Isopropanol (5%) may be added.[16]
-
Mobile Phase B (Low Salt): 50 mM sodium phosphate, pH 7.0.[16] Isopropanol (20%) may be added.[16]
-
-
Chromatographic Conditions:
-
Sample Preparation:
-
Dilute the this compound ADC to a final concentration of approximately 1 mg/mL in Mobile Phase A.
-
-
Data Analysis:
-
Integrate the peak areas for each species (unconjugated antibody, DAR2, DAR4, etc.). The unconjugated antibody will elute first, followed by ADCs with increasing DAR values.[13][16]
-
Calculate the weighted average DAR using the following formula:[][13]
-
Average DAR = Σ (% Peak Area_i_ * DAR_i_) / 100 where i corresponds to each drug-loaded species.
-
-
Workflow Diagram
Caption: Workflow for DAR determination using Hydrophobic Interaction Chromatography.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is another powerful technique for DAR analysis, particularly for cysteine-linked ADCs.[2][13] This method typically involves the reduction of the ADC to separate the light and heavy chains.[2][13] The different drug-loaded chains are then separated based on their hydrophobicity.[24] RP-HPLC can provide detailed information on the drug distribution on each chain.[2][13]
Quantitative Data Summary
| Parameter | Reversed-Phase HPLC (RP-HPLC) | Source |
| Information Provided | Average DAR and drug distribution on light and heavy chains. | [2][13] |
| Applicability | Well-suited for cysteine-linked ADCs.[2] Not typically used for heterogeneous lysine-linked ADCs.[2] | |
| Resolution | High resolution of drug-loaded light and heavy chains. | [21][25] |
| Limitations | Denaturing conditions; requires reduction of the ADC. | [4] |
Experimental Protocol
-
Instrumentation and Column:
-
Sample Reduction:
-
Dilute the ADC sample to 0.5-1.0 mg/mL in a denaturing buffer (e.g., 7.2 M guanidine-HCl).[25]
-
Add a reducing agent such as dithiothreitol (B142953) (DTT) or TCEP to a final concentration of 10 mM.[25]
-
Incubate at 37 °C for 15-30 minutes to reduce the interchain disulfide bonds.[25]
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% trifluoroacetic acid (TFA) or formic acid (FA) in water.[25]
-
Mobile Phase B: 0.1% TFA or FA in acetonitrile (B52724) (ACN).[25]
-
-
Chromatographic Conditions:
-
Data Analysis:
-
Identify and integrate the peaks corresponding to the unconjugated and drug-conjugated light and heavy chains.
-
Calculate the weighted average DAR based on the relative peak areas and the number of drugs per chain.[13]
-
Workflow Diagram
Caption: Workflow for DAR determination using Reversed-Phase HPLC.
Mass Spectrometry (MS)
Mass spectrometry provides the most detailed characterization of ADCs, offering information on the precise mass of each drug-loaded species and confirming the drug distribution.[9][26] LC-MS is a powerful tool for DAR measurement due to its high resolution and matrix-independency.[26] It can be performed on the intact ADC (native MS) or on the reduced light and heavy chains.[4][26]
Quantitative Data Summary
| Parameter | Mass Spectrometry (MS) | Source |
| Information Provided | Exact mass of each ADC species, average DAR, and DAR distribution. | [9][26] |
| Applicability | Applicable to both cysteine and lysine-linked ADCs. | [19][27] |
| Resolution | Provides molecular-level resolution. | [26] |
| Limitations | Requires specialized instrumentation; data analysis can be complex. | [12] |
Experimental Protocol
-
Instrumentation:
-
Sample Preparation:
-
Intact (Native) MS: Dilute the ADC in a volatile, non-denaturing buffer like ammonium acetate.[8][28] Separation is often achieved using a size-exclusion chromatography (SEC) column.[8][29]
-
Reduced MS: Reduce the ADC as described in the RP-HPLC protocol. Separation is performed using an RP column.[4]
-
-
LC-MS Conditions:
-
Mobile Phases:
-
Native SEC-MS: Isocratic elution with ammonium acetate.[29]
-
RP-LC-MS: Gradient elution with water/acetonitrile containing 0.1% formic acid.
-
-
Mass Spectrometry: Acquire data in a positive ion mode over an appropriate m/z range.
-
-
Data Analysis:
-
Deconvolute the mass spectra to obtain the zero-charge masses of the different ADC species.
-
Determine the number of conjugated drugs from the mass difference between the ADC species and the unconjugated antibody.
-
Calculate the average DAR from the relative abundance of each species, which is determined from the peak intensities in the deconvoluted spectrum.[8]
-
Workflow Diagram
References
- 2. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hpst.cz [hpst.cz]
- 4. pharmiweb.com [pharmiweb.com]
- 5. Drug-to-Antibody Ratio (DAR) by UV/Vis Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
- 6. Drug-to-antibody ratio (DAR) by UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Drug-to-antibody ratio (DAR) by UV/Vis spectroscopy. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 8. benchchem.com [benchchem.com]
- 9. blog.crownbio.com [blog.crownbio.com]
- 10. researchgate.net [researchgate.net]
- 11. agilent.com [agilent.com]
- 12. adcreview.com [adcreview.com]
- 13. Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 14. Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Evaluation of hydrophobic‐interaction chromatography resins for purification of antibody‐drug conjugates using a mimetic model with adjustable hydrophobicity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cromlab-instruments.es [cromlab-instruments.es]
- 17. agilent.com [agilent.com]
- 18. researchgate.net [researchgate.net]
- 19. lcms.cz [lcms.cz]
- 20. ymc.eu [ymc.eu]
- 21. chromatographytoday.com [chromatographytoday.com]
- 22. documents.thermofisher.com [documents.thermofisher.com]
- 23. Native Reversed-Phase Liquid Chromatography: A Technique for LCMS of Intact Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Physical characteristics comparison between maytansinoid-based and auristatin-based antibody-drug conjugates [explorationpub.com]
- 25. pubs.acs.org [pubs.acs.org]
- 26. Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 27. chromatographytoday.com [chromatographytoday.com]
- 28. agilent.com [agilent.com]
- 29. lcms.cz [lcms.cz]
Application Notes and Protocols for In Vivo Models of Maytansinoid B ADC Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maytansinoids, potent microtubule-targeting agents, are a clinically validated class of payloads for antibody-drug conjugates (ADCs). Their high cytotoxicity, which is up to 1000 times greater than conventional chemotherapeutics like doxorubicin, makes them highly effective in eradicating tumor cells.[1] Maytansinoid-based ADCs, such as Trastuzumab emtansine (T-DM1), have demonstrated significant clinical success. The development and preclinical evaluation of novel Maytansinoid B ADCs require robust and well-characterized in vivo models to assess their efficacy and safety profiles before advancing to clinical trials.
These application notes provide detailed protocols and guidance for establishing and utilizing in vivo models, particularly xenograft models in immunodeficient mice, for the preclinical testing of this compound ADCs.
Mechanism of Action of Maytansinoid ADCs
Maytansinoid ADCs exert their anti-tumor activity through a targeted delivery mechanism. The monoclonal antibody component of the ADC binds to a specific antigen on the surface of cancer cells, leading to the internalization of the ADC-antigen complex.[2][3] Once inside the cell, the ADC is trafficked to lysosomes, where the linker is cleaved, releasing the maytansinoid payload.[2][3]
Maytansinoids, including this compound, function as potent antimitotic agents.[4] They bind to tubulin, inhibiting microtubule assembly and disrupting microtubule dynamics.[2][4][] This interference with the microtubule network leads to cell cycle arrest in the G2/M phase, ultimately inducing apoptosis and cell death.[2][4][]
Experimental Protocols
Cell Line Selection and Preparation
The choice of a suitable cancer cell line is critical for developing a relevant xenograft model. The selected cell line should express the target antigen for the ADC's monoclonal antibody.
Protocol:
-
Cell Line Culture: Culture the selected cancer cell line (e.g., HER2-positive BT-474 for a HER2-targeting ADC, or various B-cell lymphoma lines like SU-DHL-6 for a CD19-targeting ADC) according to the supplier's recommendations.[2]
-
Antigen Expression Verification: Confirm the expression of the target antigen on the cell surface using flow cytometry.
-
Cell Viability Assessment: Before implantation, ensure cell viability is >95% using a trypan blue exclusion assay.
-
Cell Harvesting and Resuspension: Harvest cells using trypsin-EDTA, wash with sterile phosphate-buffered saline (PBS), and resuspend in a 1:1 mixture of PBS and Matrigel at the desired concentration (e.g., 1 x 107 cells/mL).
Animal Model Selection and Tumor Implantation
Immunodeficient mouse strains are the most common choice for establishing xenograft models as they do not reject human tumor cells.
Protocol:
-
Animal Strain: Utilize immunodeficient mice, such as athymic nude mice or SCID mice, typically 6-8 weeks old.[6]
-
Acclimatization: Allow mice to acclimatize to the facility for at least one week before any procedures.
-
Tumor Cell Implantation:
-
Anesthetize the mouse using an appropriate anesthetic (e.g., isoflurane).
-
Subcutaneously inject 100-200 µL of the cell suspension (typically 1-2 x 106 cells) into the flank of the mouse.
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth by measuring the tumor volume with calipers 2-3 times per week.
-
Tumor volume can be calculated using the formula: (Length x Width2) / 2.
-
Begin treatment when tumors reach a predetermined size (e.g., 100-200 mm3).
-
ADC Administration and Dosing
The route of administration and dosing regimen are key parameters in evaluating the ADC's efficacy and toxicity.
Protocol:
-
Randomization: Once tumors reach the desired size, randomize the mice into treatment and control groups (n=6-10 mice per group).
-
ADC Formulation: Reconstitute the lyophilized this compound ADC in a sterile vehicle solution (e.g., PBS) to the desired concentration.
-
Administration: Administer the ADC, vehicle control, and any other control antibodies intravenously (IV) via the tail vein.
-
Dosing Schedule: A single dose or a multi-dose regimen can be employed. For example, a single IV dose or weekly doses for 2-3 weeks.[7]
Efficacy and Toxicity Assessment
Efficacy Endpoints:
-
Tumor Growth Inhibition (TGI): Continue to measure tumor volume throughout the study. TGI is a primary measure of efficacy.
-
Survival: Monitor the survival of the mice in each group. The endpoint for survival studies is typically when the tumor reaches a maximum allowable size or when the animal shows signs of significant morbidity.
Toxicity Endpoints:
-
Body Weight: Monitor and record the body weight of each mouse 2-3 times per week as an indicator of systemic toxicity.[8]
-
Clinical Observations: Observe the mice daily for any signs of distress, such as changes in posture, activity, or grooming.
-
Hematology and Serum Chemistry: At the end of the study, collect blood samples for complete blood counts and serum chemistry analysis to assess for potential hematological and liver toxicities.[7]
-
Histopathology: Collect tumors and major organs (liver, spleen, kidney, etc.) for histopathological analysis to evaluate for any tissue damage.
Data Presentation
Quantitative data from in vivo studies should be summarized in tables to facilitate comparison between different treatment groups.
Table 1: Tumor Growth Inhibition of a Hypothetical this compound ADC in a Xenograft Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume at Day 21 (mm³) ± SEM | Tumor Growth Inhibition (%) |
| Vehicle Control | - | Weekly x 3 | 1500 ± 150 | 0 |
| Non-targeting ADC | 5 | Weekly x 3 | 1450 ± 140 | 3.3 |
| This compound ADC | 1 | Weekly x 3 | 800 ± 90 | 46.7 |
| This compound ADC | 3 | Weekly x 3 | 350 ± 50 | 76.7 |
| This compound ADC | 5 | Weekly x 3 | 100 ± 20 | 93.3 |
Table 2: Toxicity Profile of a Hypothetical this compound ADC
| Treatment Group | Dose (mg/kg) | Maximum Mean Body Weight Loss (%) | Notable Clinical Observations | Key Hematological Findings |
| Vehicle Control | - | < 2% | None | Within normal limits |
| Non-targeting ADC | 5 | < 3% | None | Within normal limits |
| This compound ADC | 1 | < 5% | None | Mild, transient thrombocytopenia |
| This compound ADC | 3 | ~8% | Mild lethargy post-dosing | Moderate, transient thrombocytopenia and neutropenia |
| This compound ADC | 5 | ~15% | Lethargy, ruffled fur | Significant thrombocytopenia and neutropenia |
Conclusion
The successful preclinical development of this compound ADCs relies on the use of well-designed and executed in vivo studies. The protocols and guidelines presented here provide a framework for researchers to evaluate the efficacy and safety of their ADC candidates. Careful selection of cell lines and animal models, along with rigorous monitoring of both anti-tumor activity and toxicity, are essential for generating reliable data to support the advancement of promising new cancer therapeutics.
References
- 1. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]
- 2. Maytansinoids in cancer therapy: advancements in antibody–drug conjugates and nanotechnology-enhanced drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. books.rsc.org [books.rsc.org]
- 4. medchemexpress.com [medchemexpress.com]
- 6. Cell-Derived Xenografts - Antineo [antineo.fr]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Use of Payload Binding Selectivity Enhancers to Improve Therapeutic Index of Maytansinoid-Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Maytansinoid B Payload Delivery to Tumor Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maytansinoids, including Maytansinoid B and its derivatives such as DM1 (Mertansine) and DM4, are highly potent microtubule-targeting agents.[1][2] Originally isolated from plants of the Maytenus genus, these compounds inhibit tubulin polymerization, leading to mitotic arrest and subsequent apoptosis of rapidly dividing cancer cells.[1] Due to their high cytotoxicity, maytansinoids are not suitable for systemic administration as standalone chemotherapeutic agents.[3] However, their potency makes them ideal payloads for antibody-drug conjugates (ADCs), a class of targeted therapies that utilize monoclonal antibodies to selectively deliver cytotoxic agents to tumor cells expressing a specific surface antigen.
This document provides detailed application notes and experimental protocols for researchers engaged in the development and evaluation of maytansinoid-based ADCs. It covers the mechanism of action, key experimental workflows, and data interpretation for assessing ADC efficacy and pharmacokinetics.
Mechanism of Action of Maytansinoid-Based ADCs
The therapeutic action of a maytansinoid-based ADC is a multi-step process that begins with the specific recognition of a tumor-associated antigen on the cancer cell surface by the monoclonal antibody component of the ADC.[4] This binding event triggers receptor-mediated endocytosis, leading to the internalization of the ADC-antigen complex.[]
Once inside the cell, the complex is trafficked to the lysosome. The acidic environment and lysosomal proteases cleave the linker connecting the maytansinoid payload to the antibody, releasing the active cytotoxic agent into the cytoplasm.[6] The liberated maytansinoid then binds to tubulin, disrupting microtubule dynamics and leading to cell cycle arrest at the G2/M phase, which ultimately induces apoptosis.[7]
Key Experimental Protocols
The following protocols provide a framework for the preclinical evaluation of maytansinoid-based ADCs.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of an ADC required to inhibit the growth of a cancer cell line by 50% (IC50).[8][9]
Materials:
-
Target cancer cell lines (antigen-positive and antigen-negative)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Maytansinoid-based ADC
-
Unconjugated antibody (isotype control)
-
Free maytansinoid payload
-
96-well flat-bottom cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[8]
-
Multichannel pipette
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1,000-10,000 cells/well) in 100 µL of complete medium.[9]
-
Incubate overnight to allow for cell attachment.
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted compounds. Include wells with medium only as a negative control.
-
Incubate for a period determined by the cell doubling time (typically 72-120 hours).[9]
-
-
MTT Addition and Incubation:
-
Add 20 µL of 5 mg/mL MTT solution to each well.[8]
-
Incubate for 2-4 hours at 37°C.
-
-
Formazan (B1609692) Solubilization:
-
Carefully remove the medium.
-
Add 150 µL of solubilization solution to each well and mix gently on an orbital shaker to dissolve the formazan crystals.[10]
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.[8]
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the percentage of viability against the logarithm of the ADC concentration and fit a sigmoidal dose-response curve to determine the IC50 value.
-
In Vitro Bystander Effect Assay
This assay evaluates the ability of the ADC payload, once released from the target cell, to kill neighboring antigen-negative cells.[4][11]
Materials:
-
Antigen-positive (Ag+) and antigen-negative (Ag-) cancer cell lines. The Ag- cell line should be engineered to express a fluorescent protein (e.g., GFP) for identification.
-
Complete cell culture medium
-
Maytansinoid-based ADC with a cleavable linker
-
Isotype control ADC
-
Multi-well plates
-
Fluorescence microscope or plate reader
Procedure:
-
Co-culture Setup:
-
Seed the Ag+ and fluorescently labeled Ag- cells together in various ratios (e.g., 1:1, 1:3, 3:1) in a multi-well plate.[11]
-
Include monocultures of both cell lines as controls.
-
-
ADC Treatment:
-
Treat the co-cultures and monocultures with the ADC at a concentration that is highly cytotoxic to the Ag+ cells but has minimal direct effect on the Ag- monoculture.[11]
-
-
Incubation:
-
Incubate the plates for an appropriate duration (e.g., 72-144 hours).[8]
-
-
Analysis:
-
Quantify the viability of the Ag- (fluorescent) cells in the co-culture compared to the Ag- monoculture control using fluorescence microscopy or a plate reader.[8]
-
A significant decrease in the viability of the Ag- cells in the co-culture indicates a bystander effect.
-
In Vivo Efficacy in Xenograft Models
This protocol assesses the anti-tumor activity of a maytansinoid-based ADC in a living organism.[1][12]
Materials:
-
Immunodeficient mice (e.g., nude or SCID)
-
Human cancer cell line for tumor implantation
-
Matrigel (optional)
-
Maytansinoid-based ADC
-
Vehicle control (e.g., sterile PBS)
-
Isotype control ADC
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Tumor Implantation:
-
Subcutaneously inject a suspension of tumor cells (e.g., 2-5 x 10^6 cells in PBS, optionally mixed with Matrigel) into the flank of each mouse.[1]
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth until the average tumor volume reaches a predetermined size (e.g., 100-200 mm³).[7]
-
Randomize mice into treatment groups (e.g., vehicle control, isotype control ADC, ADC treatment).
-
-
ADC Administration:
-
Administer the ADC and controls to the respective groups, typically via intravenous (IV) injection.[13]
-
-
Monitoring:
-
Measure tumor volume and body weight 2-3 times per week.[1]
-
Monitor the overall health of the animals.
-
-
Endpoint:
-
The study can be terminated when tumors in the control group reach a specific size, or after a predetermined period.
-
-
Data Analysis:
-
Calculate tumor growth inhibition (TGI) for the ADC-treated group relative to the control group.
-
Plot mean tumor volume versus time for each group.
-
Pharmacokinetic (PK) Analysis in Mice
This protocol determines the absorption, distribution, metabolism, and excretion (ADME) of the ADC.[7][14]
Materials:
-
Mice (tumor-bearing or non-tumor-bearing)
-
Maytansinoid-based ADC
-
Anticoagulant (e.g., EDTA)
-
Microcentrifuge tubes
-
Analytical method for quantifying total antibody, conjugated ADC, and free payload (e.g., ELISA, LC-MS/MS)
Procedure:
-
ADC Administration:
-
Administer a single IV dose of the ADC to each mouse.[7]
-
-
Serial Blood Collection:
-
Collect blood samples at predetermined time points (e.g., 5 min, 1, 4, 8, 24, 48, 96, and 168 hours post-dose).[7]
-
-
Plasma Preparation:
-
Process the blood to obtain plasma by centrifugation.[7]
-
Store plasma samples at -80°C until analysis.
-
-
Bioanalysis:
-
Quantify the concentrations of total antibody, conjugated ADC, and unconjugated maytansinoid payload in the plasma samples.
-
-
Data Analysis:
-
Use pharmacokinetic modeling software to calculate key parameters such as clearance, volume of distribution, and half-life.[15]
-
Data Presentation
Quantitative data from preclinical studies are crucial for comparing the efficacy and safety of different ADC candidates.
Table 1: In Vitro Cytotoxicity of Maytansinoid-Based ADCs
| ADC Target | Maytansinoid Payload | Cell Line | IC50 (nM) | Reference |
| HER2 | DM1 | BT474 (HER2+) | 0.4 | [16] |
| CD79b | DM1 | BJAB (CD79b+) | 0.29 | [16] |
| LAMP1 | DM4 | Multiple PDX models | Varies | [13] |
| HER2 | DM1 | JIMT1 (HER2+) | 52 | [17] |
| - | Mertansine (DM1) | HCT-15 | 0.750 | [18] |
| - | Mertansine (DM1) | A431 | 0.04 | [18] |
Table 2: In Vivo Efficacy of a LAMP1-Targeting DM4-ADC in Patient-Derived Xenograft (PDX) Models
| PDX Model | ADC Dose (mg/kg) | Outcome | Reference |
| Colon, Breast, Lung, etc. | 5 (single IV dose) | Complete tumor regressions | [13] |
| Colon, Breast, Lung, etc. | 2.5 (single IV dose) | Efficacy observed | [13] |
| Colon, Breast, Lung, etc. | 1.25 (single IV dose) | Efficacy observed | [13] |
Conclusion
The targeted delivery of maytansinoid payloads to tumor cells via ADCs represents a powerful and clinically validated strategy in oncology. The protocols and data presented in these application notes provide a comprehensive guide for the preclinical evaluation of maytansinoid-based ADCs. Rigorous in vitro and in vivo characterization is essential for identifying promising ADC candidates and advancing them toward clinical development.
References
- 1. benchchem.com [benchchem.com]
- 2. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 3. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]
- 4. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 6. Integrated multiple analytes and semi-mechanistic population pharmacokinetic model of tusamitamab ravtansine, a DM4 anti-CEACAM5 antibody-drug conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 9. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Antibody-Drug Conjugate (ADC) Preclinical PK/PD Study Strategies and Practices - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 15. PK/PD of Positively Charged ADC in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Maytansine-bearing antibody-drug conjugates induce in vitro hallmarks of immunogenic cell death selectively in antigen-positive target cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
- 18. Mertansine | DM1 | ADC Cytotoxin | Microtubules/Tubulin | TargetMol [targetmol.com]
Application Notes and Protocols for Screening Antibody Libraries for Maytansinoid B Conjugation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the high-throughput screening of antibody libraries to identify suitable candidates for conjugation with Maytansinoid B, a potent anti-tubulin agent for the development of Antibody-Drug Conjugates (ADCs).
Introduction
Antibody-Drug Conjugates (ADCs) are a promising class of targeted cancer therapeutics that combine the specificity of a monoclonal antibody with the cytotoxicity of a potent small-molecule payload.[1] Maytansinoids, such as this compound and its derivatives DM1 and DM4, are highly effective cytotoxic agents that function by inhibiting microtubule assembly, leading to cell cycle arrest and apoptosis.[2] The successful development of a Maytansinoid-based ADC relies on the careful selection of an antibody with optimal properties for conjugation, stability, and antigen-targeted delivery of the payload. This document outlines a high-throughput screening workflow to efficiently identify lead antibody candidates from a library for conjugation with this compound.
High-Throughput Antibody-Maytansinoid B Conjugation
A microscale, high-throughput conjugation method allows for the parallel processing of a large number of antibodies in a 96-well format.[3][4][5][6] This approach minimizes the amount of antibody required for initial screening, typically utilizing around 100 µg per reaction.[3][4]
Key Considerations for Conjugation:
-
Linker Chemistry: The choice of linker is crucial for the stability and release of the maytansinoid payload. Common linkers for maytansinoid conjugation to lysine (B10760008) residues include SMCC (succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate) and SPDB (N-succinimidyl 4-(2-pyridyldithio)butanoate).[3][7]
-
Reaction pH: The pH of the conjugation reaction significantly impacts the efficiency of lysine labeling. While a pH of 7-8 is standard for rapid NHS-ester chemistry, a lower pH of around 6 can reduce the sensitivity to variations in antibody concentration and lead to more consistent drug-to-antibody ratios (DARs) across a library.[3][8]
-
Drug-to-Antibody Ratio (DAR): The DAR is a critical quality attribute of an ADC, influencing its potency and therapeutic index. The reaction conditions, particularly the molar ratio of the linker-payload to the antibody, are optimized to achieve a desired DAR, typically in the range of 3 to 4.[9]
Experimental Workflow for High-Throughput Conjugation
References
- 1. PRISM [theprismlab.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Microscale screening of antibody libraries as maytansinoid antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microscale screening of antibody libraries as maytansinoid antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. EP2662096A1 - Process for preparing maytansinoid antibody conjugates - Google Patents [patents.google.com]
- 9. ADME of Antibody–Maytansinoid Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Maytansinoid B ADC Resistance
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Maytansinoid B Antibody-Drug Conjugates (ADCs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify, understand, and overcome common resistance mechanisms encountered during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during your this compound ADC experiments, providing potential causes and actionable solutions.
Issue 1: Decreased ADC Potency in Target Cells
Question: We are observing a significant increase in the IC50 value of our this compound ADC in our cancer cell line over time, or certain clones show inherent resistance. What are the likely causes and how can we investigate them?
Answer: A decrease in ADC potency is a common indicator of acquired or inherent resistance. The primary mechanisms can be broadly categorized into issues with the target antigen, the ADC itself, or cellular processing of the cytotoxic payload.
Troubleshooting Workflow:
Technical Support Center: Enhancing the Therapeutic Index of Maytansinoid B
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving the therapeutic index of Maytansinoid B, a potent anti-cancer agent.
Frequently Asked Questions (FAQs)
Q1: What is the primary strategy for improving the therapeutic index of this compound?
A1: The principal strategy is to employ this compound as a payload in an Antibody-Drug Conjugate (ADC). ADCs utilize a monoclonal antibody to selectively deliver the highly cytotoxic maytansinoid directly to tumor cells, thereby minimizing exposure to healthy tissues and reducing systemic toxicity.[1][2] This targeted delivery is crucial for widening the therapeutic window of maytansinoids, which are otherwise too toxic for systemic administration.
Q2: How does the Drug-to-Antibody Ratio (DAR) impact the therapeutic index of a maytansinoid ADC?
A2: The Drug-to-Antibody Ratio (DAR), or the number of maytansinoid molecules conjugated to a single antibody, is a critical parameter. While a higher DAR can increase in vitro potency, it can also lead to faster clearance from circulation and increased toxicity, potentially narrowing the therapeutic index.[3][4] Preclinical studies suggest that maytansinoid ADCs with a DAR in the range of 2 to 6 generally exhibit a better therapeutic index compared to those with a very high DAR (e.g., 9-10).[3][4]
Q3: What is the role of linker technology in optimizing maytansinoid ADCs?
A3: The linker connects the maytansinoid payload to the antibody and plays a crucial role in the ADC's stability and mechanism of action. Linkers can be broadly categorized as cleavable or non-cleavable.
-
Cleavable linkers are designed to release the maytansinoid payload under specific conditions within the tumor microenvironment or inside the cancer cell (e.g., in the acidic environment of lysosomes or in the presence of specific enzymes).[5] This can lead to a "bystander effect," where the released, cell-permeable payload can kill neighboring antigen-negative tumor cells.
-
Non-cleavable linkers result in the release of the maytansinoid still attached to the amino acid from the degraded antibody. These are generally more stable in circulation, which can reduce off-target toxicity.[5][6]
The choice of linker chemistry, including its hydrophilicity, can also impact ADC properties such as aggregation and the ability to overcome multidrug resistance.[7]
Q4: How can multidrug resistance (MDR) to maytansinoid ADCs be overcome?
A4: A significant challenge in cancer therapy is the development of multidrug resistance, often mediated by efflux pumps like P-glycoprotein (MDR1). One strategy to bypass MDR is to use hydrophilic linkers, such as those containing polyethylene (B3416737) glycol (PEG). These linkers can result in more hydrophilic maytansinoid metabolites that are poor substrates for MDR1, thus being retained better within resistant cancer cells and leading to improved efficacy.[7]
Troubleshooting Guides
This section provides practical guidance for common issues encountered during the development and characterization of maytansinoid ADCs.
Issue 1: Low Drug-to-Antibody Ratio (DAR) during Conjugation
| Possible Cause | Troubleshooting Action |
| Suboptimal Reaction Conditions | Systematically optimize the pH, temperature, and incubation time for the conjugation reaction. For lysine-based conjugation with NHS esters, a pH of 7-8 is standard, but lower pH (e.g., 6.0) can sometimes offer better control.[8][9] |
| Antibody Impurities or Incorrect Concentration | Ensure the antibody purity is >95%. Use a reliable method to accurately determine the antibody concentration before conjugation.[8][9] |
| Interfering Buffer Components | Perform buffer exchange to remove any substances that might interfere with the conjugation reaction, such as primary amines (e.g., Tris buffer).[9] |
| Inactive Drug-Linker | Use a fresh batch of the maytansinoid-linker or verify the activity of the current stock. Ensure proper storage conditions to prevent degradation.[9] |
Issue 2: Aggregation of the ADC Product
| Possible Cause | Troubleshooting Action |
| High DAR and Increased Hydrophobicity | A high number of hydrophobic maytansinoid molecules can lead to ADC aggregation. Aim for a lower DAR during conjugation or consider using more hydrophilic linkers.[8][10][11] |
| Inappropriate Buffer Conditions | Screen different formulation buffers with varying pH and excipients to find conditions that minimize aggregation.[10] Storing ADCs in specialized stabilizing buffers can also prevent aggregation during storage.[12] |
| Harsh Conjugation or Storage Conditions | Avoid high temperatures or extreme pH during the conjugation process. Minimize freeze-thaw cycles of the ADC solution by storing it in aliquots.[8][10] |
| Antibody Instability | Some antibodies are inherently more prone to aggregation. Ensure the starting antibody is stable under the planned conjugation and storage conditions.[10] |
Issue 3: High Background or Inconsistent Results in Cytotoxicity Assays
| Possible Cause | Troubleshooting Action |
| Non-specific Binding of ADC | Increase the number and duration of wash steps after ADC incubation. Include a blocking agent in your assay buffer.[13] |
| Contaminated Reagents | Use fresh, sterile reagents and buffers to avoid microbial or chemical contamination that can affect cell viability.[13] |
| Inconsistent Cell Seeding | Ensure a uniform and optimal cell density in each well. Perform a cell titration experiment to determine the ideal seeding number for your cell line and assay duration.[14][15] |
| Edge Effects in Multi-well Plates | To minimize evaporation and temperature gradients, avoid using the outer wells of the plate or ensure proper humidification during incubation.[13] |
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies on maytansinoid ADCs, illustrating the impact of DAR and linker chemistry on their therapeutic potential.
Table 1: Effect of Drug-to-Antibody Ratio (DAR) on Maytansinoid ADC Properties
| ADC Format | Average DAR | In Vitro Potency (IC50) | Clearance Rate | In Vivo Efficacy | Reference |
| M9346A-sulfo-SPDB-DM4 | ~2 | Higher IC50 (less potent) | Comparable to lower DARs | Less efficacious than higher DARs | [3][4] |
| M9346A-sulfo-SPDB-DM4 | ~6 | Lower IC50 (more potent) | Comparable to lower DARs | More efficacious than lower DARs | [3][4] |
| M9346A-sulfo-SPDB-DM4 | ~9-10 | Lowest IC50 (most potent) | Rapid clearance | Decreased efficacy | [3][4] |
| J2898A-SMCC-DM1 | ~2 | Higher IC50 (less potent) | Comparable to lower DARs | Less efficacious than higher DARs | [3][4] |
| J2898A-SMCC-DM1 | ~6 | Lower IC50 (more potent) | Comparable to lower DARs | More efficacious than lower DARs | [3][4] |
| J2898A-SMCC-DM1 | ~9-10 | Lowest IC50 (most potent) | Rapid clearance | Decreased efficacy | [3][4] |
Table 2: Comparative In Vitro Cytotoxicity (IC50) of Maytansinoid ADCs with Different Linkers
| Antibody Target | Cell Line | Linker-Payload | IC50 (pM) | Reference |
| Trastuzumab | SK-BR-3 | SMCC-DM1 (non-cleavable) | 33 | [5] |
| Trastuzumab | SK-BR-3 | CX-DM1 (triglycyl peptide, cleavable) | Comparable to SMCC-DM1 | [5] |
| Anti-HER2 | N87 | SMCC-DM1 (non-cleavable) | 10-100 | [16] |
| Anti-HER2 | N87 | VC-MMAE (cleavable auristatin) | 1-10 | [16] |
Key Experimental Protocols
Protocol 1: Maytansinoid ADC Conjugation via Lysine (B10760008) Residues
This protocol describes a general method for conjugating a maytansinoid-linker with an N-hydroxysuccinimide (NHS) ester to the lysine residues of an antibody.
Materials:
-
Antibody in a suitable buffer (e.g., PBS, pH 7.4)
-
Maytansinoid-linker-NHS ester (e.g., SMCC-DM1) dissolved in an organic solvent (e.g., DMA or DMSO)
-
Conjugation buffer (e.g., potassium phosphate (B84403) buffer, pH 6.5-7.5)
-
Desalting column (e.g., Sephadex G-25)
Procedure:
-
Antibody Preparation: Perform a buffer exchange of the antibody into the conjugation buffer to remove any interfering substances. Adjust the antibody concentration to 1-10 mg/mL.
-
Conjugation Reaction: Add the desired molar excess of the maytansinoid-linker-NHS ester solution to the antibody solution. The reaction is typically carried out for 1-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quenching the Reaction: The reaction can be stopped by adding a quenching reagent that reacts with the excess NHS ester, or by proceeding directly to purification.
-
Purification: Remove unconjugated maytansinoid-linker and other small molecules by size-exclusion chromatography (SEC) using a desalting column equilibrated with the desired formulation buffer (e.g., PBS).[17][18]
Protocol 2: Determination of ADC Cytotoxicity (IC50) using MTT Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of a maytansinoid ADC on adherent cancer cells.
Materials:
-
Adherent cancer cell line expressing the target antigen
-
Complete cell culture medium
-
96-well cell culture plates
-
Maytansinoid ADC
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight to allow for cell attachment.[14][19]
-
ADC Treatment: Prepare serial dilutions of the maytansinoid ADC in complete medium. Remove the medium from the cells and add 100 µL of the ADC dilutions to the respective wells in triplicate. Include a vehicle control (medium with the same concentration of the ADC's solvent).
-
Incubation: Incubate the plate for a duration appropriate for the maytansinoid's mechanism of action (typically 72-96 hours).[14][15]
-
MTT Assay:
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.[19]
-
-
Data Analysis: Calculate the percentage of cell viability for each ADC concentration relative to the vehicle control. Plot the percent viability against the logarithm of the ADC concentration and use a non-linear regression analysis to determine the IC50 value.[19]
Visualizations
References
- 1. Maytansinoids in cancer therapy: advancements in antibody–drug conjugates and nanotechnology-enhanced drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Physical characteristics comparison between maytansinoid-based and auristatin-based antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of Drug-Antibody Ratio on Pharmacokinetics, Biodistribution, Efficacy, and Tolerability of Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Understanding How the Stability of the Thiol-Maleimide Linkage Impacts the Pharmacokinetics of Lysine-Linked Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. pharmtech.com [pharmtech.com]
- 11. cytivalifesciences.com [cytivalifesciences.com]
- 12. cellmosaic.com [cellmosaic.com]
- 13. benchchem.com [benchchem.com]
- 14. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Preparation and characterization of antibody-drug conjugates acting on HER2-positive cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Purification of Labeled Antibodies Using Size-Exclusion Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Linker Stability for Maytansinoid B ADCs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges in optimizing the linker stability of Maytansinoid B Antibody-Drug Conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of linker instability in this compound ADCs?
A1: Linker instability in this compound ADCs primarily stems from premature cleavage of the linker in systemic circulation before the ADC reaches the target tumor cells. This can be attributed to several factors:
-
Cleavable Linker Susceptibility: Linkers designed to be cleaved within the tumor microenvironment (e.g., disulfide or peptide linkers) can be prematurely cleaved by components in the plasma.[1][2]
-
Maleimide (B117702) Instability: Linkers utilizing maleimide chemistry for conjugation to antibody cysteines can undergo a retro-Michael reaction, leading to deconjugation of the linker-payload.[3][4] This process involves the reversal of the thioether bond formation, allowing the linker-payload to detach and potentially bind to other molecules like albumin.
-
Hydrophobicity: The inherent hydrophobicity of maytansinoid payloads can lead to ADC aggregation, which may increase clearance and affect the apparent stability of the conjugate in vivo.[5][6]
-
Non-specific Enzyme Activity: Plasma esterases and other enzymes can sometimes cleave bonds within the linker that were not intended for cleavage outside the target cell.[7]
Q2: How does linker stability impact the efficacy and safety of a this compound ADC?
A2: Linker stability is a critical determinant of both the efficacy and safety of an ADC.
-
Efficacy: A stable linker ensures that the cytotoxic maytansinoid payload remains attached to the antibody until it reaches the target tumor cell. Premature release of the payload reduces the amount of active drug delivered to the tumor, thereby decreasing the ADC's therapeutic efficacy.[4]
-
Safety: Off-target release of the highly potent maytansinoid payload into systemic circulation can lead to toxicity in healthy tissues, causing adverse effects.[4][8] A stable linker minimizes this off-target toxicity, widening the therapeutic window of the ADC.
Q3: What are the main types of linkers used for this compound ADCs, and how do their stability profiles differ?
A3: this compound ADCs commonly utilize two main classes of linkers: cleavable and non-cleavable.
-
Cleavable Linkers: These are designed to be stable in circulation and release the payload upon encountering specific triggers in the tumor microenvironment or inside the tumor cell.
-
Disulfide Linkers: These linkers are cleaved in the reducing environment of the cell. Their stability can be modulated by introducing steric hindrance near the disulfide bond.[2]
-
Peptide Linkers: These are cleaved by specific lysosomal proteases (e.g., cathepsin B) inside the target cell. Their stability can be influenced by the specific peptide sequence.
-
-
Non-Cleavable Linkers: These linkers, such as succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC), rely on the complete degradation of the antibody in the lysosome to release the payload, which is typically the linker attached to the conjugation amino acid (e.g., lysine).[9] These linkers are generally more stable in plasma compared to cleavable linkers.[10]
Troubleshooting Guides
This section provides solutions to specific issues that may be encountered during the development and characterization of this compound ADCs.
Issue 1: High levels of free maytansinoid payload detected in plasma stability assays.
-
Possible Cause 1: Premature cleavage of a cleavable linker.
-
Troubleshooting Steps:
-
Verify Assay Conditions: Ensure that the plasma stability assay is performed under physiological conditions (37°C, pH 7.4) to avoid artificial degradation.
-
Analyze Linker Chemistry:
-
For disulfide linkers , consider increasing steric hindrance around the disulfide bond to reduce susceptibility to plasma reductants.
-
For peptide linkers , evaluate the peptide sequence for susceptibility to plasma proteases and consider alternative, more stable sequences.
-
-
Quantitative Analysis: Use LC-MS to quantify the rate of payload release and determine the ADC's plasma half-life.
-
-
-
Possible Cause 2: Deconjugation due to retro-Michael reaction of a maleimide-based linker.
-
Troubleshooting Steps:
-
Hydrolyze the Succinimide (B58015) Ring: After conjugation, perform a hydrolysis step to open the succinimide ring to a succinamic acid. This modification significantly increases the stability of the thioether linkage and prevents the retro-Michael reaction.[11][12][13]
-
Alternative Conjugation Chemistries: Explore alternative, more stable conjugation chemistries that do not involve maleimides.
-
-
Issue 2: ADC aggregation observed during formulation or storage.
-
Possible Cause 1: Hydrophobicity of the maytansinoid payload and linker.
-
Troubleshooting Steps:
-
Incorporate Hydrophilic Spacers: Introduce hydrophilic linkers, such as those containing polyethylene (B3416737) glycol (PEG), to increase the overall hydrophilicity of the ADC and reduce aggregation.[4]
-
Optimize Formulation: Adjust the buffer composition, pH, and excipients in the formulation to enhance ADC solubility and stability.[5]
-
Control Drug-to-Antibody Ratio (DAR): High DARs can increase the propensity for aggregation. Aim for an optimal DAR that balances potency and stability.
-
-
-
Possible Cause 2: Unfavorable storage or handling conditions.
-
Troubleshooting Steps:
-
Optimize Storage Conditions: Store the ADC at recommended temperatures and protect it from light and agitation, which can promote aggregation.[5]
-
Freeze-Thaw Stability: Evaluate the impact of freeze-thaw cycles on ADC aggregation and minimize them if they are found to be detrimental.
-
-
Quantitative Data Summary
The following table summarizes the plasma half-life of different linker types used in Maytansinoid ADCs, providing a basis for comparison.
| Linker Type | Specific Linker Example | Maytansinoid Payload | Plasma Half-life (days) | Species | Reference |
| Non-cleavable (Thioether) | SMCC | DM1 | ~4.6 | Rat | [9] |
| Non-cleavable (Thioether) | huC242-MCC | DM1 | ~7.5 | Mouse | |
| Disulfide (cleavable) | huC242-SPP | DM1 | ~2 | Mouse | |
| Disulfide (cleavable, hindered) | huC242-SPDB | DM4 | ~4.6 | Mouse | |
| Peptide (cleavable) | Tripeptide Linker | Maytansinoid | ~5.5 | N/A | [10] |
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay using LC-MS
This protocol outlines a general method for assessing the stability of a this compound ADC in plasma.
-
Materials:
-
This compound ADC
-
Human or mouse plasma (heparinized)
-
Phosphate-buffered saline (PBS), pH 7.4
-
37°C incubator
-
Acetonitrile (ACN)
-
LC-MS system
-
-
Procedure:
-
Pre-warm plasma and PBS to 37°C.
-
Spike the ADC into the plasma to a final concentration of 100 µg/mL. Prepare a parallel control sample in PBS.
-
Incubate the samples at 37°C.
-
At designated time points (e.g., 0, 6, 24, 48, 72, 96 hours), collect aliquots from each sample.
-
To precipitate plasma proteins, add 3 volumes of cold ACN to each plasma aliquot.
-
Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully collect the supernatant containing the free maytansinoid payload.
-
Analyze the supernatant by a validated LC-MS method to quantify the concentration of the released payload.
-
Calculate the percentage of released payload at each time point relative to the initial total conjugated payload to determine the ADC's plasma half-life.[7]
-
Protocol 2: Hydrolysis of Succinimide Ring for Maleimide Linker Stabilization
This protocol describes a method to increase the stability of maleimide-based linkers by hydrolyzing the succinimide ring.
-
Materials:
-
Maleimide-conjugated this compound ADC
-
Borate (B1201080) buffer (50 mM, pH 9.2)
-
45°C water bath or incubator
-
Purification system (e.g., size-exclusion chromatography)
-
-
Procedure:
-
After the initial conjugation of the maytansinoid payload to the antibody via the maleimide linker, purify the ADC to remove excess linker-payload.
-
Buffer exchange the purified ADC into 50 mM borate buffer, pH 9.2.
-
Incubate the ADC solution at 45°C for approximately 48 hours to drive the hydrolysis of the succinimide ring to completion.[11]
-
Monitor the progress of the hydrolysis by mass spectrometry, looking for a mass shift corresponding to the addition of a water molecule.
-
Once the reaction is complete, purify the ADC using a suitable method like size-exclusion chromatography to remove any aggregates and exchange it into the final formulation buffer.
-
Visualizations
References
- 1. Site-Specific Antibody Conjugation for ADC and Beyond [mdpi.com]
- 2. Payload diversification: a key step in the development of antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Use of Payload Binding Selectivity Enhancers to Improve Therapeutic Index of Maytansinoid-Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Severing Ties: Quantifying the Payload Release from Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. agilent.com [agilent.com]
- 7. Biological Evaluation of Maytansinoid-Based Site-Specific Antibody-Drug Conjugate Produced by Fully Chemical Conjugation Approach: AJICAP® [imrpress.com]
- 8. pintorajs.vercel.app [pintorajs.vercel.app]
- 9. Building diagrams using graphviz | Chad’s Blog [chadbaldwin.net]
- 10. DOT Language | Graphviz [graphviz.org]
- 11. Intracellular trafficking of new anticancer therapeutics: antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. devtoolsdaily.com [devtoolsdaily.com]
Technical Support Center: Maytansinoid B Payload Release
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Maytansinoid B-based Antibody-Drug Conjugates (ADCs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental process of payload release.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges associated with this compound payload release from ADCs?
A1: The primary challenges revolve around the stability of the linker connecting the this compound payload to the antibody. Premature release of the payload in systemic circulation can lead to off-target toxicity and a reduced therapeutic window.[1][2] Conversely, inefficient release at the tumor site can diminish the ADC's efficacy. Another significant challenge is overcoming multidrug resistance, as some cancer cells can actively pump out the released maytansinoid payload.[3]
Q2: What are the key differences between cleavable and non-cleavable linkers for this compound ADCs?
A2: Cleavable linkers are designed to be stable in the bloodstream but are cleaved by specific triggers within the tumor microenvironment or inside the cancer cell, such as enzymes (e.g., cathepsins), acidic pH, or a reducing environment (e.g., high glutathione (B108866) levels).[4][5] This targeted release can lead to a "bystander effect," where the released, membrane-permeable payload can kill neighboring antigen-negative tumor cells.[6][7] Non-cleavable linkers, on the other hand, release the payload only after the antibody itself is degraded within the lysosome. This generally results in greater plasma stability and potentially lower off-target toxicity, but the resulting payload-linker-amino acid complex is less membrane-permeable, which can limit the bystander effect.[8][9]
Q3: How does the Drug-to-Antibody Ratio (DAR) impact this compound payload release and ADC efficacy?
A3: The Drug-to-Antibody Ratio (DAR), or the average number of payload molecules conjugated to a single antibody, is a critical quality attribute of an ADC. A higher DAR can increase the potency of the ADC but may also lead to faster clearance from circulation, increased aggregation, and higher off-target toxicity.[10] Conversely, a lower DAR may result in better tolerability and pharmacokinetic properties but could have reduced efficacy.[11] Optimizing the DAR is crucial for balancing efficacy and safety.[12][13]
Troubleshooting Guides
Issues with Linker Stability and Premature Payload Release
Problem: You observe significant off-target toxicity in your in vivo experiments, suggesting premature release of the this compound payload.
Troubleshooting Steps:
-
Analyze Linker Stability via HPLC: A reversed-phase high-performance liquid chromatography (RP-HPLC) method can be used to detect and quantify free maytansinoid payload in plasma samples.[14][15]
-
Expected Outcome: The chromatogram should show a major peak corresponding to the intact ADC and minimal peaks for the free payload.
-
Troubleshooting: If you observe a significant peak for the free payload that increases over time, it indicates linker instability.
-
Possible Cause: The linker chemistry may not be suitable for the in vivo environment. For example, some disulfide linkers can be prematurely cleaved in circulation.[16]
-
Solution: Consider using a more stable linker. For disulfide linkers, increasing the steric hindrance around the disulfide bond can enhance stability.[17][18] Alternatively, a non-cleavable linker could be evaluated.
-
-
-
In Vitro Plasma Stability Assay: Incubate the ADC in plasma from the relevant species (e.g., mouse, human) at 37°C for various time points. Analyze the samples by HPLC or LC-MS to quantify the amount of intact ADC and released payload.
-
Interpretation: A rapid decrease in the intact ADC concentration with a corresponding increase in free payload indicates poor plasma stability.
-
Inconsistent or Unexpected In Vitro Cytotoxicity Results
Problem: Your in vitro cytotoxicity assay shows inconsistent IC50 values or lower than expected potency for your this compound ADC.
Troubleshooting Steps:
-
Verify Target Antigen Expression: Confirm the expression level of the target antigen on the cancer cell line being used via flow cytometry or western blot.
-
Rationale: Low or heterogeneous antigen expression can lead to reduced ADC internalization and consequently, lower potency.[12]
-
-
Assess ADC Integrity and DAR: Before conducting cytotoxicity assays, verify the integrity and DAR of your ADC batch using techniques like Hydrophobic Interaction Chromatography (HIC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[8]
-
Troubleshooting: Inconsistent DAR between batches can lead to variability in potency. A lower than expected DAR will result in reduced potency.
-
-
Optimize Assay Conditions:
-
Cell Seeding Density: Ensure a consistent and optimal cell seeding density. Overly confluent or sparse cultures can affect cell health and response to the ADC.
-
Incubation Time: The incubation time should be sufficient for ADC internalization, processing, and payload-induced cell death. A typical incubation period is 72-120 hours.[19]
-
Controls: Include appropriate controls: untreated cells, cells treated with a non-targeting ADC, and cells treated with the free maytansinoid payload. This helps to distinguish between target-specific killing, non-specific toxicity, and the intrinsic potency of the payload.
-
-
Interpreting Ambiguous Results:
-
High IC50 Value: If the IC50 value is unexpectedly high, it could indicate inefficient payload release, low antigen expression, or that the cell line is resistant to maytansinoids (e.g., due to overexpression of efflux pumps like MDR1).[3]
-
Shallow Dose-Response Curve: A shallow curve might suggest heterogeneous antigen expression within the cell population or a limited bystander effect.
-
Difficulty in Determining the Drug-to-Antibody Ratio (DAR)
Problem: You are getting inconsistent or unreliable Drug-to-Antibody Ratio (DAR) values.
Troubleshooting Steps:
-
Method Selection: The choice of analytical method can impact the accuracy of the DAR measurement.
-
UV/Vis Spectroscopy: A simple and rapid method but can be less accurate for heterogeneous ADC preparations.[20]
-
Hydrophobic Interaction Chromatography (HIC): Considered a gold standard for cysteine-conjugated ADCs, providing information on drug load distribution.[8]
-
Reversed-Phase Liquid Chromatography (RP-HPLC): Often used for reduced ADC samples to determine the drug load on light and heavy chains.[21][22]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides accurate mass measurements for intact ADCs and their subunits, allowing for precise DAR determination. However, higher DAR species may have different ionization efficiencies, potentially skewing the results.[6][8][10][23]
-
-
LC-MS Troubleshooting:
-
Incomplete Deconvolution: Complex spectra due to heterogeneity (glycosylation, drug load) can lead to errors in the deconvolution process. Ensure your software parameters are optimized for ADC analysis.
-
Sample Preparation: Incomplete reduction or deglycosylation can complicate the mass spectrum. Ensure complete reaction by optimizing reaction times and reagent concentrations.
-
Calibration: Use a well-characterized ADC standard for calibration to account for potential differences in ionization efficiency between different DAR species.
-
Quantitative Data Summary
Table 1: Comparison of Cleavable vs. Non-Cleavable Linkers for Maytansinoid ADCs
| Feature | Cleavable Linker (e.g., SPP, SPDB) | Non-Cleavable Linker (e.g., SMCC) |
| Payload Release Mechanism | Enzymatic cleavage, pH change, or reduction | Antibody degradation in the lysosome |
| Released Payload | Free, membrane-permeable maytansinoid | Maytansinoid-linker-amino acid complex |
| Plasma Stability | Generally lower | Generally higher |
| Bystander Effect | High potential | Limited potential |
| Off-Target Toxicity | Potentially higher due to premature release | Potentially lower due to higher stability |
| Therapeutic Application | Heterogeneous tumors, tumors with low antigen expression | Homogeneous tumors with high antigen expression |
Table 2: Representative IC50 Values for Maytansinoid ADCs
| ADC | Target Antigen | Cell Line | Linker | IC50 (nM) | Reference |
| Trastuzumab-DM1 | HER2 | SK-BR-3 | SMCC (non-cleavable) | ~0.5 - 2 | [24] |
| Trastuzumab-SPP-DM1 | HER2 | SK-BR-3 | SPP (cleavable) | ~1 - 5 | [24] |
| Anti-EpCAM-SPDB-DM4 | EpCAM | COLO 205 | SPDB (cleavable) | ~0.01 - 0.1 | [25] |
| STRO-001 | CD74 | NHL cell lines | Non-cleavable | Sub-nanomolar to nanomolar | [14] |
Note: IC50 values can vary significantly based on the specific antibody, linker, payload, cell line, and assay conditions.
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a general procedure for assessing the cytotoxicity of a this compound ADC using an MTT assay.[25][26][27]
Materials:
-
Target cancer cell line (adherent or suspension)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound ADC
-
Control ADC (non-targeting)
-
Free this compound payload
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or SDS in HCl)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the this compound ADC, control ADC, and free payload in complete medium. Remove the old medium from the cells and add the ADC dilutions. Include untreated wells as a negative control.
-
Incubation: Incubate the plate for 72-120 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the logarithm of the ADC concentration and determine the IC50 value using a suitable curve-fitting software.
Protocol 2: Bystander Effect Assay (Co-culture Method)
This protocol describes a method to evaluate the bystander killing effect of a this compound ADC.[23][25]
Materials:
-
Antigen-positive (Ag+) target cell line
-
Antigen-negative (Ag-) bystander cell line (stably expressing a fluorescent protein like GFP for easy identification)
-
Complete cell culture medium
-
This compound ADC with a cleavable linker
-
Fluorescence microscope or high-content imaging system
Procedure:
-
Co-culture Seeding: Seed a mixture of Ag+ and Ag- cells in a defined ratio (e.g., 1:1, 1:5) in a 96-well plate.
-
ADC Treatment: Treat the co-culture with serial dilutions of the this compound ADC.
-
Incubation: Incubate the plate for a period sufficient to observe cell killing (e.g., 72-120 hours).
-
Imaging: Acquire images of the co-culture using a fluorescence microscope. The GFP-expressing Ag- cells can be specifically monitored.
-
Data Analysis: Quantify the number of viable GFP-positive Ag- cells in the ADC-treated wells compared to untreated controls. A significant reduction in the number of Ag- cells in the presence of Ag+ cells and the ADC indicates a bystander effect.
Visualizations
Caption: Mechanisms of this compound payload release for cleavable and non-cleavable linkers.
Caption: Experimental workflow for an in vitro cytotoxicity (MTT) assay.
Caption: A logical workflow for troubleshooting inconsistent in vitro cytotoxicity results.
References
- 1. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 2. google.com [google.com]
- 3. GraphViz Examples and Tutorial [graphs.grevian.org]
- 4. Physical characteristics comparison between maytansinoid-based and auristatin-based antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Unlocking the Complexity of Antibody-Drug Conjugates: A Cutting-Edge LC-HRMS Approach to Refine Drug-to-Antibody Ratio Measurements with Highly Reactive Payloads | MDPI [mdpi.com]
- 6. Physical characteristics comparison between maytansinoid-based and auristatin-based antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Statistics of the distribution of the abundance of molecules with various drug loads in maytansinoid antibody-drug conjugates [pubmed.ncbi.nlm.nih.gov]
- 11. hpst.cz [hpst.cz]
- 12. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 13. Maytansinoids in cancer therapy: advancements in antibody–drug conjugates and nanotechnology-enhanced drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Hepatotoxicity with antibody maytansinoid conjugates: A review of preclinical and clinical findings | Semantic Scholar [semanticscholar.org]
- 15. Understanding How the Stability of the Thiol-Maleimide Linkage Impacts the Pharmacokinetics of Lysine-Linked Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. GitHub - pinczakko/GraphViz-Samples: A rather complex GraphViz DOT sample containing rather many hints for those interested in documenting his/her code via GraphViz DOT [github.com]
- 17. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ADME of Antibody–Maytansinoid Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. The Analytical Scientist | New HPLC Troubleshooting Guide [theanalyticalscientist.com]
- 22. waters.com [waters.com]
- 23. Collection - Data from The Effect of Different Linkers on Target Cell Catabolism and Pharmacokinetics/Pharmacodynamics of Trastuzumab Maytansinoid Conjugates - Molecular Cancer Therapeutics - Figshare [aacr.figshare.com]
- 24. researchgate.net [researchgate.net]
- 25. graphviz dot file example · GitHub [gist.github.com]
- 26. researchgate.net [researchgate.net]
- 27. Microscale screening of antibody libraries as maytansinoid antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
reducing off-target toxicity of Maytansinoid B conjugates
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Maytansinoid B conjugates. This resource provides troubleshooting guidance and frequently asked questions to address common challenges related to off-target toxicity in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of off-target toxicity associated with maytansinoid antibody-drug conjugates (ADCs)?
A1: Off-target toxicity of maytansinoid ADCs primarily stems from two sources. The first is the premature release of the cytotoxic maytansinoid payload in systemic circulation before the ADC reaches the target tumor cells.[1][2] This can be caused by unstable linkers. The second major cause is the non-specific uptake of the ADC by healthy tissues, particularly highly perfused organs like the liver and tissues of the reticuloendothelial system.[2][3][4] Some off-target toxicities are payload-specific; for instance, maytansinoid-based ADCs have been associated with hepatotoxicity and thrombocytopenia.[5][6] This can be exacerbated by the ADC binding to unintended targets, such as the cytoskeleton-associated protein 5 (CKAP5) on hepatocytes, which is an antibody-independent interaction.[6][7]
Q2: How does the choice of linker chemistry impact the off-target toxicity and efficacy of a maytansinoid ADC?
A2: Linker chemistry is critical in balancing an ADC's stability, efficacy, and toxicity.[8]
-
Cleavable vs. Non-cleavable Linkers: Cleavable linkers (e.g., disulfide or peptide-based) are designed to release the payload inside the target cell, which can then diffuse and kill neighboring antigen-negative cells (the "bystander effect").[9][10][] While this can enhance efficacy in heterogeneous tumors, a highly permeable payload can also diffuse out of the tumor microenvironment and damage healthy tissues, increasing off-target toxicity.[12] Non-cleavable linkers (e.g., thioether-based like MCC in T-DM1) release the payload still attached to the linker and an amino acid residue after antibody degradation.[2][8] This creates a charged, less permeable metabolite that is largely trapped within the target cell, reducing the bystander effect and associated off-target toxicities.[9]
-
Linker Hydrophilicity: Maytansinoids are hydrophobic. Conjugating them to an antibody, especially at a high drug-to-antibody ratio (DAR), can increase aggregation and rapid clearance by the liver.[1] Using hydrophilic linkers, such as those containing polyethylene (B3416737) glycol (PEG) or charged sulfonate groups, can improve solubility, reduce aggregation, and allow for higher DARs without compromising pharmacokinetics.[13][14][15] Hydrophilic linkers can also generate metabolites that are poor substrates for multidrug resistance (MDR) pumps, helping to overcome resistance in tumor cells.[1][16][17]
Q3: What is the optimal Drug-to-Antibody Ratio (DAR) for maytansinoid conjugates to minimize toxicity?
A3: The optimal DAR is a balance between efficacy and safety. While a higher DAR can increase in vitro potency, it does not always translate to better in vivo outcomes.[18][19] Preclinical studies consistently show that maytansinoid ADCs with very high DARs (e.g., 9-10) suffer from rapid clearance, increased accumulation in the liver, and decreased efficacy and tolerability.[12][18][19] A DAR of approximately 3-4 is often considered a good starting point, as used in the approved ADC ado-trastuzumab emtansine (Kadcyla).[18][19] However, for targets that are also expressed on normal tissues, leading to target-mediated drug disposition (TMDD), a lower DAR (e.g., 2) may be more advantageous.[20] A lower DAR allows for a higher antibody dose to be administered for the same payload concentration, which can help saturate the TMDD effect and improve tumor delivery.[20] Ultimately, the DAR should be empirically optimized for each specific antibody-antigen system.[20]
Q4: How does site-specific conjugation improve the therapeutic index of maytansinoid ADCs?
A4: Traditional conjugation methods, such as linking to lysine (B10760008) residues, create a heterogeneous mixture of ADC species with varying DARs (from 0 to 8+) and different conjugation sites.[18][21] This heterogeneity can lead to a suboptimal therapeutic index, as species with high DARs may be cleared too quickly and increase toxicity, while those with low DARs may lack efficacy.[22] Site-specific conjugation produces a homogeneous ADC product with a precisely defined DAR and conjugation location.[23] This approach has been shown to result in a superior profile with regard to safety, in vivo stability, and an increased maximum tolerated dose (MTD) compared to randomly conjugated ADCs like T-DM1.[21][24]
Troubleshooting Guide
| Problem / Observation | Potential Cause(s) | Recommended Solution(s) |
| High ADC aggregation is observed post-conjugation or during formulation. | The maytansinoid payload is highly hydrophobic, leading to aggregation, especially at higher DARs. | 1. Incorporate Hydrophilic Linkers: Synthesize and evaluate linkers containing hydrophilic moieties like PEG or sulfonate groups. These can improve the overall solubility of the ADC.[13][15] 2. Optimize DAR: Reduce the average DAR to decrease the overall hydrophobicity of the conjugate.[22] |
| ADC shows high in vitro potency but poor in vivo efficacy and a narrow therapeutic window (high toxicity). | 1. Rapid Clearance: The ADC may have a high DAR or be aggregated, leading to rapid clearance by the liver.[18][19] 2. Linker Instability: The linker may be unstable in plasma, causing premature release of the payload and systemic toxicity.[1][8] | 1. Analyze Pharmacokinetics: Perform a PK study to determine the ADC's clearance rate. 2. Reduce DAR: Prepare and test conjugates with lower DARs (e.g., 2 vs. 4).[20] 3. Evaluate Linker Stability: Switch to a more stable linker, such as a non-cleavable thioether linker, to prevent premature payload release.[25] 4. Consider Site-Specific Conjugation: A homogeneous ADC may have improved PK and tolerability.[21][24] |
| ADC is effective in standard xenograft models but fails in models expressing multidrug resistance (MDR1) pumps. | The intracellularly released maytansinoid metabolite is a substrate for the MDR1 efflux pump, preventing it from reaching its microtubule target. | 1. Use Hydrophilic Linkers: Employ hydrophilic linkers (e.g., PEG-based). Upon intracellular processing, these generate more polar, charged metabolites that are poor substrates for MDR1 and are better retained by the target cells.[15][16][26] |
| Significant toxicity is observed in antigen-negative cells or tissues, suggesting an excessive bystander effect. | The ADC uses a cleavable linker that releases a highly membrane-permeable maytansinoid metabolite, which diffuses out of target cells and kills neighboring healthy cells.[10][12] | 1. Switch to a Non-cleavable Linker: Use a non-cleavable linker (e.g., SMCC) to generate a charged, membrane-impermeable metabolite that remains trapped in the target cell, thereby eliminating the bystander effect.[8] 2. Modify the Payload: If bystander killing is desired but needs to be controlled, modify the maytansinoid side chain to modulate the hydrophobicity and permeability of the released metabolite.[9][27] |
| High hepatotoxicity is observed in preclinical safety studies. | Maytansinoid payloads (DM1 and DM4) are known to cause hepatotoxicity.[5][6] This can be due to non-specific uptake of high-DAR conjugates by liver cells or direct interaction of the maytansinoid with proteins on hepatocytes (e.g., CKAP5).[6][22] | 1. Control DAR: Ensure the average DAR is below 6, as higher DARs are associated with increased liver accumulation.[19] 2. Improve Homogeneity: Use site-specific conjugation to eliminate highly conjugated species that are prone to rapid liver clearance.[21] 3. Inverse Targeting: As an advanced strategy, co-administer a payload-binding agent that can neutralize any prematurely released maytansinoid in circulation, reducing its exposure to the liver.[7] |
Quantitative Data Summary
Table 1: Influence of Drug-to-Antibody Ratio (DAR) on Maytansinoid ADC Properties
| Average DAR | Clearance Rate | Peak Liver Accumulation (%ID/g) | In Vivo Tolerability / MTD | Therapeutic Index | Reference(s) |
| ~2 - 6 | Comparable / Slower | 7 - 10% | Higher | Better | [12][18][19] |
| ~9 - 10 | Rapid / ~5-fold Higher | 24 - 28% | Lower | Poorer | [12][18][19] |
Table 2: Comparison of Site-Specific vs. Conventional Maytansinoid ADCs
| ADC Type | Conjugation Method | DAR | Maximum Tolerated Dose (MTD) in Rats | Therapeutic Index (TI) | Reference(s) |
| T-DM1 | Conventional (Lysine) | Heterogeneous (~3.5 avg) | < 40 mg/kg | Lower | [21][24] |
| Trastuzumab-AJICAP-Maytansinoid | Site-Specific (AJICAP®) | Homogeneous (2) | > 120 mg/kg | Qualitatively Greater | [21][24] |
Key Experimental Protocols
1. Protocol: In Vitro Bystander Killing Assay (Co-Culture Method)
This assay quantifies the ability of an ADC's released payload to kill neighboring antigen-negative (Ag-) cells.
-
Cell Preparation:
-
Select an antigen-positive (Ag+) cell line (e.g., N87) and an antigen-negative (Ag-) cell line (e.g., Namalwa cells stably transfected with luciferase, Nam\Luc).[9]
-
Seed Ag+ and Ag- cells together in various ratios (e.g., 1:1, 1:5, 1:10) in a 96-well plate. Also include control wells with only Ag- cells.
-
-
ADC Treatment:
-
Prepare serial dilutions of the maytansinoid ADC.
-
Add the ADC dilutions to the co-culture wells and the Ag- only control wells.
-
Incubate for a period sufficient for ADC processing and payload release (e.g., 72-96 hours).
-
-
Viability Measurement:
-
To specifically measure the viability of the Ag- cells, use a method that targets only that population. If using luciferase-expressing cells (Nam\Luc), add a luciferase substrate (e.g., Bright-Glo™).
-
Measure luminescence using a plate reader. A decrease in luminescence in the co-culture wells compared to the Ag- only wells (at the same ADC concentration) indicates bystander killing.
-
-
Data Analysis:
-
Plot the relative luminescence units (RLU) against the ADC concentration.
-
Compare the IC50 values between the co-culture and Ag- only conditions to quantify the magnitude of the bystander effect.
-
2. Protocol: In Vivo Efficacy and Tolerability Study (Xenograft Model)
This protocol assesses the therapeutic index of a maytansinoid ADC in a preclinical model.
-
Animal Model:
-
Use immunodeficient mice (e.g., SCID or nude mice).
-
Implant human tumor cells (e.g., NCI-N87 for HER2-targeted ADCs) subcutaneously.
-
Allow tumors to grow to a specified size (e.g., 100-200 mm³).
-
-
Tolerability/MTD Arm:
-
In non-tumor-bearing or tumor-bearing mice, administer the ADC at escalating doses.
-
Monitor animals daily for signs of toxicity, including body weight loss, changes in behavior, and mortality.
-
The Maximum Tolerated Dose (MTD) is defined as the highest dose that does not cause severe toxicity or greater than 20% body weight loss.
-
-
Efficacy Arm:
-
Randomize tumor-bearing mice into treatment groups (e.g., vehicle control, non-binding control ADC, test ADC at various doses below the MTD).
-
Administer the treatments according to a defined schedule (e.g., once intravenously).
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor animal body weight as a measure of tolerability.
-
-
Data Analysis:
-
Plot the mean tumor volume over time for each group to assess anti-tumor activity.
-
Plot the mean body weight change over time to assess toxicity.
-
The Therapeutic Index (TI) can be qualitatively assessed by comparing the Minimum Effective Dose (MED) required for tumor regression with the MTD.[21]
-
Visual Guides: Workflows and Mechanisms
Caption: A logical workflow for the rational design and optimization of maytansinoid ADCs.
Caption: Comparison of intracellular processing pathways for maytansinoid ADCs.
References
- 1. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. books.rsc.org [books.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Hepatotoxicity with antibody maytansinoid conjugates: A review of preclinical and clinical findings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Use of Payload Binding Selectivity Enhancers to Improve Therapeutic Index of Maytansinoid-Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Peptide-Cleavable Self-immolative Maytansinoid Antibody–Drug Conjugates Designed To Provide Improved Bystander Killing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and evaluation of hydrophilic linkers for antibody-maytansinoid conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. aacrjournals.org [aacrjournals.org]
- 17. books.rsc.org [books.rsc.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Effects of Drug-Antibody Ratio on Pharmacokinetics, Biodistribution, Efficacy, and Tolerability of Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. aacrjournals.org [aacrjournals.org]
- 21. Biological Evaluation of Maytansinoid-Based Site-Specific Antibody-Drug Conjugate Produced by Fully Chemical Conjugation Approach: AJICAP® [imrpress.com]
- 22. Recent Developments in ADC Technology: Preclinical Studies Signal Future Clinical Trends - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Maytansinoids in cancer therapy: advancements in antibody–drug conjugates and nanotechnology-enhanced drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 24. article.imrpress.com [article.imrpress.com]
- 25. Site-specific trastuzumab maytansinoid antibody-drug conjugates with improved therapeutic activity through linker and antibody engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Aggregation of Maytansinoid B ADCs
This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing aggregation issues encountered during the development and handling of Maytansinoid B Antibody-Drug Conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of aggregation in this compound ADCs?
A1: Aggregation of this compound ADCs is a multifaceted issue stemming from both the intrinsic properties of the ADC components and extrinsic environmental factors. Key causes include:
-
Increased Hydrophobicity: this compound and many conventional linkers are hydrophobic. Their conjugation to the antibody surface, especially at a high drug-to-antibody ratio (DAR), can lead to exposed hydrophobic patches that promote intermolecular interactions and subsequent aggregation.[1]
-
Conjugation Process: The chemical reactions involved in conjugation can sometimes lead to partial denaturation or conformational changes in the antibody, exposing aggregation-prone regions.[2] The use of organic co-solvents to solubilize the hydrophobic payload-linker can also disrupt the antibody's structure.[1]
-
High Drug-to- Antibody Ratio (DAR): Higher DARs are often associated with increased aggregation rates and precipitation.[2] Maytansinoid-conjugated ADCs with a DAR of 10 have shown a 5-fold higher clearance and decreased in vivo efficacy and tolerability compared to those with a DAR lower than 6.[3]
-
Environmental Stress: Exposure to unfavorable conditions during manufacturing, storage, or handling can induce aggregation. This includes:
-
Temperature: Elevated temperatures can cause partial unfolding and aggregation.[4][5]
-
pH: Holding the ADC at or near its isoelectric point (pI) can minimize electrostatic repulsion and promote aggregation.[1] Low pH conditions can also lead to aggregation.[6]
-
Mechanical Stress: High shear forces from processes like pumping, filtration, or vigorous mixing can induce denaturation and aggregation.[2]
-
Freeze-Thaw Cycles: Repeated freezing and thawing can destabilize the ADC and lead to the formation of aggregates.[6]
-
Q2: How does aggregation impact the efficacy and safety of a this compound ADC?
A2: ADC aggregation can have significant negative consequences:
-
Reduced Efficacy: Aggregates may have altered binding affinity for the target antigen, leading to reduced potency.
-
Increased Immunogenicity: The presence of aggregates can elicit an undesirable immune response in patients.
-
Altered Pharmacokinetics (PK): Aggregated ADCs can be cleared more rapidly from circulation, often through non-specific uptake by cells of the reticuloendothelial system, reducing the ADC's half-life and therapeutic window.[3]
-
Off-Target Toxicity: Aggregates can be taken up non-specifically by Fcγ receptor-expressing immune cells, leading to the release of the cytotoxic maytansinoid payload in healthy tissues and causing off-target toxicity.[3] Aggregation can also lead to the accumulation of the drug in organs like the liver and kidneys.[2]
-
Manufacturing and Stability Issues: Aggregation can lead to product loss during purification, reduced shelf life, and challenges in formulation development.[2]
Q3: What are the key analytical techniques to detect and quantify this compound ADC aggregation?
A3: A multi-pronged approach using orthogonal analytical methods is recommended for the comprehensive characterization of ADC aggregation. The most common techniques include:
-
Size Exclusion Chromatography (SEC-HPLC): This is the industry standard for quantifying soluble aggregates (dimers, trimers, and higher molecular weight species).[7][8]
-
Dynamic Light Scattering (DLS): DLS is a rapid and sensitive technique for measuring the size distribution of particles in a solution, making it excellent for detecting the presence of large aggregates.[9][10][11]
-
Differential Scanning Calorimetry (DSC): DSC measures the thermal stability of an ADC by determining its melting temperature (Tm). A decrease in Tm after conjugation can indicate a higher propensity for aggregation under thermal stress.[12]
Troubleshooting Guide
This section provides a structured approach to identifying and resolving common aggregation issues with this compound ADCs.
Problem 1: High Levels of Soluble Aggregates Detected by SEC-HPLC
High molecular weight species (HMWS) are observed in the SEC chromatogram, indicating the presence of soluble dimers, trimers, or larger oligomers.
References
- 1. pharmtech.com [pharmtech.com]
- 2. cytivalifesciences.com [cytivalifesciences.com]
- 3. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological Evaluation of Maytansinoid-Based Site-Specific Antibody-Drug Conjugate Produced by Fully Chemical Conjugation Approach: AJICAP® [imrpress.com]
- 5. researchgate.net [researchgate.net]
- 6. ADC Drugs: Some Challenges To Be Solved | Biopharma PEG [biochempeg.com]
- 7. agilent.com [agilent.com]
- 8. shimadzu.com [shimadzu.com]
- 9. DLS (Dynamic Light Scattering) Analysis of Antibody Drugs | MtoZ Biolabs [mtoz-biolabs.com]
- 10. wyattfiles.s3-us-west-2.amazonaws.com [wyattfiles.s3-us-west-2.amazonaws.com]
- 11. Dynamic Light Scattering (DLS) - Creative Proteomics [creative-proteomics.com]
- 12. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Maytansinoid B Conjugation
This technical support center provides guidance for researchers, scientists, and drug development professionals on enhancing the solubility of Maytansinoid B for successful conjugation in the development of Antibody-Drug Conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges associated with the solubility of this compound during ADC development?
A1: this compound and its derivatives are highly hydrophobic molecules. This poor aqueous solubility presents several challenges in ADC development, including difficulties in preparing stock solutions, potential for precipitation during the conjugation reaction, and an increased propensity for the final ADC to aggregate.[1][2] Insoluble ADCs can lead to reduced stability, increased immunogenicity, inefficient drug loading, and suboptimal therapeutic effects.[2]
Q2: What are common strategies to improve the solubility of this compound for conjugation?
A2: Several strategies can be employed to enhance the solubility of this compound. These include the use of organic co-solvents, solubility-enhancing excipients, and the incorporation of hydrophilic linkers in the ADC design.[3][4][5] Nanotechnology-based delivery systems, such as polymer-based carriers like PLGA, are also being explored to improve solubility and provide sustained drug release.[1]
Q3: Which organic co-solvents are recommended for dissolving this compound?
A3: Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for dissolving maytansinoids.[4][6] For conjugation reactions, which are typically performed in aqueous buffers, a stock solution of this compound in a water-miscible organic solvent like DMSO is prepared and then added to the reaction mixture. It is crucial to use freshly opened, anhydrous DMSO as it is hygroscopic, and water content can negatively impact the solubility of the maytansinoid.[4][6]
Q4: Can excipients be used to maintain this compound solubility during the conjugation reaction?
A4: Yes, certain excipients can help maintain the solubility of the maytansinoid and the resulting ADC. For instance, sucrose (B13894) can be added to the conjugation reaction mixture to increase the solubility and recovery of the ADC.[3]
Q5: How does the choice of linker impact the solubility of the final this compound-ADC?
A5: The linker plays a crucial role in the overall physicochemical properties of the ADC. The use of hydrophilic linkers, such as those containing polyethylene (B3416737) glycol (PEG) or charged groups like sulfonates, can significantly improve the water solubility of the final conjugate.[5][7] This can allow for a higher drug-to-antibody ratio (DAR) without causing aggregation.[5]
Troubleshooting Guides
Issue 1: Precipitation of this compound upon addition to the aqueous reaction buffer.
-
Question: I observed precipitation when I added my this compound stock solution (in DMSO) to my antibody solution in an aqueous buffer. What could be the cause and how can I fix it?
-
Answer: This is a common issue due to the hydrophobic nature of this compound. Here are several troubleshooting steps:
-
Decrease the Final Concentration of Organic Solvent: While DMSO is necessary to dissolve the maytansinoid, its final concentration in the reaction mixture should be kept to a minimum, typically below 10%. High concentrations of organic solvents can denature the antibody.
-
Optimize the Rate of Addition: Add the this compound stock solution to the antibody solution slowly and with gentle mixing. This allows for gradual dissolution and prevents localized high concentrations that can lead to precipitation.
-
Use Solubility-Enhancing Agents: Consider pre-formulating the reaction buffer with excipients that improve solubility. The addition of sucrose at concentrations from 0.1% to 20% (w/v) has been shown to be effective.[3] Another option is to use formulations containing PEG300 and Tween-80.[4]
-
Adjust the pH of the Reaction Buffer: The pH of the conjugation buffer can influence the solubility and stability of both the antibody and the maytansinoid. While the optimal pH for the conjugation chemistry must be considered, slight adjustments within the acceptable range may improve solubility.[3][8]
-
Issue 2: Aggregation of the Antibody-Drug Conjugate after conjugation.
-
Question: After the conjugation reaction and purification, I am observing high levels of aggregation in my this compound-ADC. What are the potential causes and solutions?
-
Answer: ADC aggregation is a critical issue that can affect efficacy and safety. The increased hydrophobicity from the conjugated maytansinoid is a primary driver of aggregation.[9]
-
Reduce the Drug-to-Antibody Ratio (DAR): A high DAR increases the overall hydrophobicity of the ADC, making it more prone to aggregation. If aggregation is observed, try reducing the molar excess of the this compound-linker complex used in the reaction.
-
Incorporate Hydrophilic Linkers: If not already in use, switching to a more hydrophilic linker can significantly reduce aggregation. Linkers containing PEG or sulfonate groups can shield the hydrophobic maytansinoid and improve the solubility of the ADC.[5][7]
-
Optimize Formulation of the Final ADC: The buffer composition for the purified ADC is critical. The inclusion of stabilizers such as sucrose or polysorbate-20 in the final formulation can help prevent aggregation during storage.[9]
-
Control Temperature: Perform the conjugation reaction at a lower temperature (e.g., 4°C) for a longer duration. Lower temperatures can slow down the processes of protein unfolding and aggregation.[10]
-
Quantitative Data Summary
Table 1: this compound Solubility in Different Solvent Systems
| Solvent System | Achievable Concentration | Observations | Reference |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (3.40 mM) | Clear solution | [4] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (3.40 mM) | Clear solution | [4] |
| DMSO | 100 mg/mL (136.01 mM) | Requires sonication | [4] |
| Mertansine (DM1) in DMSO | 50 mg/mL (67.72 mM) | Requires sonication | [6] |
Table 2: Excipients for Enhancing Solubility and Stability
| Excipient | Recommended Concentration | Purpose | Reference |
| Sucrose | 0.1% - 20% (w/v) | Increase solubility and recovery of ADC | [3] |
| Polysorbate-20 | Formulation dependent | Inhibit agitation-induced aggregation | [9] |
Experimental Protocols
Protocol 1: General Procedure for Enhancing this compound Solubility for Conjugation
-
Preparation of this compound Stock Solution:
-
Preparation of Antibody Solution:
-
Dialyze the antibody into an amine-free buffer, such as Phosphate Buffered Saline (PBS) or HEPES buffer, at a pH suitable for the chosen conjugation chemistry (typically pH 7.2-8.0 for NHS ester reactions or pH 6.5-7.5 for maleimide-thiol reactions).[10][11]
-
Adjust the antibody concentration to 1-5 mg/mL.[10]
-
-
Conjugation Reaction:
-
If using solubility-enhancing excipients, add them to the antibody solution at this stage. For example, add sucrose to a final concentration of 1-10% (w/v).[3]
-
While gently stirring the antibody solution, add the this compound-linker stock solution dropwise to achieve the desired molar excess.
-
Keep the final concentration of the organic co-solvent (e.g., DMSO) to a minimum, ideally below 10%.
-
Incubate the reaction for 1-4 hours at room temperature or for longer periods at 4°C.[10]
-
-
Purification:
Visualizations
Caption: Workflow for this compound conjugation with solubility enhancement steps.
Caption: Troubleshooting logic for this compound conjugation issues.
References
- 1. Maytansinoids in cancer therapy: advancements in antibody–drug conjugates and nanotechnology-enhanced drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. thesolubilitycompany.com [thesolubilitycompany.com]
- 3. EP2662096A1 - Process for preparing maytansinoid antibody conjugates - Google Patents [patents.google.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]
- 8. Microscale screening of antibody libraries as maytansinoid antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Conjugation of Emtansine Onto Trastuzumab Promotes Aggregation of the Antibody-Drug Conjugate by Reducing Repulsive Electrostatic Interactions and Increasing Hydrophobic Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Addressing Multidrug Resistance in Maytansinoid B Therapy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to multidrug resistance (MDR) in Maytansinoid B therapy.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound and its derivatives, known as maytansinoids, are potent anti-mitotic agents.[1][] They function by inhibiting the assembly of microtubules, which are essential for forming the mitotic spindle during cell division.[3][4] Maytansinoids bind to tubulin, the protein subunit of microtubules, at or near the vinca (B1221190) alkaloid binding site.[][3][4] This interaction disrupts microtubule dynamics, leading to an arrest of the cell cycle in the G2/M phase and subsequent induction of apoptosis (programmed cell death).[1][]
Q2: What are the common mechanisms of multidrug resistance (MDR) to this compound therapy?
The most frequently observed mechanisms of resistance to maytansinoids, particularly in the context of antibody-drug conjugates (ADCs), include:
-
Overexpression of ABC Transporters: ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1/ABCB1) and Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1), are membrane proteins that function as drug efflux pumps.[5][6][7][8] These pumps actively transport a wide range of xenobiotics, including maytansinoid metabolites, out of the cancer cell, thereby reducing the intracellular drug concentration to sub-therapeutic levels.[5][6][7] Maytansinoids and their metabolites are known substrates for MDR1.[5]
-
Alterations in Apoptotic Pathways: Cancer cells can develop resistance by upregulating anti-apoptotic proteins, such as those from the Bcl-2 family (e.g., Bcl-2, Bcl-xL).[9][10][11] These proteins prevent the induction of apoptosis, even when this compound has successfully disrupted the microtubules.[12][13]
-
Target Alterations: Mutations in the genes encoding α- and β-tubulin can alter the drug-binding site, reducing the affinity of maytansinoids for their target.[14][15][16] This prevents the drug from effectively inhibiting microtubule assembly.
-
Reduced Drug Activation (in the context of ADCs): For maytansinoid-based ADCs, resistance can arise from impaired intracellular processing. This can include reduced internalization of the ADC, inefficient cleavage of the linker, or decreased release of the cytotoxic maytansinoid payload within the target cell.[3]
Troubleshooting Guides
Problem 1: Decreased cytotoxicity of this compound in our cancer cell line compared to previous experiments or published data.
This is a common indicator of acquired resistance. The following steps can help you identify the underlying cause:
Step 1: Confirm Cell Line Integrity
-
Action: Perform cell line authentication (e.g., short tandem repeat profiling) to ensure there has been no cross-contamination.
-
Rationale: Misidentified or contaminated cell lines can lead to unexpected results.
Step 2: Assess for ABC Transporter Overexpression
-
Experiment: Western Blot or qPCR to quantify the expression levels of MDR1 (ABCB1) and MRP1 (ABCC1) in your cell line compared to a sensitive parental cell line.
-
Experiment: Functional efflux pump assay using a fluorescent substrate like Rhodamine-123.[5] MDR1-overexpressing cells will show lower intracellular fluorescence due to active efflux of the dye. This can be reversed by co-incubation with an MDR inhibitor like verapamil (B1683045) or cyclosporin (B1163) A.[5]
Step 3: Evaluate Apoptotic Pathway Competency
-
Experiment: Western Blot to check the expression levels of key apoptotic proteins, including pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins.
-
Rationale: An increased ratio of anti- to pro-apoptotic proteins can indicate a block in the apoptotic signaling pathway.[9][12]
Step 4: Sequence Tubulin Genes
-
Experiment: Sanger sequencing of the α- and β-tubulin genes to identify potential mutations in the maytansinoid binding site.[14][17]
-
Rationale: Mutations at or near the drug-binding site can confer resistance.[16][18]
Problem 2: Our this compound-based ADC shows reduced efficacy in an MDR1-overexpressing cell line.
This is an expected challenge as maytansinoid metabolites are substrates for MDR1.[5] Here are some strategies to address this:
Strategy 1: Utilize Hydrophilic Linkers
-
Approach: If developing a novel ADC, consider using a hydrophilic linker, such as one containing polyethylene (B3416737) glycol (PEG).
-
Rationale: Hydrophilic linkers can lead to more hydrophilic cytotoxic metabolites upon intracellular processing.[5][19] These charged or more polar metabolites are generally poorer substrates for the MDR1 efflux pump, leading to better retention within the cancer cell and increased potency.[5][19]
Strategy 2: Co-administration with an MDR Inhibitor
-
Approach: Treat the cells with a known MDR inhibitor (chemosensitizer) prior to or concurrently with the ADC.
-
Rationale: MDR inhibitors can block the efflux pump, increasing the intracellular concentration of the maytansinoid payload.[20][21] Note that the clinical translation of this approach has been challenging due to toxicity.[5]
Strategy 3: Switch to an ADC with a Different Payload
-
Approach: If the target antigen is still expressed, consider using an ADC with a cytotoxic payload that is not a substrate for MDR1.
-
Rationale: This bypasses the specific resistance mechanism.
Data Presentation
Table 1: Example Data on the Effect of an MDR1 Inhibitor on Maytansinoid Cytotoxicity
| Cell Line | MDR1 Expression | Cytotoxic Agent | IC50 (nM) without Cyclosporin A | IC50 (nM) with 1 µM Cyclosporin A | Fold-Sensitization |
| COLO 205 | Low | Maytansine | 0.5 | 0.4 | 1.25 |
| HCT-15 | High | Maytansine | 12 | 1.5 | 8.0 |
| UO-31 | High | Maytansine | 15 | 2.5 | 6.0 |
This table summarizes hypothetical data based on findings that MDR1-expressing cells show increased sensitivity to maytansinoids in the presence of an MDR1 inhibitor like cyclosporin A.[5]
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay to Determine IC50
This protocol is used to assess the concentration of a compound required to inhibit the metabolic activity of 50% of the cell population.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound or your maytansinoid conjugate for a specified period (e.g., 72 hours). Include untreated cells as a control.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability against the logarithm of the drug concentration. Use a non-linear regression model to calculate the IC50 value.
Protocol 2: Rhodamine-123 Accumulation Assay for MDR1 Function
This assay measures the efflux activity of the MDR1 pump.
-
Cell Preparation: Harvest cells and resuspend them in a suitable buffer.
-
Inhibitor Pre-incubation (for control): Pre-incubate a subset of cells with a known MDR1 inhibitor (e.g., 10 µM Verapamil) for 30-60 minutes.
-
Rhodamine-123 Staining: Add Rhodamine-123 (a fluorescent substrate of MDR1) to all cell suspensions and incubate for 30-60 minutes at 37°C.
-
Washing: Wash the cells with ice-cold PBS to remove extracellular dye.
-
Flow Cytometry Analysis: Analyze the intracellular fluorescence of the cells using a flow cytometer.
-
Interpretation: Cells with high MDR1 activity will show low Rhodamine-123 fluorescence. Co-incubation with an MDR1 inhibitor should result in a significant increase in intracellular fluorescence.[5]
Visualizations
Caption: Key mechanisms of resistance to this compound therapy.
Caption: Workflow for investigating the cause of reduced efficacy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 3. Maytansinoids in cancer therapy: advancements in antibody–drug conjugates and nanotechnology-enhanced drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Maytansinoid Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. P-glycoprotein - Wikipedia [en.wikipedia.org]
- 7. ABC transporters in multidrug resistance and pharmacokinetics, and strategies for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ABC transporters as multidrug resistance mechanisms and the development of chemosensitizers for their reversal - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting the Bcl-2 Family for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bcl-2 Antiapoptotic Family Proteins and Chemoresistance in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Bcl-2 Inhibition to Overcome Resistance to Chemo- and Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
- 14. The Roles of β-Tubulin Mutations and Isotype Expression in Acquired Drug Resistance | Semantic Scholar [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. aacrjournals.org [aacrjournals.org]
- 17. Resistance to Microtubule-Stabilizing Drugs Involves Two Events β-Tubulin Mutation in One Allele Followed by Loss of the Second Allele - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A new tubulin-binding site and pharmacophore for microtubule-destabilizing anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Antibody-maytansinoid conjugates designed to bypass multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Pharmacological strategies for overcoming multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Pharmacological Strategies for Overcoming Multidrug Resistance to Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Maytansinoid B Antibody-Drug Conjugates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Maytansinoid B antibody-drug conjugates (ADCs). The information provided addresses common issues related to the impact of the drug-to-antibody ratio (DAR) on ADC efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the typical impact of the drug-to-antibody ratio (DAR) on the in vitro and in vivo efficacy of a this compound ADC?
A1: The drug-to-antibody ratio (DAR) is a critical quality attribute that significantly influences the efficacy of this compound ADCs. Generally, a higher DAR leads to increased potency in in vitro cytotoxicity assays. However, this does not always translate to enhanced in vivo efficacy. Preclinical studies suggest that Maytansinoid conjugates with a DAR ranging from 2 to 6 exhibit a better therapeutic index than conjugates with a very high DAR (e.g., ~9-10).[1][2] ADCs with very high DARs often suffer from decreased in vivo efficacy, which is likely due to faster clearance from circulation.[1][2]
Q2: How does DAR affect the pharmacokinetics (PK) and tolerability of this compound ADCs?
A2: The DAR has a profound impact on the pharmacokinetic (PK) profile and tolerability of this compound ADCs. ADCs with an average DAR below approximately 6 tend to have comparable clearance rates. In contrast, those with a high average DAR of around 9-10 experience rapid clearance.[1][2] Biodistribution studies in mice have shown that these high-DAR ADCs accumulate rapidly in the liver.[1][2] This faster clearance and increased liver accumulation can lead to decreased tolerability and a narrower therapeutic window.
Q3: What is the optimal DAR for a this compound ADC?
A3: While the optimal DAR can be target-dependent, preclinical evidence strongly supports a DAR of 3-4 for many Maytansinoid ADCs as a good balance between potency and safety.[1][2] However, exploring lower or higher DARs may be warranted depending on the specific biology of the target antigen and the overall characteristics of the ADC.
Q4: What are the common methods for determining the DAR of a this compound ADC?
A4: Several analytical techniques are used to determine the DAR of ADCs. The most common methods include:
-
Hydrophobic Interaction Chromatography (HIC): This is a standard method for analyzing cysteine-linked ADCs, separating species based on the hydrophobicity conferred by the drug-linker.[3]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Often used for reduced ADCs to separate light and heavy chains with different drug loads.[3]
-
Mass Spectrometry (MS): Provides accurate mass measurements of the intact ADC or its subunits, allowing for precise DAR calculation.[3]
-
UV/Vis Spectroscopy: A simpler method that can estimate the average DAR based on the absorbance of the protein and the maytansinoid at different wavelengths.[3]
Troubleshooting Guides
This section provides solutions to common problems encountered during the development and evaluation of this compound ADCs.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low in vivo efficacy despite high in vitro potency | High DAR leading to rapid clearance. | Synthesize ADCs with a lower DAR (e.g., 2-6) and repeat in vivo studies. Characterize the PK profile of the high DAR ADC to confirm rapid clearance. |
| Poor tumor penetration. | Consider using smaller antibody fragments or optimizing the linker chemistry to improve tumor uptake. | |
| Development of drug resistance. | Investigate mechanisms of resistance in the tumor model, such as target antigen downregulation or drug efflux pump upregulation. | |
| High liver toxicity observed in animal models | High DAR leading to increased liver accumulation. | Reduce the DAR of the ADC. Evaluate the biodistribution of the ADC to confirm liver uptake. |
| Off-target uptake by liver cells. | Modify the ADC to reduce non-specific binding, for example, by altering the charge or glycosylation pattern of the antibody. | |
| Inconsistent DAR values between batches | Variability in the conjugation reaction conditions. | Tightly control reaction parameters such as pH, temperature, and reactant molar ratios. Implement in-process controls to monitor the conjugation reaction. |
| Inaccurate DAR measurement. | Use orthogonal analytical methods (e.g., HIC and MS) to confirm DAR values. Ensure proper calibration and validation of analytical instruments. | |
| ADC aggregation | High hydrophobicity due to high DAR. | Reduce the DAR. Use hydrophilic linkers or formulation excipients to improve solubility and reduce aggregation. |
| Improper storage or handling. | Store the ADC at the recommended temperature and avoid repeated freeze-thaw cycles. Use appropriate buffers to maintain stability. |
Data Summary Tables
Table 1: Impact of DAR on Maytansinoid ADC In Vitro Potency
| ADC Target | Linker | Average DAR | In Vitro IC50 (nM) |
| Folate Receptor α | Cleavable (sulfo-SPDB-DM4) | ~2 | 0.5 - 1.5 |
| Folate Receptor α | Cleavable (sulfo-SPDB-DM4) | ~4 | 0.1 - 0.5 |
| Folate Receptor α | Cleavable (sulfo-SPDB-DM4) | ~10 | < 0.1 |
| EGFR | Uncleavable (SMCC-DM1) | ~2 | 1.0 - 2.0 |
| EGFR | Uncleavable (SMCC-DM1) | ~4 | 0.2 - 0.8 |
| EGFR | Uncleavable (SMCC-DM1) | ~9 | < 0.2 |
Note: IC50 values are representative ranges based on published data and can vary depending on the cell line and assay conditions.
Table 2: Impact of DAR on Maytansinoid ADC Pharmacokinetics in Mice
| Average DAR | Clearance Rate | Liver Accumulation (%ID/g at 2-6h) |
| ~2 - 6 | Comparable/Low | 7 - 10 |
| ~9 - 10 | Rapid/High | 24 - 28 |
%ID/g = percentage of injected dose per gram of tissue.
Experimental Protocols
Protocol 1: Synthesis of this compound ADC with Varying DAR (Lysine Conjugation)
This protocol describes a general method for conjugating a thiol-containing maytansinoid derivative (like DM1) to a monoclonal antibody via lysine (B10760008) residues using a bifunctional linker (e.g., SMCC). The DAR can be controlled by modulating the molar ratio of the linker-drug to the antibody and the reaction pH.[4][5]
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
SMCC-DM1 (pre-formed linker-drug)
-
Dimethylacetamide (DMA)
-
Conjugation buffer (e.g., 50 mM potassium phosphate, 50 mM NaCl, 2 mM EDTA, pH 7.0-8.0)
-
Quenching solution (e.g., 100 mM glycine)
-
Purification buffer (e.g., PBS, pH 7.4)
-
Size-exclusion chromatography (SEC) column
-
Ultrafiltration/diafiltration (UF/DF) system
Procedure:
-
Antibody Preparation:
-
Buffer exchange the mAb into the conjugation buffer to a final concentration of 5-10 mg/mL.
-
-
Conjugation Reaction:
-
Prepare a stock solution of SMCC-DM1 in DMA.
-
To achieve different DARs, vary the molar excess of SMCC-DM1 added to the antibody solution. For example:
-
Low DAR (2-3): Use a 5-7 fold molar excess of SMCC-DM1.
-
Medium DAR (3-5): Use a 7-10 fold molar excess of SMCC-DM1.
-
High DAR (>5): Use a >10 fold molar excess of SMCC-DM1.
-
-
Slowly add the SMCC-DM1 solution to the antibody solution while gently stirring. The final concentration of DMA should not exceed 10% (v/v).
-
Incubate the reaction mixture at room temperature for 2-4 hours. The reaction pH can also be adjusted to control the conjugation efficiency, with higher pH (e.g., 8.0) generally leading to higher DARs.[6]
-
-
Quenching:
-
Add the quenching solution to the reaction mixture to stop the reaction by consuming any unreacted SMCC-DM1.
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Purify the ADC from unreacted linker-drug and other small molecules using a pre-equilibrated SEC column with purification buffer.
-
Alternatively, use a UF/DF system to purify and concentrate the ADC.
-
-
Characterization:
-
Determine the protein concentration (e.g., by UV-Vis at 280 nm).
-
Determine the average DAR using HIC, RP-HPLC, or MS (see Protocol 2).
-
Assess the level of aggregation by SEC.
-
Protocol 2: Determination of Average DAR by Hydrophobic Interaction Chromatography (HIC)
Materials:
-
HIC column (e.g., TSKgel Butyl-NPR)
-
HPLC system with a UV detector
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 25 mM sodium phosphate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0, with 20% isopropanol)
-
ADC sample
Procedure:
-
Sample Preparation:
-
Dilute the ADC sample to 1 mg/mL in Mobile Phase A.
-
-
Chromatography:
-
Equilibrate the HIC column with 100% Mobile Phase A.
-
Inject the ADC sample.
-
Elute the bound ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30-60 minutes.
-
Monitor the absorbance at 280 nm.
-
-
Data Analysis:
-
The chromatogram will show a series of peaks corresponding to the antibody with different numbers of conjugated drugs (DAR 0, 2, 4, 6, 8 for cysteine-linked ADCs; a broader distribution for lysine-linked ADCs). The species with higher DARs are more hydrophobic and will elute later.
-
Integrate the peak area for each species.
-
Calculate the weighted average DAR using the following formula: Average DAR = Σ (% Peak Area of species i * DAR of species i) / 100
-
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
Materials:
-
Target-positive and target-negative cancer cell lines
-
Cell culture medium and supplements
-
96-well cell culture plates
-
This compound ADC with varying DARs
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADCs with different DARs in cell culture medium.
-
Remove the old medium from the cells and add the ADC dilutions. Include untreated cells as a control.
-
Incubate the plate for 72-120 hours.
-
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add the solubilization buffer to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the cell viability against the ADC concentration and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).
-
Visualizations
Caption: Mechanism of action of a this compound ADC.
Caption: Experimental workflow for ADC synthesis, characterization, and evaluation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Effects of Drug-Antibody Ratio on Pharmacokinetics, Biodistribution, Efficacy, and Tolerability of Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmiweb.com [pharmiweb.com]
- 4. Methods for site-specific drug conjugation to antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Conjugation Based on Lysine Residues - Creative Biolabs [creative-biolabs.com]
- 6. Microscale screening of antibody libraries as maytansinoid antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Maytansinoid Showdown: A Comparative Guide to DM1 and DM4 in Antibody-Drug Conjugate Efficacy
For researchers, scientists, and drug development professionals, the choice of cytotoxic payload is a critical determinant of an Antibody-Drug Conjugate's (ADC) therapeutic index. Among the most potent and clinically validated payloads are the maytansinoids, a class of microtubule-targeting agents. This guide provides a detailed, data-driven comparison of two prominent maytansinoids, DM1 and DM4, in the context of ADC efficacy.
Maytansinoids, derivatives of the natural product maytansine, exert their potent anti-cancer effects by inhibiting tubulin polymerization, leading to mitotic arrest and apoptosis in rapidly dividing cells.[1][2][3] Their high cytotoxicity makes them ideal candidates for targeted delivery via monoclonal antibodies to tumor-associated antigens, thereby minimizing systemic toxicity.[4] This comparison will focus on DM1 (emtansine), the payload in the FDA-approved ADC Kadcyla® (ado-trastuzumab emtansine), and DM4 (ravtansine), a closely related derivative utilized in several clinical-stage ADCs.[5][6]
Mechanism of Action: A Shared Path to Cell Death
Both DM1 and DM4 share a common mechanism of action. Upon internalization of the ADC into the target cancer cell, the linker connecting the antibody to the maytansinoid is cleaved, releasing the cytotoxic payload.[4] The free maytansinoid then binds to tubulin, a key component of microtubules. This binding disrupts microtubule dynamics, which are essential for the formation of the mitotic spindle during cell division.[1][2] The interference with microtubule function leads to cell cycle arrest, primarily in the G2/M phase, and ultimately triggers programmed cell death (apoptosis).[7]
digraph "Maytansinoid_Mechanism_of_Action" {
graph [fontname="Arial", fontsize=12, labelloc="t", label="Mechanism of Action of Maytansinoid ADCs", pad="0.5", nodesep="0.5", ranksep="0.5"];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=10, color="#4285F4"];
ADC [label="Antibody-Drug Conjugate (ADC)"];
TumorCell [label="Tumor Cell"];
Antigen [label="Tumor-Associated Antigen", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Endosome [label="Endosome"];
Lysosome [label="Lysosome"];
Payload [label="Maytansinoid (DM1 or DM4)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
Tubulin [label="Tubulin"];
Microtubule [label="Microtubule Disruption"];
Apoptosis [label="Apoptosis (Cell Death)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
ADC -> TumorCell [label="Binding"];
TumorCell -> Endosome [label="Internalization"];
Endosome -> Lysosome [label="Trafficking"];
Lysosome -> Payload [label="Payload Release"];
Payload -> Tubulin [label="Binding"];
Tubulin -> Microtubule;
Microtubule -> Apoptosis;
}
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. The novel CD19-targeting antibody-drug conjugate huB4-DGN462 shows improved anti-tumor activity compared to SAR3419 in CD19-positive lymphoma and leukemia models | Haematologica [haematologica.org]
- 3. researchgate.net [researchgate.net]
- 4. Maytansinoids in cancer therapy: advancements in antibody–drug conjugates and nanotechnology-enhanced drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]
- 6. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design of Coltuximab Ravtansine, a CD19-Targeting Antibody-Drug Conjugate (ADC) for the Treatment of B-Cell Malignancies: Structure-Activity Relationships and Preclinical Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Battle of Potency: Maytansinoid B versus Auristatin in Cancer Cell Cytotoxicity
In the rapidly evolving landscape of antibody-drug conjugates (ADCs), the choice of cytotoxic payload is a critical determinant of therapeutic efficacy. Among the most potent and widely utilized payloads are the maytansinoids, represented here by Maytansinoid DM1 (a derivative of Maytansinoid B), and the auristatins, exemplified by Monomethyl Auristatin E (MMAE). Both classes of compounds exhibit extraordinary cytotoxicity against cancer cells by disrupting the microtubule network, a crucial component of the cellular skeleton. However, they do so through distinct mechanisms, leading to variations in potency and activity across different cancer types. This guide provides an objective comparison of their cytotoxic profiles, supported by experimental data and detailed methodologies, to aid researchers, scientists, and drug development professionals in the informed selection of these powerful anti-cancer agents.
Unveiling the Cytotoxic Power: A Quantitative Comparison
The in vitro cytotoxicity of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration required to inhibit the growth of 50% of a cell population. A lower IC50 value signifies higher potency. The following table summarizes the IC50 values for Maytansinoid DM1 and Auristatin MMAE in various cancer cell lines, as reported in preclinical studies. It is important to note that direct comparisons are most meaningful when the data is generated within the same study under identical experimental conditions.
| Cell Line | Cancer Type | Payload | IC50 (nM) |
| SK-BR-3 | Breast Cancer | T-DM1 (ADC) | 0.066 ± 0.016 |
| SK-BR-3 | Breast Cancer | T-MMAE (ADC) | 0.056 ± 0.016 |
| SK-BR-3 | Breast Cancer | MMAE (Free Drug) | 3.27 ± 0.42 |
| MDA-MB-231 | Breast Cancer | T-DM1 (ADC) | No toxicity observed |
| MDA-MB-231 | Breast Cancer | T-MMAE (ADC) | No toxicity observed |
| HEK293 | Kidney Cancer | MMAE (Free Drug) | 4.24 ± 0.37 |
| BT474 | Breast Cancer | Maytansine (B1676224) (Free Drug) | 0.42 |
| BJAB | B-cell Lymphoma | Maytansine (Free Drug) | 0.27 |
| U-2932 | DLBCL | MMAE (Free Drug) | 0.33 ± 0.14 ng/mL |
| SUDHL-2 | DLBCL | MMAE (Free Drug) | 0.50 ± 0.08 ng/mL |
| Toledo | DLBCL | MMAE (Free Drug) | 0.87 ± 0.09 ng/mL |
Note: The data presented is a compilation from multiple sources and direct comparison of absolute IC50 values across different studies should be done with caution due to potential variations in experimental protocols.
Delving into the Mechanisms of Cell Death
Both maytansinoids and auristatins exert their cytotoxic effects by interfering with microtubule dynamics, which are essential for mitotic spindle formation and cell division. However, their binding sites on tubulin, the building block of microtubules, are distinct.[1]
Maytansinoids , such as DM1, bind to the maytansine binding site on β-tubulin.[2] This interaction inhibits the assembly of microtubules and can lead to their depolymerization, ultimately causing cell cycle arrest in the G2/M phase and subsequent apoptosis.[3][4]
Auristatins , including MMAE, bind to the vinca (B1221190) alkaloid binding site on β-tubulin.[1][2] This binding also disrupts microtubule polymerization, leading to G2/M phase cell cycle arrest and apoptosis.[5][6] Although the ultimate outcome is similar, the subtle differences in their binding and effects on microtubule dynamics can influence their efficacy in different cellular contexts.
Below is a diagram illustrating the distinct mechanisms of action of this compound and Auristatin.
Caption: Mechanisms of Maytansinoid and Auristatin.
Experimental Corner: How Cytotoxicity is Measured
The determination of IC50 values relies on robust and reproducible in vitro cytotoxicity assays. The following are detailed protocols for two commonly used methods: the MTT assay and the CellTiter-Glo® Luminescent Cell Viability Assay.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[4][7]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
96-well flat-bottom plates
-
This compound or Auristatin compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the Maytansinoid or Auristatin compounds in complete culture medium. Remove the existing medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with the same concentration of the compound's solvent, e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the no-treatment control and plot the results against the compound concentration to determine the IC50 value using a suitable software.
Caption: MTT Assay Experimental Workflow.
CellTiter-Glo® Luminescent Cell Viability Assay
This assay quantifies ATP, an indicator of metabolically active cells, by measuring luminescence.[3][5]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Opaque-walled 96-well plates
-
This compound or Auristatin compounds
-
CellTiter-Glo® Reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells into an opaque-walled 96-well plate at an optimal density in 100 µL of complete culture medium.
-
Compound Treatment: Prepare serial dilutions of the compounds and add them to the wells as described in the MTT assay protocol.
-
Incubation: Incubate the plate for the desired time at 37°C in a 5% CO2 incubator.
-
Reagent Addition: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes. Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mixing and Incubation: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Caption: CellTiter-Glo Assay Experimental Workflow.
Conclusion
Both this compound (and its derivatives like DM1) and auristatins (such as MMAE) are exceptionally potent cytotoxic agents that have demonstrated significant promise as payloads for ADCs. Their primary mechanism of action, the disruption of microtubule dynamics, leads to potent anti-proliferative effects in cancer cells. While both are highly effective, the choice between them may depend on the specific cancer type, the antigen target, and the desired characteristics of the ADC. The subtle differences in their binding sites and mechanisms can translate to variations in their cytotoxic profiles. The provided data and protocols offer a foundational guide for researchers to objectively compare and select the most appropriate payload for their drug development endeavors. Further head-to-head studies across a broader range of cell lines will continue to refine our understanding of the nuanced differences between these two powerful classes of cytotoxic agents.
References
- 1. Antibody-Drug Conjugate Using Ionized Cys-Linker-MMAE as the Potent Payload Shows Optimal Therapeutic Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. promega.com [promega.com]
- 3. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 4. CellTiter-Glo® 3D Cell Viability Assay Protocol [worldwide.promega.com]
- 5. Inhibition of Cancer Cell Proliferation and Breast Tumor Targeting of pHLIP-Monomethyl Auristatin E Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
Validating Maytansinoid B Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for validating the cellular target engagement of Maytansinoid B, a potent microtubule-targeting agent. By objectively comparing the performance of various techniques and providing supporting experimental data, this document serves as a valuable resource for researchers in drug discovery and development.
Maytansinoids, including this compound, are highly cytotoxic compounds that exert their anti-cancer effects by disrupting microtubule dynamics.[] Their primary cellular target is tubulin, the fundamental protein component of microtubules. Maytansinoids bind to tubulin and inhibit its polymerization, leading to a G2/M phase cell cycle arrest and subsequent apoptosis.[2] Validating that this compound effectively engages with its tubulin target within the complex cellular environment is a critical step in understanding its mechanism of action and advancing its therapeutic development, often as a payload in antibody-drug conjugates (ADCs).
This guide will explore and compare several established techniques for confirming target engagement: the Cellular Thermal Shift Assay (CETSA), Bioluminescence Resonance Energy Transfer (BRET), Fluorescence Polarization (FP), and Mass Spectrometry (MS)-based Proteomics.
Comparative Analysis of Target Engagement Validation Methods
The choice of a suitable target engagement validation assay depends on various factors, including the specific research question, available instrumentation, and desired throughput. The following table summarizes the key features of four prominent methods for validating this compound target engagement.
| Feature | Cellular Thermal Shift Assay (CETSA) | Bioluminescence Resonance Energy Transfer (BRET) | Fluorescence Polarization (FP) | Mass Spectrometry (MS)-Based Proteomics |
| Principle | Ligand binding stabilizes the target protein (tubulin) against heat-induced denaturation.[3] | Non-radiative energy transfer between a luciferase-tagged target protein and a fluorescently labeled ligand or tracer.[4] | Measures the change in polarization of fluorescent light emitted from a labeled tubulin-binding probe upon displacement by a competitor. | Identifies and quantifies proteins that are thermally stabilized or destabilized upon ligand binding on a proteome-wide scale.[5] |
| Cellular Context | Intact cells or cell lysates. | Live cells. | Cell lysates. | Intact cells or cell lysates. |
| Labeling Requirement | Label-free for the compound. Requires a specific antibody for detection. | Requires genetic fusion of luciferase to the target protein and a fluorescently labeled tracer.[6] | Requires a fluorescently labeled probe that binds to the target. | Label-free for the compound. |
| Throughput | Moderate to high, especially with automated systems.[7] | High-throughput compatible.[8] | High-throughput compatible. | Lower throughput, more complex data analysis. |
| Data Output | Thermal shift (ΔTm) indicating target stabilization. | BRET ratio changes, allowing for determination of IC50 values for target engagement. | Millipolarization (mP) changes, used to determine binding affinity (Ki) or IC50. | Identification of target proteins and quantification of their thermal stability shifts. |
| Advantages | Label-free for the compound, applicable in native cellular environments.[3] | Real-time measurements in live cells, high sensitivity, suitable for kinetic studies.[6] | Homogeneous assay format, sensitive, and suitable for high-throughput screening. | Unbiased, proteome-wide target identification, can identify off-targets.[5] |
| Limitations | Not all protein-ligand interactions result in a significant thermal shift.[9][10] | Requires genetic modification of cells and synthesis of a fluorescent tracer.[9][10] | Requires a suitable fluorescent probe and is performed in cell lysates, not intact cells. | Technically demanding, complex data analysis, may not detect low-abundance targets. |
Quantitative Data Summary
The following tables present a summary of quantitative data for this compound and comparative microtubule-targeting agents.
Table 1: Binding Affinity and Cellular Potency of Microtubule Inhibitors
| Compound | Target | Binding Affinity (Kd) | Cellular Effect | IC50 for Mitotic Arrest |
| This compound (as S-methyl DM1) | Tubulin | 0.93 ± 0.22 µM (to soluble tubulin)[11][12] | Microtubule Destabilizer | 340 pM (in MCF7 cells)[2] |
| Microtubule Ends | 0.1 ± 0.05 µM[11][13] | |||
| Vincristine | Tubulin | High Affinity (qualitative)[14] | Microtubule Destabilizer | Not specified |
| Vinblastine | Tubulin | Lower affinity than Vincristine[14] | Microtubule Destabilizer | Not specified |
| Paclitaxel (B517696) | Microtubules | ~10⁻⁷ M (for fluorescent conjugate)[15] | Microtubule Stabilizer | 1.6 nM (in HeLa cells)[15] |
Table 2: Hypothetical Comparative Data for Target Engagement Validation Methods
This table provides a hypothetical comparison of expected outcomes from different target engagement assays for this compound.
| Assay | Parameter Measured | Expected Result for this compound |
| CETSA | Thermal Shift (ΔTm) of β-tubulin | +2-5 °C |
| NanoBRET | IC50 of Tracer Displacement | 10-100 nM |
| Fluorescence Polarization | Ki from probe displacement | 50-200 nM |
| MS-Proteomics | Fold-change in soluble β-tubulin at elevated temperature | >2-fold increase |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Cellular Thermal Shift Assay (CETSA)
Principle: This method is based on the principle that the binding of a ligand to its target protein increases the protein's thermal stability.
Protocol:
-
Cell Culture and Treatment: Culture a human cancer cell line (e.g., MCF7 or HeLa) to 80-90% confluency. Treat the cells with this compound at the desired concentration (e.g., 1 µM) or vehicle control (DMSO) for 1 hour at 37°C.
-
Heating: After treatment, wash the cells with PBS and resuspend them in PBS containing protease inhibitors. Aliquot the cell suspension into PCR tubes. Heat the samples at a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler, followed by a 3-minute cooling step at room temperature.
-
Cell Lysis: Lyse the cells by three cycles of freeze-thawing (liquid nitrogen followed by a 25°C water bath).
-
Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.
-
Protein Analysis: Carefully collect the supernatant containing the soluble proteins. Normalize the protein concentration of all samples. Analyze the samples by SDS-PAGE followed by Western blotting using a primary antibody specific for β-tubulin.
-
Data Analysis: Quantify the band intensities from the Western blot. Plot the percentage of soluble β-tublin as a function of temperature for both the vehicle- and this compound-treated samples. The shift in the melting curve (ΔTm) indicates target engagement.
NanoBRET™ Target Engagement Assay
Principle: This is a proximity-based assay that measures the energy transfer between a NanoLuc® luciferase-fused target protein and a fluorescently labeled tracer that binds to the same target. A test compound that engages the target will displace the tracer, leading to a decrease in the BRET signal.
Protocol:
-
Cell Preparation: Co-transfect HEK293T cells with a vector encoding for a β-tubulin-NanoLuc® fusion protein and a vector for a fluorescent tracer that binds to the maytansinoid binding site on tubulin. Plate the transfected cells in a 96-well plate.
-
Compound Treatment: Add serial dilutions of this compound to the cells.
-
Tracer Addition: Add the fluorescent tracer at a concentration predetermined to be optimal for the BRET assay.
-
Luminescence Measurement: Add the NanoBRET™ Nano-Glo® Substrate and read the BRET signal on a luminometer capable of measuring donor and acceptor emission wavelengths simultaneously.
-
Data Analysis: Calculate the BRET ratio (acceptor emission/donor emission). Plot the BRET ratio against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value for target engagement.
Fluorescence Polarization (FP) Assay
Principle: This assay measures the change in the polarization of fluorescent light emitted by a fluorescently labeled small molecule probe. When the probe is unbound, it tumbles rapidly in solution, resulting in low polarization. Upon binding to a larger molecule like tubulin, its tumbling is restricted, leading to higher polarization. A competing ligand like this compound will displace the fluorescent probe, causing a decrease in polarization.
Protocol:
-
Reagent Preparation: Prepare a reaction buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA). Prepare solutions of purified tubulin, a fluorescently labeled tubulin-binding probe (e.g., a fluorescent derivative of a maytansinoid-site binder), and this compound.
-
Assay Setup: In a 384-well plate, add the reaction buffer, the fluorescent probe at a fixed concentration (typically at or below its Kd for tubulin), and serial dilutions of this compound.
-
Reaction Initiation and Incubation: Add purified tubulin to initiate the binding reaction. Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 30-60 minutes).
-
Measurement: Measure the fluorescence polarization using a plate reader equipped with appropriate excitation and emission filters and polarizers.
-
Data Analysis: Plot the millipolarization (mP) values against the logarithm of the this compound concentration. Fit the data to a competitive binding model to determine the IC50 or Ki value.
Mass Spectrometry (MS)-Based Thermal Proteome Profiling (TPP)
Principle: This unbiased, proteome-wide method combines CETSA with quantitative mass spectrometry to identify the targets and off-targets of a compound by observing changes in their thermal stability across the entire proteome.
Protocol:
-
Cell Treatment and Heating: Treat cultured cells with this compound or vehicle control. Harvest the cells and heat aliquots to a range of temperatures as described in the CETSA protocol.
-
Protein Extraction and Digestion: Lyse the cells and separate the soluble fractions by centrifugation. Extract the proteins from the soluble fraction and digest them into peptides using trypsin.
-
Isobaric Labeling (e.g., TMT): Label the peptides from each temperature point with a different tandem mass tag (TMT) isobaric label. This allows for multiplexing of samples.
-
LC-MS/MS Analysis: Combine the labeled peptide samples and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify the relative abundance of thousands of proteins at each temperature point. Generate melting curves for each identified protein in both the vehicle- and this compound-treated samples. Proteins that show a significant shift in their melting curves in the presence of this compound are identified as potential targets. A significant stabilization of β-tubulin would confirm target engagement.
Visualizations
The following diagrams illustrate key concepts and workflows described in this guide.
Caption: Signaling pathway of this compound in a cancer cell.
Caption: General workflow for validating this compound target engagement.
Caption: Logical comparison of target engagement validation methods.
References
- 2. Maytansinoid-Antibody Conjugates Induce Mitotic Arrest by Suppressing Microtubule Dynamic Instability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CETSA [cetsa.org]
- 4. NanoBRET® Target Engagement BET BRD Assays [worldwide.promega.com]
- 5. researchgate.net [researchgate.net]
- 6. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [promega.sg]
- 7. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Comparison of Cellular Target Engagement Methods for the Tubulin Deacetylases Sirt2 and HDAC6: NanoBRET, CETSA, Tubulin Acetylation, and PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Maytansine and Cellular Metabolites of Antibody-Maytansinoid Conjugates Strongly Suppress Microtubule Dynamics by Binding to Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Antibody-DM1 Conjugates as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cellular uptake and tubulin binding properties of four Vinca alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cellular studies reveal mechanistic differences between taccalonolide A and paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Maytansinoid ADC Bystander Killing Effect
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the bystander killing effect of Antibody-Drug Conjugates (ADCs) utilizing maytansinoid payloads. We will delve into the mechanism of action, present supporting experimental data comparing different maytansinoid derivatives and other payload classes, and provide detailed experimental protocols for assessing the bystander effect.
The "bystander effect" in the context of ADCs refers to the ability of the cytotoxic payload, released from the targeted cancer cell, to diffuse into and kill neighboring, antigen-negative tumor cells. This phenomenon is crucial for enhancing therapeutic efficacy, especially in heterogeneous tumors where antigen expression can be varied. Maytansinoids, a class of potent microtubule-disrupting agents, are frequently used as ADC payloads. Their ability to induce bystander killing is highly dependent on the specific maytansinoid derivative, the linker technology employed, and the physicochemical properties of the released catabolite.
While specific quantitative data for a derivative uniquely identified as "Maytansinoid B" is not extensively available in public literature, this guide will focus on the well-characterized maytansinoids, DM1 and DM4, as representative examples of this class and compare their bystander effects with other prominent ADC payloads.
Mechanism of Action: Maytansinoids and the Bystander Effect
Maytansinoids, such as DM1 (emtansine) and DM4 (ravtansine), exert their cytotoxic effect by binding to tubulin and inhibiting microtubule polymerization.[1][][3] This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[4][]
The bystander effect of a maytansinoid ADC is initiated after the ADC binds to its target antigen on a cancer cell and is internalized. Inside the cell, the linker connecting the antibody to the maytansinoid is cleaved, releasing the payload. For a significant bystander effect to occur, the released payload must be able to traverse the cell membrane of the target cell and enter adjacent cells. This process is critically influenced by the properties of the released maytansinoid metabolite.[6][7]
Factors influencing the maytansinoid bystander effect include:
-
Linker Chemistry: Cleavable linkers (e.g., disulfide or peptide linkers) are essential for releasing the maytansinoid payload in a form that can exit the target cell. Non-cleavable linkers, which release the payload attached to the linker and an amino acid, often result in charged, membrane-impermeable catabolites, thus limiting the bystander effect.[6][8]
-
Payload Permeability: The physicochemical properties of the released maytansinoid derivative, particularly its hydrophobicity and charge, determine its ability to cross cell membranes. More lipophilic and neutral metabolites are more likely to diffuse into neighboring cells and induce bystander killing.[7][9]
Comparative Analysis of Bystander Killing Effect
The following tables summarize quantitative data from preclinical studies, comparing the bystander killing effect of maytansinoid-based ADCs with other payload classes.
| ADC Payload | Linker Type | Bystander Effect Potential | Key Findings | Reference |
| DM1 | Non-cleavable (e.g., SMCC) | Low | The released lysine-SMCC-DM1 catabolite is charged and has poor membrane permeability, resulting in a limited bystander effect. | [8] |
| DM4 | Cleavable (e.g., SPDB) | Moderate to High | The released, S-methylated DM4 metabolite is neutral and lipophilic, enabling it to diffuse across cell membranes and induce bystander killing.[8][9] | [8][9] |
| MMAE | Cleavable (vc) | High | MMAE is highly membrane-permeable and demonstrates a potent bystander effect. | [10] |
| DXd | Cleavable | High | The topoisomerase I inhibitor DXd is highly membrane-permeable and shows a strong bystander killing effect. |
In Vitro Co-culture Bystander Killing Assay Data
| ADC | Target Cell Line (Antigen+) | Bystander Cell Line (Antigen-) | Co-culture Ratio (Ag+:Ag-) | % Bystander Cell Viability Reduction | Reference |
| Anti-EpCAM-SPP-DM1 | HCT-15 (EpCAM+) | COLO 205 (EpCAM-) | 1:1 | Significant reduction | [11] |
| T-DM1 (DM1) | BT-474 (HER2+) | MDA-MB-468 (HER2-) | 1:3 | Minimal | |
| Trastuzumab-vc-MMAE | N87 (HER2+) | MCF7-GFP (HER2-) | 1:1 | ~50% | [10] |
| IMGC936 (Maytansinoid) | ADAM9-positive | ADAM9-negative | Not specified | Demonstrated bystander killing | [12] |
Experimental Protocols
In Vitro Co-culture Bystander Killing Assay
This assay directly measures the ability of an ADC to kill antigen-negative cells when co-cultured with antigen-positive cells.
Methodology:
-
Cell Line Selection and Labeling:
-
Select an antigen-positive (Ag+) target cell line and an antigen-negative (Ag-) bystander cell line.
-
For ease of distinguishing the two cell populations, label the bystander cells with a fluorescent protein (e.g., GFP) through transfection.
-
-
Cell Seeding:
-
Seed the Ag+ and Ag- cells together in various ratios (e.g., 1:1, 1:3, 3:1) in a 96-well plate.
-
Include monocultures of both Ag+ and Ag- cells as controls.
-
-
ADC Treatment:
-
Treat the co-cultures and monocultures with a serial dilution of the ADC.
-
The concentration range should be chosen to be cytotoxic to the Ag+ cells while having minimal direct effect on the Ag- monoculture.
-
Include an isotype control ADC and a vehicle control.
-
-
Incubation:
-
Incubate the plates for a period of 72 to 120 hours.
-
-
Analysis (Flow Cytometry):
-
Harvest the cells from each well.
-
Stain the cells with a viability dye (e.g., Propidium Iodide or DAPI).
-
Analyze the cell populations using a flow cytometer.
-
Gate on the GFP-positive bystander cells and quantify their viability based on the viability dye staining.
-
The reduction in the viability of bystander cells in the co-culture compared to the monoculture indicates the bystander killing effect.
-
Conditioned Medium Transfer Assay
This assay determines if the bystander effect is mediated by soluble factors released from the ADC-treated target cells.
Methodology:
-
Preparation of Conditioned Medium:
-
Seed the Ag+ target cells in a culture flask and treat them with the ADC at a cytotoxic concentration for 48-72 hours.
-
Collect the culture supernatant (conditioned medium).
-
Centrifuge the conditioned medium to remove any detached cells and debris.
-
-
Treatment of Bystander Cells:
-
Seed the Ag- bystander cells in a 96-well plate.
-
Treat the bystander cells with the collected conditioned medium (undiluted or in serial dilutions).
-
Include fresh medium and medium from untreated Ag+ cells as controls.
-
-
Incubation and Analysis:
-
Incubate the bystander cells for 72 hours.
-
Assess cell viability using a standard method such as an MTT or CellTiter-Glo assay.
-
A significant reduction in the viability of bystander cells treated with conditioned medium from ADC-treated Ag+ cells indicates a bystander effect mediated by a released payload.
-
Visualizing the Concepts
Signaling Pathway of Maytansinoid ADC Action and Bystander Effect
Caption: Mechanism of Maytansinoid ADC action and bystander killing.
Experimental Workflow for In Vitro Co-culture Bystander Killing Assay
Caption: Workflow of the in vitro co-culture bystander killing assay.
References
- 1. Maytansinoids in cancer therapy: advancements in antibody–drug conjugates and nanotechnology-enhanced drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Maytansinoids - Creative Biolabs [creativebiolabs.net]
- 4. medchemexpress.com [medchemexpress.com]
- 6. Peptide-Cleavable Self-immolative Maytansinoid Antibody–Drug Conjugates Designed To Provide Improved Bystander Killing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. ricerca.unich.it [ricerca.unich.it]
- 10. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Maytansinoid-Antibody Conjugates Induce Mitotic Arrest by Suppressing Microtubule Dynamic Instability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
Comparative Analysis of Cross-Reactivity Profiles of Maytansinoid B Antibody-Drug Conjugates
A Guide for Researchers, Scientists, and Drug Development Professionals
The therapeutic window of antibody-drug conjugates (ADCs) is critically dependent on their specificity for target cancer cells and minimal toxicity to healthy tissues. A key determinant of off-target toxicity is the cross-reactivity of the ADC with non-target antigens. This guide provides a comparative overview of the cross-reactivity of Maytansinoid B ADCs, offering insights into their performance against alternative ADC platforms. The information presented herein is intended to assist researchers in making informed decisions during the development of novel ADC therapeutics.
Understanding this compound and its Role in ADCs
Maytansinoids, including the derivative this compound, are potent microtubule-targeting agents that induce mitotic arrest and apoptosis in rapidly dividing cells.[1] When conjugated to a monoclonal antibody (mAb) that recognizes a tumor-associated antigen, they can be delivered specifically to cancer cells, thereby concentrating their cytotoxic effect. Maytansinoid-based ADCs have shown significant anti-tumor activity; however, understanding their off-target binding profile is crucial for predicting and mitigating potential toxicities.[2][3]
Comparative Cross-Reactivity and Off-Target Cytotoxicity
A major challenge in ADC development is minimizing off-target toxicities, which are often linked to the premature release of the cytotoxic payload in circulation or non-specific binding of the ADC to healthy tissues.[4] Comparing the cross-reactivity of different ADC payloads is therefore essential for selecting candidates with the most favorable safety profiles.
While direct quantitative comparisons of the off-target binding affinities of this compound ADCs against a comprehensive panel of normal tissues in a standardized format are not extensively available in the public domain, valuable insights can be drawn from preclinical and clinical toxicity data. A meta-analysis of clinical trial data for various ADCs revealed distinct toxicity profiles associated with different payloads. For instance, ADCs utilizing maytansinoid derivatives (DM1 and DM4) are frequently associated with thrombocytopenia and hepatic toxicity, whereas auristatin-based payloads like monomethyl auristatin E (MMAE) are more commonly linked to neutropenia and peripheral neuropathy.[5] This suggests that the payload itself plays a significant role in the off-target toxicity profile.
Physicochemical properties of the drug-linker can also influence off-target effects. A comparative study of maytansinoid- and auristatin-based ADCs indicated that maytansinoid-based drug-linkers are generally less hydrophobic than their MMAE-based counterparts.[6] Higher hydrophobicity can sometimes lead to increased non-specific cell uptake and potential for off-target toxicity.
Table 1: High-Level Comparison of Clinical Toxicities of Maytansinoid (DM1) and Auristatin (MMAE) ADCs
| Adverse Event (Grade ≥3) | Maytansinoid (DM1) ADCs | Auristatin (MMAE) ADCs |
| Thrombocytopenia | Consistently Reported | Less Frequently Reported |
| Hepatic Toxicity | Consistently Reported | Less Frequently Reported |
| Neutropenia | Less Frequently Reported | Consistently Reported |
| Peripheral Neuropathy | Less Frequently Reported | Consistently Reported |
This table is a qualitative summary based on a meta-analysis of clinical trial data and is intended for high-level comparison.[5] Specific incidences and severity can vary significantly based on the antibody, linker, and patient population.
The Bystander Effect: A Double-Edged Sword
The "bystander effect" refers to the ability of a cytotoxic payload, once released from the target cell, to diffuse and kill neighboring antigen-negative tumor cells.[7] This can enhance the overall anti-tumor efficacy of an ADC, particularly in heterogeneous tumors. However, a highly permeable payload could also potentially diffuse into and damage adjacent healthy tissues, contributing to off-target toxicity.
The bystander effect is largely dependent on the physicochemical properties of the released payload and the linker chemistry. Cleavable linkers are designed to release the payload in the tumor microenvironment, which is a prerequisite for the bystander effect.[7] Maytansinoids, when released from a cleavable linker, can induce bystander killing.[8] However, quantitative comparisons of the bystander potency of this compound ADCs versus other payloads like SN-38 are still an active area of research. In vitro co-culture assays are a valuable tool for quantifying and comparing the bystander effect of different ADCs.[9][10]
Experimental Protocols for Assessing Cross-Reactivity
Accurate assessment of cross-reactivity is paramount in preclinical ADC development. The following are key experimental protocols used to evaluate on-target and off-target binding.
Immunohistochemistry (IHC) for Tissue Cross-Reactivity
IHC on a panel of normal human tissues is the gold standard for evaluating the potential off-target binding of an ADC.[11]
Protocol Outline:
-
Tissue Preparation: Use fresh-frozen, paraffin-embedded tissue sections from a comprehensive panel of normal human organs (typically 30-40 different tissues).[12]
-
Antigen Retrieval: If using paraffin-embedded tissues, perform heat-induced epitope retrieval (HIER) using a suitable buffer (e.g., citrate (B86180) buffer, pH 6.0) to unmask antigens.[11]
-
Blocking: Incubate sections with a blocking buffer (e.g., normal serum from the species of the secondary antibody) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the tissue sections with the this compound ADC at a predetermined optimal concentration. Include a negative control (isotype control ADC) and a positive control (antibody without the drug conjugate).
-
Secondary Antibody and Detection: Use a labeled secondary antibody that recognizes the primary antibody, followed by a chromogenic or fluorescent detection system.
-
Analysis: A pathologist evaluates the staining intensity and localization in different cell types within each tissue to identify any specific or non-specific binding.
Flow Cytometry for Off-Target Binding to Cells
Flow cytometry can be used to quantitatively assess the binding of an ADC to a panel of on-target and off-target cell lines.
Protocol Outline:
-
Cell Preparation: Prepare single-cell suspensions of both target antigen-positive and -negative cell lines.
-
Blocking: Incubate cells with an Fc receptor blocking agent to prevent non-specific binding.
-
ADC Incubation: Incubate the cells with a serial dilution of the fluorescently labeled this compound ADC or with an unlabeled ADC followed by a fluorescently labeled secondary antibody. Include an isotype control ADC.
-
Data Acquisition: Analyze the samples on a flow cytometer to measure the mean fluorescence intensity (MFI), which is proportional to the amount of ADC bound to the cells.
-
Data Analysis: Plot the MFI against the ADC concentration to determine the binding affinity (e.g., EC50) for each cell line. Significant binding to antigen-negative cells indicates potential cross-reactivity.
Signaling Pathways and Mechanism of Action
Maytansinoids exert their cytotoxic effect by binding to tubulin and inhibiting microtubule polymerization. This disruption of the microtubule network leads to cell cycle arrest at the G2/M phase and ultimately triggers apoptosis.[1] While this is the primary mechanism of action, downstream signaling events can be complex and may be influenced by the specific cellular context. Proteomic studies of cells treated with maytansinoid ADCs have suggested that pathways related to membrane trafficking and integrin signaling may also be affected, particularly in the context of drug resistance.[13] Further research is needed to fully elucidate the specific signaling cascades uniquely modulated by this compound ADCs.
Below are diagrams illustrating the general experimental workflow for assessing ADC cross-reactivity and the mechanism of action of a Maytansinoid ADC.
Figure 1. Experimental workflow for assessing the cross-reactivity of a this compound ADC.
Figure 2. Mechanism of action of a this compound ADC leading to apoptosis.
Conclusion
The selection of a cytotoxic payload is a critical decision in the design of an ADC, with significant implications for its therapeutic index. This compound-containing ADCs represent a potent class of anti-cancer agents. However, a thorough evaluation of their cross-reactivity profile is essential to mitigate the risk of off-target toxicities. This guide has provided an overview of the comparative safety profiles, the role of the bystander effect, and key experimental methodologies for assessing the cross-reactivity of this compound ADCs. By employing rigorous preclinical assessment strategies, researchers can better predict the clinical safety of their ADC candidates and ultimately develop more effective and safer cancer therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical toxicity of antibody drug conjugates: a meta-analysis of payloads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Physical characteristics comparison between maytansinoid-based and auristatin-based antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of Anilino-Maytansinoid ADCs that Efficiently Release Cytotoxic Metabolites in Cancer Cells and Induce High Levels of Bystander Killing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cellular-Resolution Imaging of Bystander Payload Tissue Penetration from Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
- 11. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]
- 12. bosterbio.com [bosterbio.com]
- 13. aacrjournals.org [aacrjournals.org]
A Head-to-Head Battle: Lysine vs. Cysteine Conjugation for Maytansinoid B Antibody-Drug Conjugates
A comprehensive analysis of conjugation strategies for Maytansinoid B Antibody-Drug Conjugates (ADCs), weighing the established, heterogeneous lysine-based approach against the more targeted, site-specific cysteine-based method. This guide synthesizes experimental data to provide researchers, scientists, and drug development professionals with a clear comparison of their respective impacts on ADC performance.
The conjugation of potent cytotoxic agents, such as this compound, to monoclonal antibodies (mAbs) has emerged as a powerful strategy in targeted cancer therapy. The method of attachment, however, plays a critical role in the overall efficacy, stability, and therapeutic index of the resulting ADC. This guide delves into the two predominant conjugation chemistries: lysine (B10760008) and cysteine conjugation, offering a detailed comparison backed by experimental findings.
Executive Summary
While site-specific cysteine conjugation is often presumed to yield superior, more homogeneous ADCs, recent studies reveal a more complex picture. A direct comparison of this compound ADCs conjugated via either lysine or engineered cysteine residues demonstrated that the lysine-conjugated ADC exhibited greater efficacy in a mouse model of cervical cancer on a molar payload basis.[1][2][3] This surprising outcome underscores the intricate interplay between the payload, linker, conjugation site, and target antigen in determining ADC performance.[1][3]
In vitro characterization of these ADCs revealed largely similar properties, including comparable catabolite profiles, which is a crucial factor for a meaningful comparison of the conjugation chemistries.[1][3] However, the inherent heterogeneity of lysine conjugation, resulting in a mixture of species with varying drug-to-antibody ratios (DAR), contrasts with the more uniform DAR achieved through site-specific cysteine conjugation.[2][4][5]
Data Presentation: A Quantitative Comparison
The following tables summarize key quantitative data from comparative studies of lysine and cysteine-conjugated this compound ADCs.
Table 1: In Vitro Cytotoxicity
| Conjugation Method | Target Cell Line | IC50 (ng/mL) |
| Lysine | KB (FRα-positive) | ~10 |
| Cysteine (Site 1) | KB (FRα-positive) | ~10 |
| Cysteine (Site 2) | KB (FRα-positive) | ~15 |
Data adapted from a study comparing anti-folate receptor alpha (FRα) ADCs.[6]
Table 2: In Vivo Efficacy in a Xenograft Model
| Conjugation Method | Dose (µg DM1/kg) | Tumor Growth Inhibition (%) |
| Lysine | 100 | ~80 |
| Cysteine (Site 1) | 100 | ~60 |
| Cysteine (Site 2) | 100 | ~50 |
Data adapted from a study in a KB xenograft mouse model.[6]
Table 3: Drug-to-Antibody Ratio (DAR)
| Conjugation Method | Average DAR | DAR Range |
| Lysine | 3.5 - 4.0 | 0 - 8 |
| Cysteine (Site-Specific) | ~2.0 | >90% homogeneity |
Data compiled from multiple sources.[4][5]
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are generalized protocols for lysine and cysteine conjugation of this compound derivatives.
Lysine Conjugation Protocol (General)
This method utilizes the reaction of an N-hydroxysuccinimide (NHS) ester-containing linker-payload with the primary amine groups of lysine residues on the antibody.[7][8]
-
Antibody Preparation: The antibody is prepared in a suitable buffer, typically at a pH of 7-8, to ensure the lysine residues are deprotonated and reactive.[9]
-
Linker-Payload Activation: A this compound derivative (e.g., DM1) is functionalized with a linker containing an NHS ester, such as SMCC (succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate).[7]
-
Conjugation Reaction: The activated linker-payload is added to the antibody solution. The reaction is typically carried out at room temperature or 4°C for a defined period.
-
Purification: The resulting ADC mixture is purified to remove unconjugated payload and linker, as well as aggregated species. This is often achieved using size exclusion chromatography (SEC) or tangential flow filtration.[10]
-
Characterization: The purified ADC is characterized to determine the average DAR, percentage of monomer, and in vitro potency.[5][9]
Cysteine Conjugation Protocol (Site-Specific)
This method involves the introduction of cysteine residues at specific sites in the antibody sequence through genetic engineering, followed by conjugation with a maleimide-containing linker-payload.[2]
-
Antibody Engineering and Expression: Cysteine mutations are introduced into the antibody gene at desired locations. The engineered antibody is then expressed in a suitable cell line and purified.
-
Reduction of Interchain Disulfides: The antibody is treated with a reducing agent, such as dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP), under controlled conditions to selectively reduce the interchain disulfide bonds, exposing the thiol groups of the engineered cysteines.
-
Conjugation Reaction: A this compound derivative functionalized with a maleimide-containing linker is added to the reduced antibody solution. The maleimide (B117702) group reacts specifically with the free thiol groups of the cysteines.
-
Re-oxidation (Optional): In some protocols, a re-oxidation step is performed to reform the native interchain disulfide bonds that were not targeted for conjugation.
-
Purification: The ADC is purified using methods similar to those for lysine-conjugated ADCs to remove unreacted reagents and byproducts.[10]
-
Characterization: The homogeneity and DAR of the site-specific ADC are confirmed using techniques like hydrophobic interaction chromatography (HIC) and mass spectrometry.[5]
Mandatory Visualizations
The following diagrams illustrate the chemical principles and workflows discussed.
Caption: Comparison of Lysine and Cysteine Conjugation Pathways.
References
- 1. A Case Study Comparing Heterogeneous Lysine- and Site-Specific Cysteine-Conjugated Maytansinoid Antibody-Drug Conjugates (ADCs) Illustrates the Benefits of Lysine Conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Investigating the Impact of Sample Preparation on Mass Spectrometry-Based Drug-To-Antibody Ratio Determination for Cysteine- and Lysine-Linked Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Methods for site-specific drug conjugation to antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lysine based Conjugation Strategy - Creative Biolabs [creative-biolabs.com]
- 9. Microscale screening of antibody libraries as maytansinoid antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. EP2662096A1 - Process for preparing maytansinoid antibody conjugates - Google Patents [patents.google.com]
Evaluating the Immunogenic Cell Death Potential of Maytansinoid ADCs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The paradigm of cancer therapy is increasingly shifting towards treatments that not only directly kill tumor cells but also stimulate a robust and lasting anti-tumor immune response. Immunogenic cell death (ICD) is a form of regulated cell death that triggers such an immune response through the release of damage-associated molecular patterns (DAMPs). Antibody-drug conjugates (ADCs) are at the forefront of targeted cancer therapy, and their ability to induce ICD is a critical attribute for enhancing their therapeutic efficacy. This guide provides a comprehensive evaluation of the ICD potential of ADCs carrying maytansinoid payloads, comparing them with other common ADC payloads and providing detailed experimental methodologies.
Maytansinoid ADCs as Inducers of Immunogenic Cell Death
Maytansinoids, such as the derivatives DM1 and DM4, are potent microtubule-inhibiting agents used as cytotoxic payloads in ADCs.[][2][3] Their mechanism of action involves binding to tubulin, leading to mitotic arrest and subsequent apoptosis of cancer cells.[] Beyond their direct cytotoxic effects, maytansinoid-bearing ADCs have been demonstrated to induce the key hallmarks of ICD, transforming the dying cancer cell into an immunogenic entity.[4][5]
The induction of ICD by maytansinoid ADCs is characterized by the following key events:
-
Calreticulin (CRT) Exposure: Translocation of CRT from the endoplasmic reticulum to the cell surface, where it acts as an "eat-me" signal for dendritic cells.[4][5]
-
ATP Secretion: Release of adenosine (B11128) triphosphate (ATP) into the extracellular space, which functions as a "find-me" signal, attracting antigen-presenting cells.[4][5]
-
HMGB1 Release: Passive release of High Mobility Group Box 1 (HMGB1) from the nucleus of late apoptotic or necrotic cells, which acts as a danger signal to activate the immune system.[4][5][6]
Comparative Analysis of ICD Potential
While direct head-to-head quantitative comparisons of ICD induction across different ADC payloads are limited in publicly available literature, several studies provide insights into the relative immunostimulatory activities of various payload classes. It has been noted that several ADC payloads, including maytansinoids (DM1), auristatins (MMAE), and calicheamicins, can induce markers of ICD.[7]
The timing and magnitude of ICD marker expression can vary depending on the payload, the cancer cell line, and the experimental conditions. For instance, one study observed that the microtubule inhibitors, auristatins and the maytansinoid DM1, induced CRT translocation at high cytotoxic doses and after a 48-hour incubation period.[7] This suggests that the kinetics of ICD induction may differ between payload classes.
Quantitative Data on ICD Markers
The following table summarizes the key ICD markers and the observed effects of maytansinoid ADCs based on available studies. A comparative column for auristatin-based ADCs is included to provide context, though direct comparative values from a single study are not available and are thus represented qualitatively.
| ICD Marker | Maytansinoid ADCs (e.g., DM1-based) | Auristatin ADCs (e.g., MMAE-based) | Other Payloads (e.g., Calicheamicin (B1180863), PBDs) |
| Ecto-Calreticulin (Ecto-CRT) | Induction of CRT translocation to the cell surface has been demonstrated.[4][5] | Also known to induce CRT surface exposure.[7] | Analogs of the calicheamicin and cyclopropylpyrroloindolone (CPI) DNA inhibitor class have been shown to robustly induce CRT surface translocation.[7] |
| Extracellular ATP Release | Secretion of ATP from treated cells has been observed.[4][5] | Known to stimulate ATP release. | Not as extensively documented in the context of ICD for all payloads. |
| HMGB1 Release | Increased extracellular HMGB1 levels are detected following treatment.[4][5][8] | Can induce HMGB1 release. | DNA-damaging agents are also known to cause HMGB1 release.[6] |
Signaling Pathways and Experimental Workflows
Immunogenic Cell Death Signaling Pathway
The induction of ICD by maytansinoid ADCs is a multi-step process initiated by the intracellular delivery of the cytotoxic payload. The subsequent cellular stress, particularly within the endoplasmic reticulum, triggers the exposure and release of DAMPs.
Caption: Signaling pathway of Maytansinoid ADC-induced immunogenic cell death.
Experimental Workflow for Evaluating ICD
A typical workflow for assessing the ICD potential of an ADC involves treating cancer cells in vitro and subsequently measuring the hallmark DAMPs.
Caption: Experimental workflow for in vitro assessment of ICD markers.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of ICD. Below are protocols for the key experiments.
Ecto-Calreticulin (Ecto-CRT) Exposure Assay by Flow Cytometry
Objective: To quantify the percentage of cells exposing CRT on their surface.
Materials:
-
Cancer cell line of interest
-
Maytansinoid ADC and control ADC
-
Phosphate-buffered saline (PBS)
-
Primary antibody against Calreticulin (e.g., rabbit anti-CRT)
-
Fluorochrome-conjugated secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit IgG)
-
Propidium Iodide (PI) or DAPI for dead cell exclusion
-
FACS buffer (PBS with 1% BSA)
-
Flow cytometer
Protocol:
-
Seed cancer cells in a 6-well plate and allow them to adhere overnight.
-
Treat cells with the Maytansinoid ADC at various concentrations and appropriate controls (e.g., untreated cells, isotype control ADC).
-
Incubate for the desired time points (e.g., 24, 48, 72 hours).
-
Gently harvest the cells using a non-enzymatic cell dissociation solution.
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cells in FACS buffer and incubate with the primary anti-CRT antibody for 1 hour on ice.
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in FACS buffer and incubate with the fluorochrome-conjugated secondary antibody for 30 minutes on ice, protected from light.
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in FACS buffer containing PI or DAPI.
-
Analyze the samples on a flow cytometer. Gate on the live cell population (PI/DAPI negative) and quantify the percentage of CRT-positive cells.
Extracellular ATP Release Assay
Objective: To measure the concentration of ATP released into the cell culture supernatant.
Materials:
-
Cancer cell line of interest
-
Maytansinoid ADC and control ADC
-
Culture medium
-
Luminescent ATP assay kit (e.g., based on luciferase/luciferin (B1168401) reaction)
-
Luminometer
Protocol:
-
Seed cancer cells in a white-walled 96-well plate suitable for luminescence assays.
-
Treat cells with the Maytansinoid ADC and appropriate controls.
-
Incubate for the desired time points.
-
Carefully collect the cell culture supernatant without disturbing the cell monolayer.
-
Centrifuge the supernatant to remove any cellular debris.
-
Follow the manufacturer's instructions for the luminescent ATP assay kit. Typically, this involves adding a reagent that contains luciferase and luciferin to the supernatant.
-
Measure the luminescence using a luminometer.
-
Calculate the ATP concentration based on a standard curve generated with known ATP concentrations.
Extracellular HMGB1 Release Assay (ELISA)
Objective: To quantify the amount of HMGB1 released into the cell culture supernatant.
Materials:
-
Cancer cell line of interest
-
Maytansinoid ADC and control ADC
-
Culture medium
-
HMGB1 ELISA kit
-
Microplate reader
Protocol:
-
Seed and treat cells as described for the ATP release assay.
-
Collect the cell culture supernatant at the desired time points.
-
Centrifuge the supernatant to pellet any detached cells or debris.
-
Perform the HMGB1 ELISA according to the manufacturer's protocol. This typically involves:
-
Adding the supernatant to wells pre-coated with an HMGB1 capture antibody.
-
Incubating to allow HMGB1 to bind.
-
Washing the wells.
-
Adding a detection antibody conjugated to an enzyme (e.g., HRP).
-
Incubating and washing.
-
Adding a substrate that reacts with the enzyme to produce a colorimetric signal.
-
Stopping the reaction and measuring the absorbance at the appropriate wavelength using a microplate reader.
-
-
Determine the HMGB1 concentration from a standard curve prepared with recombinant HMGB1.
Conclusion
Maytansinoid-based ADCs are not only potent cytotoxic agents but are also capable of inducing immunogenic cell death, a key attribute for promoting a durable anti-tumor immune response. The evaluation of ICD markers such as ecto-calreticulin, extracellular ATP, and HMGB1 release is essential for characterizing the full therapeutic potential of these ADCs. While direct quantitative comparisons with other payload classes are still emerging, the available evidence suggests that maytansinoids are effective inducers of ICD. The standardized protocols provided in this guide will aid researchers in systematically evaluating and comparing the immunogenic properties of different ADC platforms, ultimately contributing to the development of more effective cancer immunotherapies.
References
- 2. Antibody–Drug Conjugate Payloads: MMAE & MMAF | Biopharma PEG [biochempeg.com]
- 3. Advances in antibody–drug conjugates: a new era of targeted cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Maytansine-bearing antibody-drug conjugates induce in vitro hallmarks of immunogenic cell death selectively in antigen-positive target cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Epigenetic anticancer agents cause HMGB1 release in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. HMGB1 Release and Redox Regulates Autophagy and Apoptosis in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Validating Anti-Tumor Activity of Maytansinoid ADCs in Xenograft Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-tumor activity of Maytansinoid-based Antibody-Drug Conjugates (ADCs) in preclinical xenograft models. Maytansinoids, potent microtubule-inhibiting agents, serve as cytotoxic payloads in a significant number of ADCs currently in development and clinical use.[1][2] This document summarizes key quantitative data from various studies, details experimental protocols, and visualizes essential workflows to aid researchers in the evaluation and development of next-generation ADCs.
Mechanism of Action: Maytansinoid ADCs
Maytansinoid ADCs exert their anti-tumor effect through a targeted delivery mechanism. The monoclonal antibody (mAb) component of the ADC binds to a specific antigen overexpressed on the surface of cancer cells.[1] Following binding, the ADC-antigen complex is internalized by the cell, typically via receptor-mediated endocytosis.[1] Once inside the cell, the ADC is trafficked to lysosomes, where the linker connecting the antibody and the maytansinoid payload is cleaved, releasing the cytotoxic drug.[1] The released maytansinoid then binds to tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest in the G2/M phase and subsequent apoptosis (programmed cell death).[1]
References
Safety Operating Guide
Navigating the Disposal of Maytansinoid DM4: A Guide to Safe and Compliant Practices
For researchers, scientists, and drug development professionals, the proper handling and disposal of highly potent compounds like Maytansinoid DM4 are paramount to ensuring laboratory safety and environmental protection. This document provides essential, step-by-step guidance on the operational and disposal plans for Maytansinoid DM4, a potent microtubule-disrupting cytotoxin used in the development of antibody-drug conjugates (ADCs). Adherence to these procedures is critical to mitigate risks associated with this hazardous material.
Immediate Safety and Handling Protocols
Maytansinoid DM4 and materials contaminated with it are classified as cytotoxic waste and require stringent handling procedures. All personnel must be trained on the specific hazards and handling protocols for this compound.
Personal Protective Equipment (PPE): A comprehensive set of PPE is mandatory when handling Maytansinoid DM4 in any form. This includes, but is not limited to:
-
Two pairs of chemotherapy-tested gloves
-
A disposable, impermeable gown
-
Protective eyewear (safety goggles)
-
A respiratory mask (e.g., N95 or higher)
Waste Segregation: From the point of generation, all Maytansinoid DM4 waste must be segregated from other laboratory waste streams. This includes unused drug, contaminated lab supplies (e.g., vials, syringes, pipette tips), and personal protective equipment.
Disposal Procedures for Maytansinoid DM4 Waste
The primary and recommended method for the final disposal of Maytansinoid DM4 and all associated contaminated materials is high-temperature incineration at a licensed hazardous waste facility. It is imperative to adhere to local, state, and federal regulations regarding cytotoxic waste disposal.
Waste Collection and Labeling
-
Solid Waste: All solid waste, including contaminated gloves, gowns, vials, and labware, must be placed in a designated, leak-proof, and puncture-resistant container. This container must be clearly labeled with "Cytotoxic Waste" or "Chemotherapeutic Waste" and the universal biohazard symbol. In many jurisdictions, specific color-coding, such as yellow containers with purple lids, is required for cytotoxic waste.
-
Liquid Waste: Aqueous solutions containing Maytansinoid DM4 should not be disposed of down the drain. They must be collected in a sealed, leak-proof container, clearly labeled as "Cytotoxic Liquid Waste" and including the chemical name "Maytansinoid DM4."
-
Sharps: All needles, syringes, and other sharps contaminated with Maytansinoid DM4 must be immediately placed in a designated, puncture-proof sharps container that is also labeled as "Cytotoxic Sharps Waste."
Spill Management and Decontamination
In the event of a Maytansinoid DM4 spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.
Spill Kit
A dedicated spill kit for cytotoxic drugs should be readily available in all areas where Maytansinoid DM4 is handled. The kit should contain:
-
Instructions for use
-
Appropriate PPE (as listed above)
-
Absorbent materials (e.g., pads, pillows)
-
Scoop and scraper for collecting solid materials
-
Designated cytotoxic waste disposal bags
-
Decontaminating solution (e.g., a freshly prepared bleach solution)
Decontamination Protocol for Spills
While specific protocols for the chemical inactivation of Maytansinoid DM4 are not widely published, a general procedure for the decontamination of surfaces contaminated with cytotoxic drugs involves the use of a strong oxidizing agent like sodium hypochlorite (B82951) (bleach).
| Decontamination Parameter | Guideline | Citation |
| Decontaminating Agent | Sodium Hypochlorite (Bleach) Solution | [1][2] |
| Concentration | 5.25% (undiluted household bleach) or a 1:10 dilution of bleach in water | [1] |
| Contact Time | A minimum of 3-5 minutes | [3] |
| Application Method | Apply with wetted wipes; do not spray to avoid aerosolization. | [3] |
It is critical to note that this is a general guideline for cytotoxic drugs. The efficacy of this procedure for the complete inactivation of Maytansinoid DM4 should be validated by the user's institution.
Experimental Protocol: General Chemical Inactivation of Cytotoxic Waste
The following is a general protocol for the chemical inactivation of cytotoxic drug waste using sodium hypochlorite. This procedure should be performed in a chemical fume hood with appropriate PPE.
Materials:
-
Concentrated liquid cytotoxic waste
-
5.25% sodium hypochlorite solution (household bleach)
-
Sodium thiosulfate (B1220275) solution (for neutralization of excess bleach)
-
pH indicator strips
-
Appropriate waste containers
Procedure:
-
Carefully add a 5.25% sodium hypochlorite solution to the liquid cytotoxic waste. A common recommendation is to add a volume of bleach that is at least twice the volume of the waste solution.
-
Gently stir the solution to ensure thorough mixing.
-
Allow the mixture to react for a minimum of one hour. For some cytotoxic agents, a longer reaction time may be necessary.
-
After the reaction period, check the pH of the solution. If it is highly alkaline, it may need to be neutralized before final disposal.
-
To neutralize any excess sodium hypochlorite, cautiously add a sodium thiosulfate solution until the oxidizing activity is no longer present (this can be tested with potassium iodide-starch paper).
-
The resulting solution, while potentially less toxic, must still be disposed of as hazardous chemical waste according to institutional and regulatory guidelines. It should not be poured down the drain.
Disclaimer: This is a generalized protocol. The specific conditions for the complete degradation of Maytansinoid DM4 have not been definitively established in publicly available literature. It is the responsibility of the research institution to validate any chemical inactivation method to ensure its effectiveness and safety.
Visualizing Disposal and Spill Management Workflows
To aid in understanding the procedural flow, the following diagrams illustrate the decision-making process for Maytansinoid DM4 waste disposal and the workflow for handling a spill.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
